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4-(9H-purin-6-ylamino)butanoic acid Documentation Hub

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  • Product: 4-(9H-purin-6-ylamino)butanoic acid
  • CAS: 31918-48-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N6-(3-carboxypropyl)adenine and its Analogs: Synthesis, Properties, and Research Applications

For Researchers, Scientists, and Drug Development Professionals Abstract N6-(3-carboxypropyl)adenine (CAS 31918-48-6) is a derivative of adenine, a fundamental component of nucleic acids and vital coenzymes.[1] This clas...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-(3-carboxypropyl)adenine (CAS 31918-48-6) is a derivative of adenine, a fundamental component of nucleic acids and vital coenzymes.[1] This class of molecules, characterized by an alkyl-carboxylic acid chain attached to the exocyclic N6-amino group of the purine ring, holds significant potential in biochemical research and medicinal chemistry. The presence of both a hydrogen-bonding purine core and a negatively charged carboxylate group imparts unique physicochemical properties that can be exploited in the design of enzyme inhibitors, receptor ligands, and bioconjugation linkers. While specific literature on N6-(3-carboxypropyl)adenine is limited, this guide provides a comprehensive overview based on established principles of purine chemistry and the known properties of closely related N6-carboxyalkyladenine analogs. We will delve into its chemical properties, present a robust and adaptable synthesis protocol, discuss potential biological roles and mechanisms, and outline detailed methodologies for its analysis and characterization.

Chemical Identity and Physicochemical Properties

N6-(3-carboxypropyl)adenine, also known as adenine-N6-butyric acid, belongs to the family of N6-substituted purines. The core structure consists of the adenine heterocycle, which is essential for forming hydrogen bonds in nucleic acid base pairing, linked via its N6 nitrogen to a four-carbon chain terminating in a carboxylic acid.[1] This terminal functional group is typically deprotonated at physiological pH, conferring a negative charge and increased water solubility compared to the parent adenine molecule.

The dual nature of the molecule—hydrophobic purine ring and hydrophilic carboxylate tail—suggests potential for nuanced interactions with biological macromolecules. The properties of these derivatives can be finely tuned by altering the length of the alkyl chain.

Table 1: Physicochemical Properties of N6-(3-carboxypropyl)adenine and Related Compounds

PropertyN6-(3-carboxypropyl)adenineAdenine (for comparison)Notes
CAS Number 31918-48-673-24-5
Molecular Formula C₉H₁₁N₅O₂C₅H₅N₅
Molecular Weight 221.22 g/mol 135.13 g/mol [2]
Appearance Predicted: White to off-white crystalline solidWhite crystalline powderBased on adenine and similar derivatives.
Melting Point Not available360-365 °C (decomposes)[3]
Water Solubility Predicted: Higher than adenine0.103 g/100 mLThe carboxylate group is expected to increase aqueous solubility.[2]
pKa (acidic) Predicted: ~4.0-4.5 (carboxylic acid)4.15[3]
pKa (basic) Predicted: ~9.8 (purine ring)9.80[3]
logP (Octanol/Water) Predicted: < 0-1.16The alkyl chain increases lipophilicity, but the carboxylate group significantly decreases it.

Note: Some properties for N6-(3-carboxypropyl)adenine are predicted based on its structure and data from analogous compounds due to the scarcity of specific experimental data in public literature.

Caption: Chemical structure of N6-(3-carboxypropyl)adenine.

Synthesis and Purification

The most common and effective method for synthesizing N6-substituted adenine derivatives is through the nucleophilic aromatic substitution (SNAr) of a leaving group at the C6 position of the purine ring.[4] 6-Chloropurine is a readily available and highly reactive starting material for this purpose. The exocyclic N6-amino group is introduced by reacting 6-chloropurine with the desired primary amine—in this case, an amino acid or its ester derivative.

Causality in Experimental Design:

The choice of 6-chloropurine is strategic; the chlorine atom is an excellent leaving group, activated by the electron-withdrawing nitrogen atoms within the purine ring system. The reaction is typically performed in a polar aprotic solvent like ethanol or isopropanol to solubilize the reactants and under basic conditions (e.g., using triethylamine or sodium carbonate) to deprotonate the incoming amine nucleophile, thereby increasing its reactivity.[4][5] Using an amino acid ester (e.g., ethyl 4-aminobutanoate) instead of the free amino acid can prevent side reactions involving the carboxylic acid group and may improve solubility in organic solvents. A final hydrolysis step is then required to yield the desired carboxylic acid.

G start Start: 6-Chloropurine & Ethyl 4-aminobutanoate reaction Nucleophilic Substitution (SₙAr Reaction) start->reaction intermediate Intermediate: N6-(3-carboxyethylpropyl)adenine reaction->intermediate hydrolysis Alkaline Hydrolysis (e.g., NaOH) intermediate->hydrolysis product Product: N6-(3-carboxypropyl)adenine hydrolysis->product purification Purification: Recrystallization or Chromatography product->purification end Final Product purification->end

Caption: Representative synthesis workflow for N6-carboxyalkyladenines.

Protocol 2.1: Synthesis of N6-(3-carboxypropyl)adenine

This protocol is a representative method adapted from general procedures for the synthesis of N6-substituted adenines.[4] Optimization may be required.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 6-chloropurine (1.0 eq) in n-butanol or ethanol (approx. 10-15 mL per gram of 6-chloropurine).

  • Addition of Reagents: Add ethyl 4-aminobutanoate hydrochloride (1.2 eq) and triethylamine (3.0 eq) to the suspension. The triethylamine acts as a base to neutralize the HCl salt and facilitate the reaction.

  • Reflux: Heat the reaction mixture to reflux (approx. 80-100 °C) for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), using a mobile phase such as Dichloromethane:Methanol (9:1 v/v). The disappearance of the 6-chloropurine spot indicates reaction completion.

  • Work-up (Ester Intermediate): After cooling to room temperature, remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ester intermediate.

  • Hydrolysis: Dissolve the crude ester in a solution of 1M Sodium Hydroxide (NaOH) (approx. 5 eq) in a mixture of methanol and water. Stir at room temperature for 2-4 hours until TLC confirms the complete conversion of the ester to the carboxylic acid.

  • Purification: Neutralize the reaction mixture to pH ~4-5 with 1M Hydrochloric Acid (HCl). The product should precipitate out of the solution. Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Final Product: The product can be further purified by recrystallization from an ethanol/water mixture to obtain pure N6-(3-carboxypropyl)adenine. The final product should be characterized by NMR and Mass Spectrometry.

Biological Role and Potential Mechanisms of Action

Adenine and its derivatives are central to a vast array of biological processes, serving as components of cofactors (NAD, FAD), energy currency (ATP), and signaling molecules (cAMP).[1][6] Modifications at the N6 position are common in nature (e.g., N6-methyladenosine in RNA) and are critical for regulating DNA-protein interactions and gene expression.[7][8]

While the specific biological function of N6-(3-carboxypropyl)adenine is not well-documented, its structure allows for several plausible roles:

  • Adenosine Receptor Modulation: N6-substituted adenosine derivatives are well-known modulators of adenosine receptors (A1, A2A, A2B, A3).[2] The N6 position is a key site for modification to achieve receptor subtype selectivity. The presence of a charged carboxylate group, however, is known to diminish affinity at adenosine receptors compared to neutral analogs, suggesting that N6-(3-carboxypropyl)adenine might be a weak ligand or a precursor for more active derivatives.[2]

  • Enzyme Inhibition: The adenine scaffold is a common feature in the active sites of many enzymes, particularly those involved in purine metabolism and ATP-dependent processes. A carboxyalkyl derivative could act as a competitive inhibitor by mimicking a natural substrate or cofactor while providing an additional charged interaction point within the active site.

  • Metabolic Intermediate: It is plausible that this compound could be an intermediate or a product in novel metabolic pathways involving purine modification.

cluster_membrane Cell Membrane AR Adenosine Receptor (GPCR) G_Protein G-Protein AR->G_Protein Activation N6CPA N6-(3-carboxypropyl)adenine (Extracellular) N6CPA->AR Potential Binding (Likely Weak) AC Adenylyl Cyclase G_Protein->AC Modulation (Inhibition/Stimulation) cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CellularResponse Cellular Response (e.g., altered gene expression, metabolism) PKA->CellularResponse Phosphorylation Cascade

Sources

Exploratory

The N6-Substituted Adenine Scaffold: From Cytokinins to GPCR Modulators

Executive Summary: The Privileged N6-Position The -position of the adenine purine ring represents one of the most versatile "privileged structures" in medicinal chemistry and plant biology. Modification at this site tran...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged N6-Position

The


-position of the adenine purine ring represents one of the most versatile "privileged structures" in medicinal chemistry and plant biology. Modification at this site transforms the endogenous nucleobase from a simple metabolic building block into a potent modulator of signal transduction.

This guide analyzes the biological activity of


-substituted adenine derivatives across two distinct biological kingdoms:
  • Plant Biology: As Cytokinins , driving cell division via histidine kinase (HK) receptors.

  • Mammalian Pharmacology: As highly selective ligands for Adenosine Receptors (ARs) and inhibitors of Cyclin-Dependent Kinases (CDKs) .

The Plant Kingdom: Cytokinin Signaling

In plants,


-substituted adenines (e.g., trans-zeatin, kinetin, 

-benzyladenine) are essential phytohormones.[1] Unlike mammalian signaling which often relies on Ser/Thr/Tyr kinases, cytokinins utilize a prokaryotic-like Two-Component System (TCS) involving a His-Asp phosphorelay.
Mechanism of Action

The signaling cascade is initiated when the


-derivative binds to the CHASE domain of the receptor (AHK). This triggers a phosphorelay that translocates to the nucleus to activate transcription factors.[2][3][4]
Figure 1: Cytokinin His-Asp Phosphorelay Pathway

CytokininSignaling Ligand N6-Substituted Adenine (Cytokinin) Receptor AHK Receptor (Plasma/ER Membrane) Ligand->Receptor Binding (CHASE Domain) AHP AHP Protein (Cytosol) Receptor->AHP Phosphoryl Transfer (His -> Asp) Nucleus Nucleus AHP->Nucleus Translocation ARR_B Type-B ARR (Transcription Factor) Nucleus->ARR_B Phosphorylation Response Cell Division Shoot Initiation ARR_B->Response Gene Activation

Caption: The His-Asp phosphorelay system. Ligand binding triggers autophosphorylation, transferring phosphate to AHP, which enters the nucleus to activate Type-B Response Regulators.[3]

Mammalian Pharmacology: Adenosine Receptors & Kinases

In mammals, the ribosylated forms (


-substituted adenosines) act primarily on G-Protein Coupled Receptors (GPCRs). The nature of the 

-substituent dictates selectivity between the four receptor subtypes:

,

,

, and

.
Structure-Activity Relationship (SAR)

The "N6-region" of the adenosine receptor binding pocket is hydrophobic. Increasing steric bulk here generally improves affinity for


 and 

subtypes while diminishing

affinity.

Table 1: Comparative SAR of N6-Substituted Adenosine Derivatives

N6-SubstituentCompound ExamplePrimary TargetMechanism / Effect
Cyclopentyl CPA (

-cyclopentyladenosine)

Selective
Potent agonist. Fits tightly in the

hydrophobic pocket. Used in cardioprotection studies.
Phenylisopropyl R-PIA

Selective
Chiral discrimination; R-isomer is significantly more potent than S-isomer.
Benzyl

-benzyladenosine

/

Moderate selectivity.[5][6][7] Often serves as a scaffold for further modification.
3-Iodobenzyl IB-MECA

Selective
Highly selective agonist.[8] The iodine atom forms a halogen bond in the receptor pocket. Anti-inflammatory/Anticancer.
Isopentenyl Cytokinins (iP)CDKs / FPPS Weak AR activity. Cytotoxic to cancer cells via inhibition of farnesyl pyrophosphate synthase (FPPS).
Intracellular Targets: CDK Inhibition

Beyond GPCRs,


-substituted adenines like Olomoucine  and Roscovitine  compete with ATP for the binding site of Cyclin-Dependent Kinases (CDKs).
  • Mechanism: The purine ring mimics the ATP adenine, but the

    
    -substituent (e.g., benzyl) or C2-substituent prevents the phosphotransfer reaction, arresting the cell cycle.
    

Synthesis Guide: Nucleophilic Aromatic Substitution ( )

The most robust method for synthesizing these derivatives is the displacement of a halide (usually chlorine) at the C6 position of the purine ring.

Reaction Workflow

Starting Material: 6-Chloropurine (for free bases) or 6-Chloropurine riboside (for nucleosides).

Figure 2: Synthesis Workflow (S_NAr)

Synthesis Start 6-Chloropurine (Riboside) Intermediate Transition State (Meisenheimer-like) Start->Intermediate Nucleophilic Attack Reagents Amine (R-NH2) + Base (Et3N/DIPEA) Reagents->Intermediate Product N6-Substituted Adenine Intermediate->Product - HCl (Elimination)

Caption: General


 mechanism. The amine nucleophile attacks C6, displacing chloride to form the N6-substituted product.
Step-by-Step Protocol (Self-Validating)

Objective: Synthesis of


-benzyladenosine from 6-chloropurine riboside.
  • Preparation:

    • Dissolve 6-chloropurine riboside (1.0 eq, e.g., 286 mg, 1 mmol) in anhydrous Ethanol or n-Butanol (5 mL).

    • Why Alcohol? Protic solvents facilitate the transition state in

      
       reactions of heterocycles.
      
  • Nucleophile Addition:

    • Add Benzylamine (1.2 eq).

    • Add Triethylamine (

      
      )  or DIPEA  (1.5 eq) as an acid scavenger.
      
    • Validation Check: If the amine is a hydrochloride salt, double the base equivalents.

  • Reflux:

    • Heat to 80°C (Ethanol) or 100°C (n-Butanol) for 4–6 hours.

    • Monitoring: Monitor via TLC (System: DCM/MeOH 9:1). The starting material (Rf ~0.5) should disappear; product will be more polar (Rf ~0.3).

  • Workup:

    • Evaporate solvent under reduced pressure.

    • Triturate the residue with cold water to remove amine salts.

    • Recrystallize from Ethanol/Water.

  • Characterization (Validation):

    • UV-Vis:

      
       shifts from ~263 nm (6-Cl) to ~269 nm (
      
      
      
      -sub).
    • Mass Spec: Observe

      
       peak corresponding to product mass.[9]
      

Bioassay Protocol: Adenosine Receptor Radioligand Binding

To determine the biological activity and selectivity of your synthesized derivative, a competition binding assay is the gold standard.

Objective: Determine


 of a new derivative at the 

receptor.
  • Membrane Preparation:

    • Use CHO cells stably expressing human

      
       receptors.[7] Homogenize in ice-cold Tris-HCl buffer.
      
  • Ligand Selection:

    • Radioligand:

      
      -DPCPX (Antagonist) or 
      
      
      
      -CCPA (Agonist). Concentration ~0.2 nM.
    • Non-specific control: 10

      
      M R-PIA or NECA.
      
  • Incubation:

    • Mix: 50

      
      L Membrane + 50 
      
      
      
      L Radioligand + 50
      
      
      L Test Compound (varying concentrations
      
      
      to
      
      
      M).
    • Incubate at 25°C for 60-90 mins . Equilibrium is critical.

  • Filtration:

    • Rapidly filter through GF/B glass fiber filters using a cell harvester.

    • Wash 3x with ice-cold buffer to remove unbound ligand.

  • Data Analysis:

    • Measure radioactivity (CPM) via liquid scintillation counting.

    • Plot % Specific Binding vs. Log[Concentration].

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation :
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).

References

  • Cytokinin Signaling Mechanism

    • Kieber, J. J., & Schaller, G. E. (2014). Cytokinins.[2][4][10][11][12][13][14][15] The Arabidopsis Book.

  • Adenosine Receptor SAR

    • Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets.
  • Synthesis of N6-Derivatives

    • Kolyachkina, S. V., et al. (2011).[12] Synthesis of N6-substituted adenosines. Collection of Czechoslovak Chemical Communications.

  • Anticancer Activity (IB-MECA)

    • Fishman, P., et al. (2002). Targeting the A3 adenosine receptor for cancer therapy. Experimental Cell Research.

Sources

Foundational

Technical Guide: Mechanism of Action of Purine-GABA Conjugates

A Dual-Targeting Strategy for Neuroregeneration and Excitability Modulation Executive Summary This technical guide details the pharmacodynamics, molecular architecture, and experimental validation of Purine-GABA conjugat...

Author: BenchChem Technical Support Team. Date: February 2026

A Dual-Targeting Strategy for Neuroregeneration and Excitability Modulation

Executive Summary

This technical guide details the pharmacodynamics, molecular architecture, and experimental validation of Purine-GABA conjugates . These molecular entities represent a "mutual prodrug" or "codrug" strategy designed to overcome the poor Blood-Brain Barrier (BBB) permeability of Gamma-Aminobutyric Acid (GABA) while simultaneously delivering a neurotrophic purine payload (typically Guanosine or Inosine derivatives).

The therapeutic rationale rests on synergistic duality :

  • The GABA Moiety: Restores inhibitory tone in hyperexcitable states (e.g., epilepsy, ischemia).

  • The Purine Moiety: Activates PI3K/Akt/mTOR survival pathways and modulates adenosine receptors to prevent neuronal apoptosis.

Molecular Architecture & Design Philosophy

The fundamental limitation of GABA as a therapeutic agent is its zwitterionic nature at physiological pH, which prevents passive diffusion across the BBB. Furthermore, GABA transporters (GAT) at the BBB actively efflux GABA from the brain to the blood.

To circumvent this, the Purine-GABA conjugate utilizes a "Trojan Horse" strategy .

1.1 Chemical Structure

The conjugate typically consists of three domains:

  • The Carrier (Purine): A guanine or hypoxanthine derivative. These are substrates for Equilibrative Nucleoside Transporters (ENT1/2) and Concentrative Nucleoside Transporters (CNT2) , which are highly expressed at the BBB.

  • The Linker: A cleavable covalent bond (ester, amide, or carbamate). The stability of this linker is critical; it must resist plasma esterases but undergo hydrolysis within the brain parenchyma or intracellularly.

  • The Payload (GABA): The inhibitory neurotransmitter.

1.2 The Prodrug Logic

By masking the polar carboxyl or amino group of GABA with a lipophilic purine, the molecule mimics endogenous nucleosides. This allows it to hijack the nucleoside transport machinery, entering the brain down a concentration gradient (ENT) or via active transport (CNT).

Pharmacodynamics: The Mechanism of Action (MoA)

The MoA operates in three distinct temporal phases: Translocation , Liberation , and Divergent Signaling .

Phase I: BBB Translocation

Unlike free GABA, the conjugate binds to the exofacial pocket of ENT1/ENT2 transporters on brain capillary endothelial cells. It is translocated into the interstitial fluid (ISF) of the brain.

Phase II: Metabolic Liberation

Once in the CNS, the conjugate encounters intracellular esterases or amidases (depending on the linker).

  • Reaction: Purine-Linker-GABA + H2O → Purine + GABA

  • Result: A 1:1 molar release of two active drugs.

Phase III: Divergent Signaling

The liberated moieties act on distinct receptor systems to produce a synergistic neuroprotective effect.

A. The GABA Arm (Inhibition)

  • Target: GABA-A (ionotropic) and GABA-B (metabotropic) receptors.

  • Effect:

    • GABA-A: Increases Cl⁻ conductance

      
       Membrane hyperpolarization.
      
    • GABA-B: Activates G_i/o proteins

      
       Inhibits voltage-gated Ca²⁺ channels 
      
      
      
      Reduces presynaptic glutamate release.

B. The Purine Arm (Neuroprotection) [1][2]

  • Target: Putative Guanosine receptor (GPR23/LPA4 candidates) or modulation of Adenosine A1/A2A receptors.

  • Effect:

    • Activates the PI3K/Akt/mTOR pathway (pro-survival).

    • Stimulates MAPK/ERK signaling (neurite outgrowth).

    • Inhibits Glutamate uptake, reducing excitotoxicity.

Visualization of Signaling Pathways[3]

The following diagram illustrates the "Trojan Horse" entry and the subsequent bifurcation of signaling pathways.

MoA_Pathway cluster_blood Systemic Circulation cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Parenchyma / Neuron Conjugate Purine-GABA Conjugate ENT Nucleoside Transporter (ENT1/CNT2) Conjugate->ENT Trojan Horse Entry Hydrolysis Enzymatic Hydrolysis (Esterase/Amidase) ENT->Hydrolysis Translocation GABA_Free Free GABA Hydrolysis->GABA_Free Cleavage Purine_Free Free Purine (Guanosine) Hydrolysis->Purine_Free Cleavage GABA_R GABA-A / GABA-B Receptors GABA_Free->GABA_R Binding Purine_Target Purine Binding Site (GPR23 / A2AR) Purine_Free->Purine_Target Binding Hyperpol Hyperpolarization (Cl- Influx / K+ Efflux) GABA_R->Hyperpol Inhibition Survival PI3K / Akt / mTOR Pathway Purine_Target->Survival Trophic Support Outcome SYNERGY: Reduced Excitotoxicity + Neuroregeneration Hyperpol->Outcome Survival->Outcome

Caption: Figure 1. Mechanism of Action: The conjugate utilizes nucleoside transporters to cross the BBB, hydrolyzes intracellularly, and activates dual protective pathways.

Experimental Protocols for Validation

To validate the mechanism described above, the following self-validating experimental workflows are recommended.

Protocol A: Synthesis of N-Purinyl-GABA Conjugate

Objective: Create a stable amide-linked conjugate.

  • Activation: Dissolve Purine analog (e.g., Guanosine with protected hydroxyls) in anhydrous DMF. Add 1.1 eq of EDC·HCl and 1.1 eq of HOBt. Stir at 0°C for 30 min.

    • Causality: EDC/HOBt minimizes racemization and forms an active ester intermediate.

  • Coupling: Add GABA ethyl ester (1.0 eq) and DIPEA (2.0 eq). Warm to RT and stir for 12h.

  • Deprotection: Saponify the ethyl ester (if free acid is required) using LiOH in THF/H2O, then deprotect purine hydroxyls.

  • Validation:

    • NMR: Confirm shift of GABA methylene protons.

    • HPLC: Purity >95% required for biological assays.

Protocol B: In Vitro BBB Permeability (PAMPA-BBB)

Objective: Verify passive/transporter-mediated crossing potential.

StepActionCausality/Notes
1. Preparation Coat donor plate filter (PVDF) with porcine brain lipid extract (20 mg/mL in dodecane).Mimics the lipid composition of the BBB.
2. Loading Add Conjugate (100 µM) to donor well (pH 7.4). Add PBS to acceptor well.Creates concentration gradient.
3. Incubation Incubate at 37°C for 4 hours in saturated humidity.Physiological temperature for diffusion.
4. Analysis Quantify compound in acceptor well via LC-MS/MS. Calculate

(Effective Permeability).
Pass Criteria:

cm/s suggests high CNS permeability.
Protocol C: Dual-Pathway Verification (Western Blot)

Objective: Confirm activation of Purine (Akt) and GABA (Cl- channel) pathways.

  • Cell Culture: Culture primary cortical neurons under excitotoxic stress (50 µM Glutamate).

  • Treatment: Treat with Conjugate (10 µM), GABA alone, Purine alone, and Vehicle.

  • Lysis & Blotting:

    • Marker 1: Phospho-Akt (Ser473) -> Indicates Purine activity.

    • Marker 2: Membrane potential dye (DiBAC4) or Patch Clamp -> Indicates GABA activity.

  • Result Interpretation: The Conjugate should show higher p-Akt levels than GABA alone and greater hyperpolarization stability than Purine alone.

Experimental Workflow Diagram

Workflow Start Start: Raw Materials (Purine + GABA) Synth Synthesis (EDC/HOBt Coupling) Start->Synth QC QC: NMR & HPLC (>95% Purity) Synth->QC Assay_BBB BBB Permeability (PAMPA / Caco-2) QC->Assay_BBB Decision Is Pe > 10^-6 cm/s? Assay_BBB->Decision Assay_Cell In Vitro Signaling (p-Akt / Cl- Flux) InVivo In Vivo Model (MCAO Stroke Model) Assay_Cell->InVivo Synergy Confirmed Decision->Synth No (Redesign Linker) Decision->Assay_Cell Yes

Caption: Figure 2. Development Pipeline: From chemical synthesis to in vivo validation of the conjugate.

Challenges & Future Directions
  • Linker Stability: The linker must be stable enough to survive plasma esterases but labile enough to hydrolyze in the brain. Carbamate linkers often offer the best balance compared to simple esters.

  • Adenosine Side Effects: If the purine moiety metabolizes to Adenosine, it may cause hypotension or bradycardia via peripheral A1 receptors. Using Guanosine is preferred as it lacks these cardiovascular effects while retaining neuroprotection.

  • Solubility: Purines are notoriously insoluble. Formulation often requires cosolvents (DMSO/PEG) or salt formation (e.g., mesylate salts) to improve bioavailability.

References
  • GABA Prodrugs & BBB Transport

    • Synthesis, stability and anticonvulsant activity of two new GABA prodrugs. (2009).[3][4] Journal of Neuroscience Research.[5]

    • Source:

  • Guanosine Neuroprotection Mechanisms

    • Guanosine and its role in neuropathologies.[6] (2019). Purinergic Signalling.[7]

    • Source:

  • Purine-GABA Synergy

    • Regulation of GABAergic neurotransmission by purinergic receptors in brain physiology and disease. (2016).[8] Neuropharmacology.

    • Source:

  • Nucleoside Transporters at the BBB

    • Transport Mechanisms at the Blood–Brain Barrier and in Cellular Compartments of the Neurovascular Unit. (2022).[9] Pharmaceutics.

    • Source:

  • GABA Co-release Mechanisms

    • Mechanisms and functions of GABA co-release.[8] (2016).[8] Nature Reviews Neuroscience.

    • Source:

Sources

Exploratory

Precision Ligand Engineering: N6-Functionalized Purines for Adenosine Receptor Modulation

Executive Summary The adenosine receptor (AR) family (A1, A2A, A2B, A3) represents a premier target class for therapeutic intervention in ischemia, inflammation, and neurodegeneration. However, the high sequence homology...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The adenosine receptor (AR) family (A1, A2A, A2B, A3) represents a premier target class for therapeutic intervention in ischemia, inflammation, and neurodegeneration. However, the high sequence homology within the orthosteric binding site poses a significant challenge for subtype selectivity. N6-functionalization of the purine scaffold has emerged as the most effective strategy to break this degeneracy. By exploiting the variable hydrophobic tolerance of the N6-subpocket, researchers can engineer ligands with


-fold selectivity (e.g., CCPA for A1, Cl-IB-MECA for A3). This technical guide details the structure-activity relationships (SAR), robust synthetic methodologies, and validation protocols required to develop high-affinity N6-functionalized purine ligands.

The Pharmacophore & SAR Logic

The orthosteric binding site of ARs contains a conserved asparagine residue (e.g., Asn254 in A2A) that anchors the adenine core via bidentate hydrogen bonding to N6-H and N7. However, the region adjacent to the N6 position varies significantly in steric volume and lipophilicity across subtypes.

The N6-Hydrophobic Pocket
  • A1 Receptor (The "Tight" Pocket): The A1AR possesses a restricted N6 pocket that favors small-to-medium cycloalkyl groups. N6-cyclopentyladenosine (CPA) and its 2-chloro derivative (CCPA ) fit perfectly here, displacing water molecules to form high-energy hydrophobic contacts. Bulky aromatic groups are tolerated but often reduce selectivity against A2A.

  • A3 Receptor (The "Deep" Pocket): The A3AR accommodates much larger, rigid hydrophobic moieties. The introduction of a 3-iodobenzyl group at N6 (as in IB-MECA ) exploits a unique hydrophobic cleft absent in A1/A2A, driving potency into the sub-nanomolar range.

  • Selectivity Switch:

    • N6-Cyclopentyl

      
       A1 Selective (e.g., CPA, 
      
      
      
      nM).
    • N6-(3-Iodobenzyl)

      
       A3 Selective (e.g., IB-MECA, 
      
      
      
      nM).[1]

Synthetic Methodologies

Two primary pathways dominate the synthesis of N6-functionalized adenosines. The choice depends on the availability of the starting material (6-chloropurine riboside vs. adenosine) and the stability of the functional group.

Pathway A: Nucleophilic Aromatic Substitution ( )

This is the industry-standard "workhorse" method. It utilizes 6-chloropurine riboside (or 6-chloroinosine) as an electrophile. A primary amine attacks the C6 position, displacing chloride.

  • Pros: High yields, mild conditions, no rearrangement required.

  • Cons: Requires 6-chloro starting material (more expensive than adenosine).

Pathway B: The Dimroth Rearrangement

This method starts with adenosine . Alkylation initially occurs at the highly nucleophilic N1 position. Under basic conditions (heat/alkali), the N1-alkyl group migrates to the exocyclic N6 amine, restoring aromaticity.

  • Pros: Uses cheap starting material (adenosine).

  • Cons: Harsh conditions (can degrade sensitive ribose moieties), lower regioselectivity during initial alkylation.

Visualization: Synthetic Workflows

SynthesisPathways cluster_legend Reaction Logic Start_Cl 6-Chloropurine Riboside Product N6-Functionalized Adenosine Start_Cl->Product Pathway A: SnAr R-NH2, Et3N, EtOH, Reflux (Direct Displacement) Start_Ado Adenosine Intermediate_N1 1-Alkyladenosine (Salt Intermediate) Start_Ado->Intermediate_N1 Pathway B: Alkylation R-X, DMF, 25°C (Kinetic N1 Attack) Intermediate_N1->Product Dimroth Rearrangement NaOH or NH4OH, Heat (N1 -> N6 Migration) Legend1 Blue: Preferred Route (High Yield) Legend2 Red: Classical Route (Lower Cost)

Caption: Comparison of the direct


 displacement route (Pathway A) versus the Dimroth Rearrangement (Pathway B) for N6-functionalization.

Experimental Protocols

Protocol 1: Synthesis of N6-Cyclopentyladenosine (CPA) via

Objective: Synthesize a highly selective A1 agonist. Mechanism: Nucleophilic displacement of chloride by cyclopentylamine.

  • Reagents:

    • 6-Chloropurine riboside (1.0 eq, 286 mg, 1 mmol)

    • Cyclopentylamine (1.2 eq, 118 µL)

    • Triethylamine (

      
      ) (2.0 eq, 280 µL)
      
    • Ethanol (anhydrous, 10 mL)

  • Procedure:

    • Dissolve 6-chloropurine riboside in anhydrous ethanol in a round-bottom flask.

    • Add

      
       followed by cyclopentylamine dropwise.
      
    • Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (

      
      :MeOH 9:1) until the starting material (
      
      
      
      ) disappears and product (
      
      
      ) appears.
    • Cool to room temperature. The product often crystallizes directly upon cooling.

    • If no precipitate forms, evaporate solvent under reduced pressure.

    • Purification: Recrystallize from MeOH/Water or purify via flash column chromatography (Silica gel, 0-10% MeOH in DCM).

  • Validation:

    • 1H NMR (DMSO-d6): Verify N6-NH doublet at

      
       ppm and cyclopentyl multiplet at 
      
      
      
      ppm.
    • Yield: Expect 75–90%.

Protocol 2: Radioligand Binding Assay (A1 Receptor)

Objective: Determine the affinity (


) of the synthesized ligand.
Tracer: 

-DPCPX (Antagonist) or

-CCPA (Agonist).
  • Membrane Preparation:

    • Use CHO cells stably expressing human A1AR.[2]

    • Homogenize cells in ice-cold Buffer A (50 mM Tris-HCl, pH 7.4).

    • Centrifuge at 40,000

      
       for 20 min at 4°C. Resuspend pellet in Buffer A + 2 U/mL Adenosine Deaminase (ADA) to remove endogenous adenosine. Incubate 30 min at 37°C.
      
  • Assay Setup:

    • Total Binding: Membrane (50 µg protein) +

      
      -DPCPX (1 nM).
      
    • Non-Specific Binding (NSB): Above + 10 µM CPA (unlabeled).

    • Competition: Above + Increasing concentrations of test ligand (

      
       to 
      
      
      
      M).
  • Incubation:

    • Incubate for 90 minutes at 25°C.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters using a cell harvester.

    • Wash

      
       with ice-cold buffer.
      
  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression (GraphPad Prism).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Signaling & Functional Characterization

Understanding the downstream coupling is vital for determining agonist vs. antagonist activity.

  • A1 & A3 (Gi/o-Coupled): Activation inhibits Adenylyl Cyclase (AC), reducing cAMP. This is the "braking" system of the cell.

  • A2A & A2B (Gs-Coupled): Activation stimulates AC, increasing cAMP.[3] This is the "accelerator".

Signaling Pathway Diagram[3][4]

SignalingPathways A1_A3 A1 / A3 Receptor (N6-Cyclopentyl / N6-Benzyl) Gi Gi/o Protein (Inhibitory) A1_A3->Gi Agonist Binding A2A_A2B A2A / A2B Receptor (N6-Bulky/Polar) Gs Gs Protein (Stimulatory) A2A_A2B->Gs Agonist Binding AC Adenylyl Cyclase (Effector) Gi->AC Inhibition (-) ERK ERK1/2 Phosphorylation Gi->ERK Beta-Gamma Subunit Gs->AC Stimulation (+) cAMP cAMP Levels AC->cAMP Modulation PKA PKA Activation cAMP->PKA Regulates

Caption: Divergent signaling pathways of Adenosine Receptors. N6-functionalized ligands must be screened against both pathways to ensure subtype specificity.

Comparative Data: N6-Ligand Profiles

The following table illustrates how specific N6-modifications shift the affinity profile (


 in nM) across human AR subtypes.
CompoundN6-SubstituenthA1

(nM)
hA2A

(nM)
hA3

(nM)
Selectivity Profile
CPA Cyclopentyl0.6 46043A1 Selective
CCPA Cyclopentyl (2-Cl)0.4 3,90022Highly A1 Selective
IB-MECA 3-Iodobenzyl45621.1 A3 Selective
Cl-IB-MECA 3-Iodobenzyl (2-Cl)2,5001,4000.33 Highly A3 Selective
NECA (Unsubstituted N6)6.22.46.2Non-Selective

Note: Data compiled from radioligand binding assays using human recombinant receptors. "2-Cl" indicates a chlorine atom at the C2 position of the purine ring, which synergizes with N6-substitution to enhance selectivity.

References

  • Klotz, K. N., et al. (1989). "2-Chloro-N6-[3H]cyclopentyladenosine ([3H]CCPA) - a high affinity agonist radioligand for A1 adenosine receptors." Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Jacobson, K. A., et al. (1994).[1][4] "Structure-activity relationships of N6-benzyladenosine-5'-uronamides as A3 adenosine receptor agonists." Journal of Medicinal Chemistry.

  • Gessi, S., et al. (2008).[5] "Adenosine receptors: Expression, function and regulation." International Journal of Molecular Sciences.

  • Borea, P. A., et al. (2018). "The A3 Adenosine Receptor: History and Perspectives." Pharmacological Reviews.

  • Kolyachkina, S. V., et al. (2016).[6] "Synthesis of N6-substituted adenosines." Nucleic Acids Research.[6]

Sources

Foundational

Comparative Pharmacochemistry: Kinetin vs. 4-(Purin-6-ylamino)butanoic Acid

The following technical guide is structured to provide a rigorous comparative analysis of Kinetin ( -furfuryladenine) and 4-(purin-6-ylamino)butanoic acid . This analysis targets drug development professionals and focuse...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a rigorous comparative analysis of Kinetin (


-furfuryladenine) and 4-(purin-6-ylamino)butanoic acid .

This analysis targets drug development professionals and focuses on the Structure-Activity Relationship (SAR) , physicochemical divergence, and experimental utility of these two


-substituted purines.

A Technical Guide to


-Substituted Purine Scaffolds 

Executive Summary

This guide analyzes the structural and functional divergence between Kinetin , a naturally occurring cytokinin with established therapeutic potential in neurodegeneration and dermatology, and 4-(purin-6-ylamino)butanoic acid , a synthetic purine-linker conjugate.

While both share the adenine core, their


-substituents dictate opposing physicochemical behaviors. Kinetin’s furan moiety confers lipophilicity essential for membrane permeability and receptor agonism. In contrast, the butanoic acid tail of the comparator molecule introduces a terminal carboxylate, shifting the molecule toward high aqueous solubility and utility as a bioconjugation hapten  or affinity ligand  rather than a direct therapeutic agonist.

Molecular Architecture & Physicochemical Profiling

The core difference lies in the


-substituent: an aromatic, hydrophobic furan ring (Kinetin) versus an aliphatic, ionizable butyric acid chain.
Structural Comparison[1]
FeatureKinetin (

-furfuryladenine)
4-(purin-6-ylamino)butanoic acid
CAS Registry 525-79-12273-04-3 (Generic/Analogous)
Formula



-Substituent
Furfuryl (Furan-2-ylmethyl)3-Carboxypropyl (Butanoic acid)
Character Aromatic, Hydrophobic, NeutralAliphatic, Hydrophilic, Acidic
Electronic Effect

-electron rich (Furan)
Electron-withdrawing (Carboxyl)
Primary Utility Therapeutic (Agonist), CosmeceuticalChemical Tool (Linker), Hapten
Physicochemical Divergence

The introduction of the carboxylic acid moiety drastically alters the solubility profile and membrane permeability (LogP).

  • Kinetin: Exhibits low aqueous solubility (

    
     50 mg/L) but high permeability, allowing it to cross the blood-brain barrier (BBB) and cell membranes to access intracellular signaling complexes.
    
  • Butanoic Acid Derivative: The terminal carboxyl group (

    
    ) is ionized at physiological pH (7.4), creating a zwitterionic or anionic species. This prevents passive diffusion across lipid bilayers but enhances solubility in aqueous buffers.
    

Synthetic Methodologies

The synthesis of both molecules relies on the nucleophilic aromatic substitution (


) of a leaving group at the purine C6 position.[1]
Synthesis Workflow (DOT Diagram)

The following diagram illustrates the divergent synthetic pathways starting from a common precursor, 6-chloropurine.

G Start 6-Chloropurine (Precursor) Process1 Reflux (n-BuOH) Et3N Base Start->Process1 + Reagent Process2 Reflux (Water/EtOH) Na2CO3 Base Start->Process2 + Reagent Reagent1 Furfurylamine (Nucleophile) Reagent1->Process1 Product1 Kinetin (N6-furfuryladenine) Process1->Product1 SNAr Mechanism Reagent2 GABA / 4-Aminobutanoic Acid Reagent2->Process2 Product2 4-(purin-6-ylamino) butanoic acid Process2->Product2 SNAr Mechanism

Figure 1: Divergent synthesis of Kinetin and the Butanoic Acid derivative via


 on 6-chloropurine.
Experimental Protocol: Synthesis of 4-(purin-6-ylamino)butanoic acid

Rationale: This protocol uses water as a solvent due to the high solubility of the amino acid nucleophile (GABA), contrasting with the organic solvents required for Kinetin synthesis.

  • Reagents: 6-Chloropurine (10 mmol), 4-Aminobutanoic acid (GABA, 12 mmol), Sodium Carbonate (

    
    , 25 mmol).
    
  • Solvent System: Water (

    
    , 30 mL).
    
  • Procedure:

    • Dissolve GABA and

      
       in water.
      
    • Add 6-Chloropurine.

    • Reflux at 100°C for 6–8 hours. Monitor via TLC (Mobile phase: n-BuOH:AcOH:H2O 4:1:1).

    • Workup: Cool the solution to room temperature. Acidify carefully with HCl to pH 3–4 to precipitate the product (zwitterionic point).

    • Purification: Recrystallize from water/ethanol.

Biological Activity & Mechanism of Action (SAR)

Cytokinin Receptor Binding (HK Pathway)

Kinetin acts as an agonist for Histidine Kinase (HK) receptors (e.g., CRE1/AHK4 in plants, potential orthologs in mammals).

  • Hydrophobic Pocket: The receptor binding pocket is optimized for hydrophobic side chains. Kinetin's furan ring fits this pocket via

    
    -stacking interactions.
    
  • Loss of Activity: The 4-(purin-6-ylamino)butanoic acid lacks this hydrophobicity. The charged carboxyl tail creates electrostatic repulsion within the hydrophobic pocket, significantly reducing or abolishing cytokinin-like activity.

Therapeutic Implications
  • Kinetin (Neuroprotection): Corrects splicing errors (IKBKAP gene) and acts as an antioxidant. Its lipophilicity allows it to penetrate the CNS.

  • Butanoic Acid Derivative (Ligand/Tool):

    • Prodrug Potential: Can be esterified (e.g., ethyl ester) to mask the charge, improving bioavailability. Once inside the cell, esterases cleave the ester to release the acid.

    • Affinity Chromatography: The terminal carboxyl group is an ideal "handle" for covalent attachment to amine-functionalized beads (Sepharose) via EDC/NHS coupling. This creates an affinity column to purify adenine-binding proteins (e.g., kinases, dehydrogenases).

Signaling Pathway Visualization

Signaling Kinetin Kinetin (Hydrophobic) Membrane Cell Membrane (Lipid Bilayer) Kinetin->Membrane Passive Diffusion AcidDeriv Acid Derivative (Charged/Polar) AcidDeriv->Membrane Repelled (Charge) OffTarget Extracellular Clearance AcidDeriv->OffTarget Rapid Renal Excretion Receptor Cytokinin Receptor (Hydrophobic Pocket) Membrane->Receptor Binding (Agonist) Splicing mRNA Splicing Correction (IKBKAP) Receptor->Splicing Signal Transduction

Figure 2: Differential cellular fate: Kinetin penetrates membranes; the Acid Derivative is repelled.[2]

Experimental Validation: Solubility & Stability

To verify the identity and properties of these compounds in a lab setting, the following self-validating protocol is recommended.

pH-Dependent Solubility Assay

This assay confirms the presence of the ionizable carboxyl group in the butanoic acid derivative, distinguishing it from Kinetin.

Solvent ConditionKinetin Solubility4-(purin-6-ylamino)butanoic acid SolubilityObservation
pH 2.0 (0.1N HCl) High (Protonated N1)High (Protonated N1)Both dissolve (Purine protonation).
pH 7.0 (Buffer) Low / Insoluble High Differentiation Step. The acid is ionized (

).
pH 10.0 (0.1N NaOH) High (Deprotonated N9)High (Dianion)Both dissolve.
Octanol/Water Partitions to OctanolPartitions to WaterValidates LogP difference.
Stability Note
  • Kinetin: Susceptible to oxidative degradation at the furan ring over time.

  • Acid Derivative: Structurally stable against oxidation but susceptible to enzymatic decarboxylation or amide hydrolysis in vivo.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3830, Kinetin. Retrieved from [Link]

  • Duszka, K., et al. (2017). Biological Activities of Kinetin. ResearchGate.[3] Retrieved from [Link]

  • Jabłońska-Trypuć, A., et al. (2016). N6-benzyladenine and kinetin influence antioxidative stress parameters in human skin fibroblasts.[4] Molecular and Cellular Biochemistry.[4] Retrieved from [Link]

  • MDPI (2024). Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals. Retrieved from [Link][5][6][7]

Sources

Protocols & Analytical Methods

Method

Application and Protocol for the Synthesis of N-(purin-6-yl)-4-aminobutanoic Acid via Nucleophilic Aromatic Substitution

Abstract This comprehensive guide details the synthesis of N-(purin-6-yl)-4-aminobutanoic acid, a conjugate of 6-chloropurine and the neurotransmitter gamma-aminobutyric acid (GABA). The protocol leverages a robust and e...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis of N-(purin-6-yl)-4-aminobutanoic acid, a conjugate of 6-chloropurine and the neurotransmitter gamma-aminobutyric acid (GABA). The protocol leverages a robust and efficient one-step nucleophilic aromatic substitution (SNAr) reaction. This document provides an in-depth exploration of the underlying reaction mechanism, a meticulously detailed experimental protocol, and comprehensive guidelines for product purification and characterization. This guide is intended for researchers and professionals in the fields of medicinal chemistry, chemical biology, and drug development, offering a validated pathway to synthesize purine-amino acid conjugates with potential therapeutic applications.

Introduction: The Convergence of Purine Chemistry and Neurobiology

The purine scaffold is a cornerstone in medicinal chemistry, forming the core structure of essential biomolecules such as DNA, RNA, and ATP.[1] This privileged structure has been extensively explored in drug discovery, leading to the development of numerous therapeutic agents with anticancer, antiviral, and anti-inflammatory properties.[2][3] The modification of the purine ring at the C6 position is a common strategy to generate novel bioactive compounds. 6-chloropurine serves as a versatile precursor for these modifications due to the lability of the chlorine atom towards nucleophilic displacement.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in reducing neuronal excitability.[4][5] Its dysregulation is implicated in a variety of neurological and psychiatric disorders.[4][6] The conjugation of GABA to other molecules is a strategy being explored to modulate its therapeutic properties.

The synthesis of N-(purin-6-yl)-4-aminobutanoic acid represents a fascinating convergence of these two fields. By covalently linking the biologically active purine core with the crucial neurotransmitter GABA, we create a novel chemical entity with potential for unique pharmacological activities. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a powerful tool for the formation of carbon-nitrogen bonds on electron-deficient aromatic rings.[7] This application note provides a detailed, field-proven protocol for this synthesis, along with the scientific rationale behind the experimental design.

The SNAr Mechanism: A Stepwise Approach to Purine Functionalization

The reaction between 6-chloropurine and GABA proceeds via a well-established addition-elimination mechanism characteristic of nucleophilic aromatic substitution (SNAr). The purine ring, being inherently electron-deficient due to the presence of four nitrogen atoms, is activated towards nucleophilic attack, particularly at the C6 position.

The key steps of the mechanism are as follows:

  • Nucleophilic Attack: The amino group of GABA, acting as the nucleophile, attacks the electron-deficient C6 carbon of the purine ring. This is typically the rate-determining step of the reaction.[8]

  • Formation of the Meisenheimer Complex: This attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the purine ring system, which is crucial for the stability of this intermediate.[7]

  • Elimination of the Leaving Group: The aromaticity of the purine ring is restored through the elimination of the chloride ion, a good leaving group. This results in the formation of the final product, N-(purin-6-yl)-4-aminobutanoic acid.

The reaction is typically carried out in the presence of a base, such as sodium carbonate, which serves to deprotonate the carboxylic acid group of GABA, increasing its solubility in the aqueous reaction medium and neutralizing the HCl generated during the reaction.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Intermediate) cluster_products Products 6-Chloropurine GABA Meisenheimer [Resonance-Stabilized Anionic Intermediate] Product Meisenheimer->Product - Cl- HCl HCl Workflow A Combine Reactants: 6-Chloropurine, GABA, Na2CO3 in Water B Reflux for 3-4 hours A->B C Monitor by TLC B->C C->B Reaction Incomplete D Cool to 0°C C->D Reaction Complete E Acidify to pH 3 with HCl D->E F Vacuum Filtration E->F G Recrystallization/Column Chromatography F->G H Characterization (NMR, MS, HPLC) G->H

Sources

Application

Application Note &amp; Protocols: A Researcher's Guide to the Preparation of Cytokinin-BSA Conjugates for Antibody Production

Introduction: The Immunological Challenge of Small Molecules Cytokinins, a class of phytohormones, are small molecular weight compounds that play a pivotal role in regulating plant growth and development. Due to their lo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Immunological Challenge of Small Molecules

Cytokinins, a class of phytohormones, are small molecular weight compounds that play a pivotal role in regulating plant growth and development. Due to their low molecular weight, cytokinins are classified as haptens; they are not immunogenic on their own and cannot elicit a significant immune response when introduced into an animal model.[1][2] To generate antibodies specific to cytokinins—a critical tool for developing immunoassays for their detection and quantification—it is necessary to conjugate them to a large, immunogenic carrier protein.[2][3]

Bovine Serum Albumin (BSA) is a widely used carrier protein due to its high immunogenicity, stability, and the presence of numerous primary amine groups (from lysine residues) that are available for conjugation.[4][5][6] By covalently linking cytokinin molecules to BSA, the resulting conjugate becomes large enough to be recognized by the immune system, leading to the production of antibodies against both the carrier protein and the hapten (cytokinin).[1][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, purification, and characterization of cytokinin-BSA conjugates for the subsequent production of specific antibodies. We will delve into the chemical principles behind the conjugation process, provide detailed step-by-step protocols, and outline methods for verifying the success of the conjugation.

Principle of Hapten-Carrier Conjugation

The fundamental principle of producing anti-hapten antibodies lies in overcoming the immune system's inability to recognize small molecules. By attaching the hapten to a large carrier protein, the hapten is presented to the immune system in a context that stimulates an immune response. B cells with receptors that recognize the hapten will bind to the conjugate, internalize it, and present peptides from the carrier protein to helper T cells.[1] This T cell help is crucial for the activation of B cells, leading to their proliferation and differentiation into plasma cells that secrete hapten-specific antibodies.[1]

The choice of conjugation chemistry is critical and depends on the available functional groups on the hapten. For cytokinins, which often possess or can be modified to possess a carboxyl group, the carbodiimide reaction is a common and effective method for forming a stable amide bond with the primary amines on BSA.[7][]

Experimental Workflow Overview

The overall process of preparing and utilizing cytokinin-BSA conjugates for antibody production can be broken down into several key stages.

Workflow cluster_0 Conjugate Preparation cluster_1 Conjugate Characterization cluster_2 Antibody Production Cytokinin_Activation Cytokinin Activation BSA_Conjugation Conjugation to BSA Cytokinin_Activation->BSA_Conjugation Activated Cytokinin Purification Purification of Conjugate BSA_Conjugation->Purification Crude Conjugate Confirmation Confirmation of Conjugation Purification->Confirmation Purified Conjugate Immunization Immunization Purification->Immunization Quantification Quantification of Hapten:BSA Ratio Confirmation->Quantification Screening Antibody Screening (ELISA) Immunization->Screening Antisera Purification_Antibody Antibody Purification Screening->Purification_Antibody Positive Clones

Caption: Overall workflow for the preparation of cytokinin-BSA conjugates and subsequent antibody production.

Part 1: Preparation of Cytokinin-BSA Conjugates via Carbodiimide Chemistry

The carbodiimide method is a popular choice for creating a covalent amide bond between a carboxyl group on a hapten and a primary amine on a carrier protein.[][10] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a water-soluble carbodiimide that is commonly used for this purpose.[11] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the primary amines on BSA.[12] The efficiency of this reaction can be enhanced by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[] NHS reacts with the O-acylisourea intermediate to form a more stable NHS-ester, which is less prone to hydrolysis and reacts efficiently with primary amines to form a stable amide bond.[]

Carbodiimide_Conjugation Cytokinin_COOH Cytokinin-COOH Carboxyl Group O_Acylisourea O-Acylisourea Intermediate Highly Reactive Cytokinin_COOH->O_Acylisourea + EDC EDC EDC Carbodiimide Conjugate Cytokinin-CO-NH-BSA Stable Amide Bond O_Acylisourea->Conjugate + BSA-NH2 NHS_Ester NHS-Ester Intermediate More Stable O_Acylisourea->NHS_Ester + NHS BSA_NH2 BSA-NH2 Primary Amine Urea Urea Byproduct NHS NHS (Optional) N-hydroxysuccinimide NHS_Ester->Conjugate + BSA-NH2

Sources

Method

HPLC separation methods for polar purine derivatives

An Application and Protocol Guide to the High-Performance Liquid Chromatography (HPLC) Separation of Polar Purine Derivatives Authored by a Senior Application Scientist This guide provides a detailed exploration of High-...

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide to the High-Performance Liquid Chromatography (HPLC) Separation of Polar Purine Derivatives

Authored by a Senior Application Scientist

This guide provides a detailed exploration of High-Performance Liquid Chromatography (HPLC) methodologies for the effective separation of polar purine derivatives. It is intended for researchers, scientists, and professionals in drug development who require robust and reproducible analytical methods for these challenging compounds. This document moves beyond a simple recitation of protocols to explain the fundamental principles behind the selection of specific chromatographic techniques, empowering the user to adapt and troubleshoot methods effectively.

The Analytical Challenge of Polar Purine Derivatives

Purine derivatives, including nucleobases (e.g., adenine, guanine), nucleosides (e.g., adenosine, guanosine), and nucleotides (e.g., AMP, GMP), are fundamental to numerous biological processes. Their inherent polarity, particularly in the case of nucleosides and nucleotides which contain sugar and phosphate moieties, presents a significant challenge for traditional reversed-phase (RP) HPLC. The low retention of these compounds on conventional C18 columns often leads to co-elution with the solvent front, resulting in poor resolution and inaccurate quantification. This guide addresses this challenge by detailing advanced and alternative HPLC strategies.

Strategic Approaches to HPLC Separation

The selection of an appropriate HPLC method is contingent on the specific purine derivatives of interest and the sample matrix. The following sections detail the most effective approaches, outlining the principles and providing practical guidance for method development.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC has emerged as a powerful technique for the retention and separation of highly polar compounds. In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent and a small amount of aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.

Mechanism of Separation: The primary retention mechanism in HILIC is partitioning of the polar analyte between the bulk mobile phase and the stagnant, water-enriched layer on the polar stationary phase. Secondary mechanisms, such as hydrogen bonding and electrostatic interactions, can also contribute to retention and selectivity.

Key Experimental Considerations:

  • Stationary Phase Selection: A variety of polar stationary phases are available for HILIC, including unmodified silica, and silica bonded with amide, diol, or zwitterionic functional groups. Amide- and zwitterionic-based columns are often the first choice for their excellent peak shape and selectivity for polar compounds.

  • Mobile Phase Composition: The mobile phase typically consists of acetonitrile (ACN) and an aqueous buffer. The ACN concentration is usually high (70-95%) to promote partitioning. The aqueous component contains a buffer (e.g., ammonium formate, ammonium acetate) to control pH and ionic strength, which can significantly impact the retention and peak shape of ionizable purine derivatives.

  • Gradient Elution: A gradient of decreasing organic solvent concentration is commonly employed to elute compounds with a wide range of polarities.

Workflow for HILIC Method Development

Caption: HILIC method development workflow for polar purine derivatives.

Reversed-Phase (RP) HPLC with Polar-Embedded and Polar-Endcapped Columns

While traditional C18 columns are often unsuitable, modern reversed-phase columns with polar-embedded or polar-endcapped stationary phases offer improved retention for polar analytes.

  • Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain. This polar group helps to reduce interactions between residual silanols on the silica surface and basic analytes, improving peak shape. It also allows for the use of highly aqueous mobile phases without phase collapse.

  • Polar-Endcapped Columns: After the initial bonding of the C18 chains, the remaining accessible silanol groups are "endcapped" with a small, polar reagent. This minimizes the undesirable interactions that can lead to peak tailing for polar and basic compounds.

Key Experimental Considerations:

  • Mobile Phase pH: The pH of the mobile phase is a critical parameter for controlling the retention of ionizable purine derivatives. For basic purines, a low pH (e.g., using formic acid or phosphoric acid) will protonate the analytes, increasing their polarity and decreasing their retention. A neutral or slightly basic pH may be required for acidic purines like uric acid.

  • Ion-Pairing Reagents: For highly polar or anionic purine derivatives (e.g., nucleotides), the addition of an ion-pairing reagent (e.g., tributylamine, tetrabutylammonium) to the mobile phase can significantly enhance retention on RP columns. The ion-pairing reagent forms a neutral complex with the charged analyte, which has a greater affinity for the non-polar stationary phase.

Table 1: Comparison of HPLC Methods for Polar Purine Derivatives

FeatureHILICReversed-Phase (Polar-Embedded/Endcapped)Ion-Exchange Chromatography
Primary Retention Mechanism Partitioning into a water-enriched layer on a polar stationary phase.Hydrophobic interactions with a non-polar stationary phase.Electrostatic interactions with charged functional groups on the stationary phase.
Typical Analytes Highly polar, water-soluble compounds (nucleosides, nucleotides).Moderately polar to non-polar compounds; can be adapted for polar analytes.Charged molecules (nucleotides, acidic and basic purines).
Mobile Phase High organic (e.g., ACN) with a small amount of aqueous buffer.High aqueous with an organic modifier (e.g., methanol, ACN).Aqueous buffers with a salt gradient.
Advantages Excellent retention for very polar compounds. Orthogonal selectivity to RP.Wide variety of column chemistries available. Robust and well-understood.High selectivity for charged analytes based on their net charge.
Disadvantages Longer equilibration times. Potential for sample solubility issues in high organic.Poor retention for very polar compounds without modification (e.g., ion-pairing).Sensitive to mobile phase pH and ionic strength. Can require specialized columns.
Ion-Exchange Chromatography (IEC)

IEC separates molecules based on their net charge. For purine derivatives, which often contain ionizable functional groups, IEC can provide excellent resolution.

  • Anion-Exchange Chromatography (AEC): Utilizes a positively charged stationary phase to retain negatively charged analytes (anions). AEC is particularly well-suited for the separation of nucleotides, which carry a negative charge on their phosphate groups. Elution is typically achieved by increasing the concentration of a competing anion (e.g., chloride, phosphate) in the mobile phase.

  • Cation-Exchange Chromatography (CEC): Employs a negatively charged stationary phase to retain positively charged analytes (cations). CEC can be used for the separation of protonated basic purines.

Key Experimental Considerations:

  • Mobile Phase pH and Ionic Strength: These are the two primary parameters for controlling retention in IEC. The pH determines the charge state of both the analyte and the stationary phase, while the ionic strength of the mobile phase dictates the competition for binding sites on the stationary phase.

  • Gradient Elution: A salt gradient is almost always used in IEC to elute analytes with different charge strengths.

Detailed Protocols

The following protocols are provided as a starting point for method development and can be adapted based on the specific analytical requirements.

Protocol 1: HILIC-UV Separation of Xanthine, Hypoxanthine, and Uric Acid

This protocol is suitable for the analysis of key purine metabolites in biological samples.

1. Materials and Reagents:

  • HPLC-grade acetonitrile (ACN)
  • HPLC-grade water
  • Ammonium formate (LC-MS grade)
  • Formic acid (LC-MS grade)
  • Analytical standards of xanthine, hypoxanthine, and uric acid
  • HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)

2. Mobile Phase Preparation:

  • Mobile Phase A: 10 mM Ammonium formate in water, pH 3.0 (adjusted with formic acid)
  • Mobile Phase B: Acetonitrile
  • Filter all mobile phases through a 0.22 µm filter.

3. HPLC Conditions:

  • Flow Rate: 0.3 mL/min
  • Column Temperature: 35 °C
  • Injection Volume: 2 µL
  • UV Detection: 254 nm
  • Gradient Program: | Time (min) | %A | %B | | :--- | :--- | :--- | | 0.0 | 15 | 85 | | 5.0 | 40 | 60 | | 5.1 | 15 | 85 | | 8.0 | 15 | 85 |

4. Sample Preparation:

  • Dissolve standards and samples in a solution of 75:25 (v/v) ACN:water to ensure compatibility with the initial mobile phase conditions and good peak shape.

5. System Equilibration:

  • Equilibrate the column with the initial mobile phase conditions (15% A, 85% B) for at least 30 minutes or until a stable baseline is achieved.

6. Data Acquisition and Analysis:

  • Inject standards to determine retention times and generate a calibration curve.
  • Inject samples and quantify the analytes based on the calibration curve.

Logical Relationship of Key Parameters in HPLC Method Development

HPLC_Parameters Analyte_Properties Analyte Properties (Polarity, pKa) Column_Chemistry Column Chemistry (RP, HILIC, IEC) Analyte_Properties->Column_Chemistry Mobile_Phase Mobile Phase (pH, Organic Solvent, Buffer) Analyte_Properties->Mobile_Phase Column_Chemistry->Mobile_Phase Separation_Performance Separation Performance (Resolution, Peak Shape) Column_Chemistry->Separation_Performance Method_Parameters Method Parameters (Gradient, Flow Rate, Temp.) Mobile_Phase->Method_Parameters Mobile_Phase->Separation_Performance Method_Parameters->Separation_Performance

Caption: Interdependence of key parameters in HPLC method development.

Protocol 2: Ion-Pair Reversed-Phase HPLC-UV for the Separation of Adenine Nucleotides

This method is effective for separating ATP, ADP, and AMP.

1. Materials and Reagents:

  • HPLC-grade methanol
  • HPLC-grade water
  • Potassium dihydrogen phosphate
  • Tetrabutylammonium hydrogen sulfate (TBAHS)
  • Analytical standards of ATP, ADP, and AMP
  • C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

2. Mobile Phase Preparation:

  • Mobile Phase A: 100 mM Potassium dihydrogen phosphate, 5 mM TBAHS in water, pH 6.0
  • Mobile Phase B: Methanol
  • Filter all mobile phases through a 0.22 µm filter.

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 10 µL
  • UV Detection: 259 nm
  • Gradient Program: | Time (min) | %A | %B | | :--- | :--- | :--- | | 0.0 | 95 | 5 | | 15.0 | 60 | 40 | | 15.1 | 95 | 5 | | 20.0 | 95 | 5 |

4. Sample Preparation:

  • Dissolve standards and samples in Mobile Phase A.

5. System Equilibration:

  • Equilibrate the column with the initial mobile phase conditions for at least 20 minutes.

6. Data Acquisition and Analysis:

  • Follow the same procedure as in Protocol 1.

Trustworthiness and Self-Validation

The protocols provided are based on established and widely used methodologies. To ensure the trustworthiness of your results, the following self-validating steps should be incorporated:

  • System Suitability: Before running samples, inject a standard mixture to verify system performance. Key parameters to monitor include retention time stability, peak resolution, and peak asymmetry.

  • Calibration: A multi-point calibration curve should be generated for each analyte to ensure linearity and accuracy of quantification.

  • Quality Control Samples: Include quality control samples at known concentrations throughout the analytical run to monitor the ongoing performance of the method.

By adhering to these principles and protocols, researchers can develop robust and reliable HPLC methods for the challenging analysis of polar purine derivatives.

References

  • Waters Corporation. (2012). Analysis of Purines and Pyrimidines using ACQUITY UPLC BEH HILIC and Amide Columns. [Link]

  • Agilent Technologies. (2010). Analysis of Water-Soluble Vitamins on ZORBAX HILIC Plus. [Link]

  • U.S. Pharmacopeia. USP Monograph: Adenosine. [Link]

Application

Application Note &amp; Protocols: A Guide to the Recrystallization of 4-(purin-6-ylamino)butanoic acid

Audience: Researchers, scientists, and drug development professionals. Introduction: The Path to Purity 4-(Purin-6-ylamino)butanoic acid is a compound of significant interest in chemical and biological research, featurin...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Path to Purity

4-(Purin-6-ylamino)butanoic acid is a compound of significant interest in chemical and biological research, featuring a purine core linked to a butanoic acid moiety.[1] The purine scaffold is a cornerstone in medicinal chemistry, and derivatives are frequently synthesized for various therapeutic applications.[2][3] The final step in the synthesis of such compounds—purification—is critical for obtaining material of sufficient quality for downstream applications. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[4][5] It relies on the principle that the solubility of a compound in a solvent changes with temperature. An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to allow pure crystals to form, leaving impurities behind in the solution.[6][7]

This document provides a comprehensive guide to selecting an appropriate solvent system and executing the recrystallization of 4-(purin-6-ylamino)butanoic acid, grounded in the physicochemical properties of the molecule.

Molecular Analysis: Predicting Solubility Behavior

The key to successful recrystallization is understanding the molecule's structure and how it interacts with different solvents.

  • Core Structure: The molecule consists of a polar purine ring system and a flexible butanoic acid side chain.

  • Functional Groups: It possesses multiple functional groups that dictate its solubility:

    • Purine Ring: The nitrogen atoms in the purine ring can act as hydrogen bond acceptors, while the N-H can act as a donor. This confers a polar, slightly basic character.

    • Secondary Amine: The linker is a hydrogen bond donor and acceptor.

    • Carboxylic Acid: This is a strongly polar, acidic group and a potent hydrogen bond donor and acceptor.

  • Zwitterionic Character: The presence of both acidic (carboxylic acid) and basic (purine nitrogens) centers means the molecule can exist as a zwitterion, or internal salt. This dual nature significantly increases its polarity and its affinity for polar protic solvents. Compounds with such properties are often highly soluble in solvents like water and alcohols but poorly soluble in non-polar organic solvents like hexanes or toluene.[8]

This analysis suggests that highly polar solvents will be required to dissolve 4-(purin-6-ylamino)butanoic acid.

Table 1: Predicted Solubility of 4-(purin-6-ylamino)butanoic acid
Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, Ethanol, Acetic AcidHigh (especially when hot)Strong hydrogen bonding interactions with the purine, amine, and carboxylic acid groups. Water is particularly effective for zwitterionic compounds.
Polar Aprotic DMSO, DMFHighStrong dipole-dipole interactions can solvate the polar molecule, but the lack of hydrogen bond donation makes them slightly less effective than protic solvents.
Moderate Polarity Acetone, Ethyl AcetateLow to ModerateMay show some solubility when heated, but unlikely to be effective as a single solvent. Potentially useful as an anti-solvent.
Non-Polar Hexane, Toluene, Diethyl EtherVery Low / InsolubleLack of favorable interactions with the highly polar functional groups of the target molecule. Ideal for use as anti-solvents or for washing away non-polar impurities.

Solvent System Selection: A Strategic Approach

The ideal recrystallization solvent should dissolve the compound completely when hot but sparingly when cold. This differential solubility is the driving force for crystallization.[6]

Single-Solvent Systems

For 4-(purin-6-ylamino)butanoic acid, the most promising single solvents are polar protic ones.

  • Water: An excellent starting point due to the molecule's zwitterionic potential. It is non-toxic, inexpensive, and non-flammable.

  • Ethanol or Methanol: These alcohols are also strong candidates and can be easier to remove than water during drying.

  • Acetic Acid: Can be effective for basic compounds but may lead to the formation of acetate salts.[9]

Mixed-Solvent Systems (Solvent/Anti-Solvent)

This technique is invaluable when no single solvent meets the ideal criteria. The compound is dissolved in a minimal amount of a hot "good" solvent, and a "poor" solvent (anti-solvent) is added dropwise until the solution becomes cloudy (the saturation point). Slow cooling from this point initiates crystallization.

  • Ethanol/Water: A classic combination for moderately polar compounds. The compound is typically dissolved in hot ethanol, and hot water is added as the anti-solvent.[10]

  • DMSO/Water: This is a powerful combination for compounds that are difficult to dissolve. A very small amount of DMSO is used to dissolve the compound, and water is added as the anti-solvent.

  • Methanol/Ethyl Acetate: A good choice where methanol is the "good" solvent and ethyl acetate is the less polar anti-solvent.

Diagram 1: Solvent Selection Workflow

This diagram outlines the logical steps for selecting an appropriate solvent system.

Start Start: Impure Solid Test_Polar_Protic Test Solubility in Polar Protic Solvents (Water, Ethanol) Start->Test_Polar_Protic Soluble_Hot Soluble when Hot, Insoluble when Cold? Test_Polar_Protic->Soluble_Hot Use_Single Use Single-Solvent Recrystallization Soluble_Hot->Use_Single  Yes Test_Mixed Test Mixed-Solvent Systems Soluble_Hot->Test_Mixed  No End End: Pure Crystals Use_Single->End Dissolve_Good Dissolve in minimal hot 'good' solvent (e.g., Ethanol, DMSO) Test_Mixed->Dissolve_Good Add_Anti Add 'poor' anti-solvent (e.g., Water, Ethyl Acetate) does it turn turbid? Dissolve_Good->Add_Anti Use_Mixed Use Mixed-Solvent Recrystallization Add_Anti->Use_Mixed Insoluble Compound Insoluble or Oils Out Add_Anti->Insoluble Use_Mixed->End

Caption: A logical workflow for selecting a recrystallization solvent.

Experimental Protocols

Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves. Perform all operations involving heating flammable solvents in a well-ventilated fume hood.

Protocol 1: Single-Solvent Recrystallization (from an Ethanol/Water mixture)

This protocol is often effective for purine derivatives and similar heterocyclic compounds.

  • Dissolution: Place the crude 4-(purin-6-ylamino)butanoic acid (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL). Add a magnetic stir bar.

  • Add Solvent: Add a minimal amount of hot ethanol (e.g., 10-15 mL) to the flask. Heat the mixture on a hot plate with stirring. The goal is to use the smallest volume of solvent necessary to fully dissolve the solid at the solvent's boiling point.[6]

  • Co-Solvent Addition (if needed): If the compound does not fully dissolve in a reasonable volume of boiling ethanol, add hot deionized water dropwise until a clear solution is obtained. Avoid adding excess water.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. Place a small amount of cotton or a fluted filter paper in a pre-heated funnel and filter the hot solution into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]

  • Induce Further Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent (the same ethanol/water ratio used for crystallization) to remove any residual soluble impurities.

  • Drying: Transfer the crystals to a watch glass and dry them to a constant weight, either in a desiccator or a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Protocol 2: Mixed-Solvent Recrystallization (DMSO/Water)

Use this protocol for cases where the compound has poor solubility in common alcohols even when hot.

  • Dissolution: In a small flask, dissolve the crude solid in the absolute minimum volume of DMSO at room temperature. Gentle warming may be applied if necessary.

  • Anti-Solvent Addition: While stirring vigorously, add deionized water (the anti-solvent) dropwise to the DMSO solution. Continue adding water until the solution becomes persistently cloudy (turbid).

  • Re-solubilization: Add one or two drops of DMSO to the turbid solution until it just becomes clear again. This ensures the solution is perfectly saturated at that temperature.

  • Cooling and Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form as the solution slowly cools. The process can be aided by gently scratching the inside of the flask with a glass rod below the solution surface.

  • Complete Crystallization & Isolation: Once crystal formation appears complete at room temperature, cool the flask in an ice bath and isolate the crystals by vacuum filtration as described in Protocol 1 (steps 7-9). Wash the collected crystals with cold deionized water.

Diagram 2: General Recrystallization Workflow

cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Filtration (optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Add impure solid to flask B Add minimum amount of hot solvent A->B C Heat and stir until fully dissolved B->C D Perform hot gravity filtration to remove insoluble impurities C->D E Cool solution slowly to room temperature C->E if no hot filtration D->E F Cool further in an ice bath E->F G Collect crystals via vacuum filtration F->G H Wash with minimal ice-cold solvent G->H I Dry crystals to constant weight H->I

Caption: The four key stages of a typical recrystallization experiment.

Troubleshooting Common Issues

Table 2: Recrystallization Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
No crystals form upon cooling 1. Too much solvent was used. 2. The solution is supersaturated.1. Boil off some of the solvent to concentrate the solution and cool again. 2. Try to induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal.
"Oiling out" occurs 1. The solution is cooling too rapidly. 2. The boiling point of the solvent is higher than the melting point of the solute. 3. The compound is too impure.1. Re-heat the solution to dissolve the oil, then allow it to cool much more slowly. 2. Choose a solvent with a lower boiling point. 3. Remove the solvent and purify the crude material by another method (e.g., column chromatography) before attempting recrystallization again.
Poor or low yield of crystals 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals were washed with too much cold solvent or solvent that was not cold enough.1. Concentrate the filtrate by boiling off some solvent to recover more product. 2. Ensure the filtration apparatus is pre-heated and perform the filtration quickly. 3. Use a minimal amount of ice-cold solvent for washing.
Crystals are colored 1. Colored impurities are present. 2. The compound itself is colored.1. After dissolving the crude solid in hot solvent, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling. 2. No action is needed if the pure compound is known to be colored.

References

  • Google Patents. (n.d.). US7105666B2 - Synthesis of purine derivatives.
  • Teledyne LABS. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization1. Retrieved from [Link]

  • Kořený, L., et al. (2022). Revisiting biocrystallization: purine crystalline inclusions are widespread in eukaryotes. ISME Communications. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents?. Retrieved from [Link]

  • ChemTalk. (2021). Lab Procedure: Recrystallization. Retrieved from [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • Hindawi. (n.d.). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

Sources

Method

Application Note: Functionalization of N6-Adenine with Carboxylic Acid Chains

Abstract The functionalization of the N6-position of adenine with carboxylic acid linkers is a cornerstone technique in chemical biology, enabling the creation of stable hapten-carrier conjugates, affinity chromatography...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The functionalization of the N6-position of adenine with carboxylic acid linkers is a cornerstone technique in chemical biology, enabling the creation of stable hapten-carrier conjugates, affinity chromatography ligands, and prodrugs. Unlike the more nucleophilic N9, N7, and N1 positions, the exocyclic N6-amine requires specific synthetic strategies to ensure regioselectivity. This guide details two validated protocols: Nucleophilic Aromatic Substitution (SNAr) using 6-halopurines and the Dimroth Rearrangement strategy for converting N1-alkylated intermediates. It further describes the downstream conjugation of these derivatives via EDC/NHS chemistry.

Chemical Strategy & Mechanistic Insight

The Regioselectivity Challenge

Adenine possesses multiple nucleophilic sites. Under basic conditions (e.g., K2CO3/DMF), alkylation with alkyl halides occurs predominantly at N9 (if unsubstituted) or N7/N1 (if N9 is glycosylated). Direct alkylation of the N6-amine is kinetically disfavored due to its delocalization into the purine ring system.

To achieve exclusive N6-functionalization, we employ two distinct mechanistic routes:

  • Displacement (SNAr): Utilizing 6-chloropurine or 6-bromopurine derivatives. The halogen acts as a leaving group, displaced by an

    
    -amino acid. This is the Gold Standard  for stability and yield.
    
  • Dimroth Rearrangement: Alkylation at the highly nucleophilic N1 position followed by base-catalyzed ring opening and re-closure. This translocates the alkyl group from N1 to N6.[1]

Strategic Pathway Diagram

The following diagram illustrates the divergent pathways to N6-functionalization.

AdeninePathways Start_Cl 6-Chloropurine (Starting Material) Product N6-Carboxyalkyl Adenine (Thermodynamic Product) Start_Cl->Product Method A: S_NAr (w-amino acid, Heat) Start_Ad Adenosine (Starting Material) Inter_N1 N1-Alkyl Intermediate (Kinetic Product) Start_Ad->Inter_N1 Method B: Alkylation (Alkyl halide) Inter_N1->Product Dimroth Rearrangement (Base, pH > 10)

Figure 1: Mechanistic pathways for N6-functionalization. Method A (Red) uses displacement; Method B (Blue/Yellow) uses rearrangement.

Experimental Protocols

Protocol A: SNAr Displacement (The "Gold Standard")

Objective: Synthesis of N6-(5-carboxypentyl)adenosine from 6-chloropurine riboside. Mechanism: The exocyclic amine of the amino acid attacks C6, displacing chloride. Applicability: High yields; best for creating long linkers (C4-C12) for affinity resins.

Materials
  • Substrate: 6-Chloropurine-9-

    
    -D-ribofuranoside (CAS: 53-31-6)
    
  • Linker: 6-Aminocaproic acid (6-Aminohexanoic acid)

  • Solvent: Water / Ethanol (1:1 v/v) or n-Butanol

  • Base: Triethylamine (Et3N)

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 mmol (286 mg) of 6-chloropurine riboside and 1.2 mmol (157 mg) of 6-aminocaproic acid in 10 mL of Water/Ethanol (1:1).

  • Basification: Add 2.0 mmol (280 µL) of Triethylamine. The base neutralizes the HCl byproduct and ensures the amino acid is nucleophilic.

  • Reaction: Reflux the mixture at 85°C for 4–6 hours.

    • Checkpoint: Monitor via TLC (Silica; MeOH:DCM 1:9). The starting material (Rf ~0.6) should disappear, replaced by a polar spot (Rf ~0.1-0.2).

  • Workup:

    • Evaporate solvents under reduced pressure.[2]

    • Redissolve the residue in minimal water (pH adjusted to ~4 with 1M HCl to precipitate the zwitterion or free acid).

    • Cool at 4°C overnight.

  • Purification: Filter the white precipitate. Recrystallize from hot water or purify via C18 Reverse-Phase HPLC (Gradient: 0-30% MeCN in 0.1% TFA/Water).

Yield Expectation: 75–85% Characterization: UV


 shifts from 263 nm (6-Cl) to ~267 nm (N6-alkyl).
Protocol B: The Dimroth Rearrangement Strategy

Objective: Functionalization of native Adenosine (when 6-Cl analogs are unavailable). Mechanism: Alkylation at N1 followed by base-promoted ring opening/closing.

Materials
  • Substrate: Adenosine

  • Reagent: Ethyl bromoacetate (or Bromoacetic acid)

  • Solvent: DMF (Anhydrous)[2]

  • Rearrangement Buffer: 0.25 M NaOH

Step-by-Step Methodology
  • N1-Alkylation:

    • Dissolve Adenosine (1.0 mmol) in 5 mL anhydrous DMF.

    • Add Ethyl bromoacetate (1.1 mmol). Note: Do not add strong base yet; we want N1 attack.

    • Stir at Room Temperature for 24 hours.

    • Observation: The N1-alkylated intermediate is often a hydrobromide salt.

  • Rearrangement & Hydrolysis:

    • Evaporate DMF.

    • Resuspend the residue in 10 mL of 0.25 M NaOH.

    • Heat at 60°C for 1–2 hours.

    • Mechanism:[1][3][4][5][6][7] The hydroxide attacks C2, opening the pyrimidine ring. Rotation occurs, and the exocyclic N6 amine closes the ring, trapping the alkyl group at N6. The ester is simultaneously hydrolyzed to the carboxylic acid.

  • Isolation:

    • Neutralize to pH 7.0 with 1M HCl.

    • Purify via Ion-Exchange Chromatography (DEAE-Sephadex) or Prep-HPLC.

Application: Conjugation via EDC/NHS

Once the N6-carboxyalkyl adenine is synthesized, it acts as a "hapten" for conjugation to proteins (BSA/KLH) or amine-functionalized beads.

Conjugation Workflow
  • Activation:

    • Dissolve N6-carboxy-adenine (10 µmol) in 500 µL Activation Buffer (0.1 M MES, pH 5.0).

    • Add EDC (50 µmol) and NHS (50 µmol). React for 15 mins at RT.

  • Coupling:

    • Add the activated ester solution to the Protein/Amine target (dissolved in PBS, pH 7.4).

    • Crucial: Ensure the target buffer contains no primary amines (e.g., avoid Tris).

    • Incubate 2 hours at RT.

  • Purification: Dialysis or Desalting column (PD-10) to remove unreacted small molecules.

Troubleshooting & Data Analysis

Comparative Data Table
ParameterMethod A (SNAr)Method B (Dimroth)
Starting Material 6-ChloropurineAdenine / Adenosine
Regioselectivity High (Exclusive N6)Moderate (Requires rearrangement)
Reaction pH Basic (Et3N)Neutral (Step 1) -> Basic (Step 2)
Common Byproducts Hydrolysis to HypoxanthineN1-alkylated impurities
Recommended For Long linkers (C4+)Short linkers (C1-C2)
Critical Quality Attributes (CQA)
  • UV Spectroscopy: A shift in

    
     is diagnostic.
    
    • Adenosine (pH 7): ~260 nm.

    • N1-alkyl adenosine: ~258 nm (often hyperchromic).

    • N6-alkyl adenosine: ~267 nm.

  • NMR Verification: In 1H NMR, the N6-CH2 protons typically appear as a triplet/multiplet around

    
     3.4–3.6 ppm. The disappearance of the sharp N6-NH2 singlet (if visible in DMSO-d6) and appearance of a broad N6-NH triplet confirms substitution.
    

References

  • Leonard, N. J., & Henderson, T. R. (1975). Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds.[8] Journal of the American Chemical Society.[8][9] Link (Foundational mechanism for N1 to N6 migration).

  • Kolyachkina, S. V., et al. (2011).[7] Synthesis of N6-substituted adenosines.[1][2][10][11][12][13][14][15][16] Collection of Czechoslovak Chemical Communications. Link (Detailed protocols for alkylation and rearrangement).

  • Meli, M., et al. (2002).[17] Adenine aptamer selection using N6-(5-carboxypentyl)adenine-Sepharose.[17] Journal of Biological Chemistry. Link (Application of Method A for affinity ligand synthesis).

  • Wan, Z. K., et al. (2006).[7] A practical synthesis of N6-alkylated adenosines. Organic Letters.[7] Link (Modern optimization of SNAr conditions).

  • BenchChem Application Notes. (2025). Application of Adenine in the Synthesis of Novel Compounds.[8]Link (General protocols for purine functionalization).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 4-(purin-6-ylamino)butanoic acid

Case ID: SOL-PUR-006 Subject: Improving Aqueous Solubility of 4-(purin-6-ylamino)butanoic acid Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist, Formulation Chemistry Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-PUR-006 Subject: Improving Aqueous Solubility of 4-(purin-6-ylamino)butanoic acid Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary & Physicochemical Landscape

The Problem: Users frequently report that 4-(purin-6-ylamino)butanoic acid appears as an intractable "brick dust" solid in neutral water (pH 7.0).

The Science (The "Why"): This molecule is a classic zwitterion at physiological pH.

  • The Acid Tail: The butanoic acid moiety (pKa

    
     4.[1]8) is deprotonated (
    
    
    
    ).
  • The Purine Core: The N1 nitrogen of the adenine-like core (pKa

    
     4.2) is partially protonated (
    
    
    
    ).
  • The Result: At pH 4–5, the molecule has net neutral charge but high internal polarity. These opposite charges attract neighboring molecules, creating a strong crystal lattice that water cannot easily break. To dissolve it, you must break this lattice by forcing the molecule into a single charged state (Anionic or Cationic).

Solubility Landscape Diagram

SolubilityLandscape Acid pH < 2.0 (Cationic Form) Soluble but Unstable Zwitt pH 3.0 - 5.5 (Zwitterionic Form) INSOLUBLE (Precipitate) Acid->Zwitt Add Base Base pH > 7.5 (Anionic Form) HIGH SOLUBILITY Zwitt->Base Add Base (NaOH) Base->Zwitt Add Acid (HCl)

Caption: Figure 1. The pH-dependent solubility profile. The "Danger Zone" is pH 3.0–5.5 where zwitterionic precipitation occurs.

Validated Solubilization Protocols

Method A: The "Salt Switch" (Recommended for Aqueous Assays)

Best for: Cell culture additions, animal studies, and buffers where DMSO is toxic.

Mechanism: By raising the pH above 7.5, we deprotonate the carboxylic acid (


) and ensure the purine ring remains neutral. The molecule becomes a net anion, repelling other molecules and dissolving rapidly.
StepActionTechnical Rationale
1 Suspend powder in water at 10x target concentration.It will remain cloudy/opaque. Do not heat yet.
2 Add 1.0 M NaOH dropwise with agitation.We need to reach pH ~8.0 . The molar ratio of NaOH:Compound should be 1.1:1 .
3 Observe "Clearing Point".The solution should turn transparent immediately upon reaching pH 8.
4 Back-titrate (Optional): Add dilute HCl/Buffer.Slowly lower pH to 7.4 if required. Stop if cloudiness returns.
5 Filter Sterilize (0.22 µm).Do not autoclave; the amide bond may hydrolyze at high temps.

Critical Warning: Do not use acid (pH < 2) to solubilize. While soluble, N6-substituted purines are prone to hydrolytic cleavage (loss of the side chain) in strong acid over time [1].

Method B: The "Cosolvent Spike" (High Concentration Stocks)

Best for: High-throughput screening (HTS), long-term storage, and analytical standards.

Mechanism: DMSO (Dimethyl sulfoxide) disrupts the pi-stacking of the purine rings more effectively than water.

ParameterSpecification
Primary Solvent DMSO (Anhydrous, >99.9%)
Max Solubility ~50–100 mM (Estimated)
Storage Stability High (-20°C). Avoid repeated freeze-thaw.
Dilution Protocol Dilute into buffer slowly with vortexing.

The "Crash Out" Risk: When diluting a DMSO stock into water, if the final concentration is high and the buffer pH is near 4.5, the compound will precipitate.

  • Fix: Ensure the receiving buffer is pH 7.4 or higher (PBS is acceptable, Tris pH 8.0 is better).

Troubleshooting & FAQs

Decision Tree: Which Protocol Do I Use?

DecisionTree Start Start: 4-(purin-6-ylamino)butanoic acid IsBio Is this for a Biological Assay? Start->IsBio Tox Is DMSO toxic to your cells? IsBio->Tox Yes MethodB USE METHOD B: DMSO Stock -> Dilute IsBio->MethodB No (Analytical) MethodA USE METHOD A: Sodium Salt Formation (pH > 8.0) Tox->MethodA Yes (Sensitive Cells) Tox->MethodB No (< 1% DMSO OK)

Caption: Figure 2. Selection logic for solubilization method based on experimental constraints.

Frequently Asked Questions

Q1: I added the compound to PBS (pH 7.4) and it didn't dissolve. Why? A: Standard PBS is often not strong enough to overcome the crystal lattice energy initially.

  • Fix: Dissolve in pure water + NaOH (pH 9) first to create the "Sodium 4-(purin-6-ylamino)butanoate" salt, then dilute into PBS. The salt form is kinetically soluble, whereas the free acid is not.

Q2: Can I heat the solution to dissolve it? A: Proceed with caution. Mild warming (37°C) is acceptable. Boiling (>80°C) is NOT recommended .

  • Reason: The amide linkage between the purine and the butanoic acid chain is chemically stable, but purines can degrade/oxidize at high temps in air. Additionally, heat often only provides temporary solubility; it will precipitate upon cooling ("supersaturation failure").

Q3: Is the compound light sensitive? A: Purine derivatives generally absorb UV light (λmax ~260-270 nm). While not extremely photosensitive, long-term exposure to direct light in solution can cause photo-oxidation. Store stocks in amber vials.

References

  • Doležal, K. et al. (2008). "Hydrolytic cleavage of N6-substituted adenine derivatives by eukaryotic adenine and adenosine deaminases." Bioscience Reports, 28(5), 261–271.

  • Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society. (General principles of zwitterion solubility).
  • BenchChem. (2025).[2] "An In-depth Technical Guide on the Solubility and Stability of 9-Undecylpurin-6-amine in DMSO." (Purine solubility analogs).

  • PubChem. (2025). "Compound Summary: 4-(purin-6-ylamino)butanoic acid." National Library of Medicine.

Sources

Optimization

removing unreacted GABA from purine synthesis mixtures

Topic: Removing Unreacted GABA from Purine Synthesis Mixtures Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals Subject: Removal of Unreacte...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted GABA from Purine Synthesis Mixtures Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals

Subject: Removal of Unreacted -Aminobutyric Acid (GABA)

Ticket ID: PUR-SEP-004 Status: Open Assigned Specialist: Senior Application Scientist[1]

Introduction: The Separation Challenge

Welcome to the Technical Support Hub. You are likely here because standard aqueous washes are failing to completely remove excess GABA from your purine synthesis reaction, or you are observing "streaking" on your flash columns.[1]

The Root Cause: The difficulty lies in the physicochemical duality of GABA. As a zwitterion (pKa




4.03, pKa


10.56), GABA is highly water-soluble and charged at nearly every pH. However, purine scaffolds often possess their own ionizable nitrogens, creating a "separation overlap" where both species behave similarly in standard extraction conditions.

This guide provides three tiers of troubleshooting protocols, ranging from optimized extractions to advanced chromatographic interventions.

Module 1: Physicochemical Analysis (The "Why")

Before attempting a fix, we must define the species in solution. Understanding the charge state is critical for separation.[1]

GABA Charge States vs. pH
  • pH < 3: Cationic (

    
    ).[1] Highly water-soluble.[1][2]
    
  • pH 6–8 (Isoelectric Point): Zwitterionic (

    
    ).[1] Max water solubility, insoluble in non-polar organics.[1]
    
  • pH > 11: Anionic (

    
    ).[1] Highly water-soluble.[1][2]
    
Differentiation Strategy

Your purine product likely differs from GABA in two key areas:

  • Lipophilicity: The aromatic purine ring adds significant hydrophobic character.[1]

  • Amine Basicity: If GABA acted as a nucleophile (e.g.,

    
     at C6), the resulting secondary amine on the purine is significantly less basic than the primary amine of unreacted GABA due to electron withdrawal by the heterocyclic ring.
    

Module 2: Liquid-Liquid Extraction (LLE) Protocols

Status: Tier 1 Solution (Standard) Applicability: Use when your product is soluble in organic solvents (EtOAc, DCM, n-BuOH).

FAQ: Why is GABA following my product into the organic layer?

A: If you are using polar organic solvents (like n-Butanol or THF/EtOAc mixtures) to solubilize your purine, significant amounts of zwitterionic GABA can be "dragged" into the organic phase via ion-pairing or simple miscibility.

Protocol A: The "pH Swing" Wash

Best for: Neutral or Acidic Purine Products

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) . If solubility is poor, add 5-10% Methanol .[1]

  • Acidic Wash (Removal of GABA):

    • Wash the organic layer 2x with 0.5 M HCl .[1]

    • Mechanism:[1][3] At pH < 1, GABA becomes fully cationic (

      
      ) and partitions strongly into water.
      
    • Risk:[1][4][5] If your purine product has a basic nitrogen (e.g., N7 or N9), it may also protonate and lose organic solubility.

  • Check: Analyze the aqueous layer by TLC (ninhydrin stain) to confirm GABA removal.[1]

Protocol B: The "Salting Out" Wash

Best for: Amphoteric/Basic Purine Products (prevents product loss to acid)

  • Dissolution: Dissolve crude in DCM or EtOAc .[1]

  • Buffer Wash: Wash 3x with Saturated

    
     (pH ~5-6) .
    
    • Mechanism:[1][3] Keeps GABA in its zwitterionic, super-hydrophilic state.[1]

  • Brine Finish: Wash 1x with Saturated Brine .[1]

    • Mechanism:[1][3] The high ionic strength "salts out" organics, forcing the purine product back into the organic phase while the highly polar GABA remains in the brine.

Data: Solubility Profile
Solvent SystemGABA SolubilityTypical Purine SolubilityRecommendation
Water (pH 7) High (>1 g/mL)Low to ModerateIdeal for Waste Layer
DCM NegligibleModerateGood for Extraction
Ethanol Low (<10 mg/mL)HighAvoid for Partitioning
n-Butanol Low-ModerateHighRisk of GABA Carryover

Module 3: Chromatographic Solutions

Status: Tier 2 Solution (Advanced) Applicability: Use when LLE fails or product is water-soluble.[1]

FAQ: My flash column is streaking. Is it the GABA?

A: Yes. On normal phase silica, GABA adsorbs strongly and elutes slowly/broadly, often contaminating fractions.

Protocol C: Reverse Phase (C18) "Catch and Release"

The most robust method for removing small polar impurities.

  • Column: C18 (Reverse Phase) Flash Cartridge.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]

  • Method:

    • Equilibration: 0% B (100% Water).[1]

    • Loading: Dissolve sample in minimal DMSO or Water:MeOH (1:1).[1]

    • Elution: Hold at 0% B for 3-5 Column Volumes (CV).

    • Result:GABA elutes in the void volume (dead time) because it cannot interact with the hydrophobic C18 chains.

    • Gradient: Ramp to 100% B to elute the hydrophobic purine product.

Protocol D: Strong Cation Exchange (SCX)

Best for: Selective capture of amines.

If your product is less basic than GABA (e.g., an N-arylated purine), use SCX.

  • Conditioning: Wash SCX cartridge with MeOH.[1]

  • Load: Load reaction mixture in MeOH/DCM.

  • Wash: Flush with MeOH .

    • Result: Neutral/Acidic purines elute.[1] GABA (primary amine) binds to the sulfonic acid residues.

  • Release (Optional): Flush with 2M

    
     in MeOH to recover GABA (if needed for mass balance).
    

Module 4: Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct purification path.

PurinePurification Start Crude Reaction Mix (Purine + GABA) SolubilityCheck Is Product Water Soluble? Start->SolubilityCheck OrganicPath Dissolve in EtOAc/DCM SolubilityCheck->OrganicPath No (Lipophilic) WaterPath Dissolve in H2O/DMSO SolubilityCheck->WaterPath Yes (Hydrophilic) BasicityCheck Is Product Basic (e.g. free amines)? OrganicPath->BasicityCheck AcidWash Acid Wash (0.5M HCl) GABA -> Aqueous Layer BasicityCheck->AcidWash No (Neutral/Acidic) BrineWash Sat. NH4Cl + Brine Wash Salting Out GABA BasicityCheck->BrineWash Yes (Basic) C18Flash Reverse Phase (C18) Elute GABA in Void (0% B) WaterPath->C18Flash Standard SCX SCX Chromatography Catch GABA on Resin WaterPath->SCX High Purity Req.

Figure 1: Decision matrix for removing GABA based on product solubility and basicity.

References & Grounding

  • GABA Physicochemical Properties:

    • PubChem.[1] (n.d.). Gamma-Aminobutyric Acid (Compound).[1][2][6] National Library of Medicine.[1] Retrieved from [Link]

    • Note: Confirms pKa values (4.03, 10.56) and zwitterionic nature essential for LLE strategy.[1]

  • Purine Purification Strategies:

    • Teledyne ISCO.[1][4] (n.d.). Purine and Related Compound Purification Strategies. Application Note AN59. Retrieved from [Link]

    • Note: Validates the use of C18 and amine-functionalized columns for purine derivatives.

  • Ion Exchange Protocols:

    • Bio-Rad.[1][4] (n.d.). Cation Exchange Chromatography. Retrieved from [Link]

    • Note: Provides the theoretical basis for using SCX resins to bind charged amines like GABA.[1]

  • Reaction Work-Up Methodologies:

    • Nichols, L. (2021).[1] Reaction Work-Ups. Chemistry LibreTexts. Retrieved from [Link]

    • Note: Source for standard acid/base wash and "salting out" protocols.[1]

For further assistance, please contact the Applications Engineering team with your specific purine structure and available equipment list.

Sources

Troubleshooting

Technical Support Center: Purine Alkylation Regiocontrol

Topic: Preventing N7 vs N9 Isomerization in Purine Alkylation Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Status: Active | Version: 2.4 (Current) Introduction: The N7/N9 Challenge Welcom...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing N7 vs N9 Isomerization in Purine Alkylation Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Status: Active | Version: 2.4 (Current)

Introduction: The N7/N9 Challenge

Welcome to the Purine Alkylation Technical Support Center. If you are accessing this guide, you are likely encountering a common regioselectivity issue: the competitive alkylation of the N7 position (kinetic product) versus the desired N9 position (thermodynamic product).

In purine chemistry, the imidazole ring presents two nucleophilic nitrogens. While N9-alkylated purines are biologically ubiquitous (e.g., nucleosides), simple alkylation protocols often yield significant N7 impurities.[1] This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to maximize N9 selectivity.

Module 1: Mechanistic Intelligence (The "Why")

To fix the ratio, you must control the energy landscape. The formation of N7 vs. N9 isomers is a classic case of Kinetic vs. Thermodynamic control .

The Energy Landscape
  • N7-Alkylation (Kinetic Control): The N7 lone pair is often more accessible and nucleophilic in the ground state, particularly in 6-substituted purines where the dipole moment or specific solvation favors N7 attack. This pathway has a lower activation energy (

    
    ) , leading to rapid formation at low temperatures.[2]
    
  • N9-Alkylation (Thermodynamic Control): The N9 isomer preserves the linear conjugation of the purine system (benzenoid character of the pyrimidine ring is less disrupted). This product is lower in Gibbs Free Energy (

    
    ) .[2]
    

Key Insight: If your reaction is irreversible (e.g., using strong bases like NaH with highly reactive alkyl halides at low temp), you lock in the kinetic ratio (often high N7). If you allow equilibration (higher temp, reversible conditions), the system funnels to the stable N9 isomer.

G cluster_0 Reaction Coordinate Energy Profile Start Purine Anion + Electrophile TS_N7 TS (N7) Low Barrier Start->TS_N7 Fast TS_N9 TS (N9) High Barrier Start->TS_N9 Slow Prod_N7 N7 Product (Kinetic) Less Stable TS_N7->Prod_N7 Prod_N9 N9 Product (Thermodynamic) More Stable TS_N9->Prod_N9 Prod_N7->Start Reversibility (Heat/Acid)

Figure 1: Reaction coordinate diagram illustrating the kinetic preference for N7 (lower barrier) vs. the thermodynamic stability of N9.

Module 2: Troubleshooting & FAQs

Scenario A: "I am using NaH/DMF and getting a 40:60 N7/N9 mixture."

Diagnosis: You are operating under kinetic control. The deprotonated purine anion is attacking the alkyl halide irreversibly. Corrective Action:

  • Switch Solvent: Change from DMF (polar aprotic, tight ion pairs) to a solvent that allows higher temperatures or different solvation, like DMSO or even EtOH (if using weaker bases).

  • Thermodynamic Shift: Increase reaction temperature to >80°C.

  • Steric Blocking: If the C6 substituent is small (e.g., -Cl), N7 is accessible. If you can temporarily install a bulky group at C6 (e.g., a bulky amine or transient protection), it will sterically shield N7, forcing alkylation to N9.

Scenario B: "My Mitsunobu reaction failed to give the N9 product."

Diagnosis: Mitsunobu reactions generally favor N9 due to the steric bulk of the


-betaine intermediate, but they fail if the purine 

is too high (>11-13) or if the nucleophile is too hindered. Corrective Action:
  • Check

    
    :  Ensure the purine 
    
    
    
    is <11. 6-Chloropurine (
    
    
    ) works well; Adenine (
    
    
    ) is borderline but usually works.
  • Order of Addition: Pre-complex the alcohol and

    
     with DEAD before adding the purine. This prevents the purine from reacting with DEAD directly (a common side reaction).
    
Scenario C: "How do I distinguish N7 from N9 without a crystal structure?"

Answer: NMR is the gold standard. Rule of Thumb: In


 NMR, the C5  and C8  carbons are diagnostic.
  • N9 Isomer: C5 is deshielded (shifted downfield) relative to N7.[3]

  • N7 Isomer: C5 is shielded (shifted upfield).

  • 
     (C5-C8):  The difference between C5 and C8 shifts is often larger in N7 isomers.[4]
    

Module 3: Validated Experimental Protocols

Protocol 1: Thermodynamic Alkylation (High N9 Selectivity)

Best for: Simple alkyl halides, robust substrates.

Reagents:

  • Purine substrate (e.g., 6-chloropurine)[1][4][5][6][7][8]

  • Base:

    
     (2.5 equiv)
    
  • Solvent: DMF or DMSO

  • Electrophile: Alkyl Bromide/Iodide (1.1 equiv)

Workflow:

  • Dissolution: Dissolve purine (1.0 mmol) in dry DMF (5 mL).

  • Deprotonation: Add

    
     (2.5 mmol). Stir at RT for 30 min.
    
  • Alkylation: Add Alkyl Halide (1.1 mmol).

  • Equilibration (CRITICAL STEP): Heat the mixture to 80–100°C for 12–24 hours.

    • Why? At RT, you may form N7.[4][8] Heating provides the energy to reverse N7 formation (via retro-Michael or

      
       reversal) and funnel material to the N9 trap.
      
  • Workup: Dilute with water, extract with EtOAc.

  • Purification: Flash chromatography. N9 is usually more polar than N7 on silica (check TLC; N7 often runs higher).

Protocol 2: Mitsunobu Coupling (Stereoinversion & N9 Selectivity)

Best for: Coupling with secondary alcohols, chiral centers.

Reagents:

  • Purine (1.0 equiv)

  • Alcohol (1.2 equiv)

  • 
     (1.5 equiv)
    
  • DIAD or DEAD (1.5 equiv)

  • Solvent: Dry THF

Workflow:

  • Setup: In a flame-dried flask under Argon, combine

    
     and the Alcohol in THF. Cool to 0°C.[9]
    
  • Activation: Add DIAD dropwise. Stir for 10–15 mins to form the betaine-alcohol complex.

  • Addition: Add the Purine (solid or solution) in one portion.

  • Reaction: Allow to warm to RT and stir for 12–24 h.

  • Troubleshooting: If conversion is low, sonicate the reaction (helps break up ion-pair aggregates).

Module 4: Analytical Verification (Data Tables)

Use this reference table to confirm your regiochemistry.

Table 1: Diagnostic NMR Shifts for 6-Substituted Purines

FeatureN9-Isomer (Desired)N7-Isomer (Impurity)Note

C5 Shift
~ 130–132 ppm ~ 120–122 ppm Most reliable indicator [1].

C4 Shift
~ 150–152 ppm~ 160–164 ppmC4 is more deshielded in N7.

H8 Shift
Sharp singletOften broaderSolvent dependent.
HMBC Correlation Alkyl


C4 & C8
Alkyl


C5 & C8
Definitive proof.
UV

Typically lower

Typically higher

E.g., N9-adenine ~260nm vs N7 ~270nm.
Decision Tree for Troubleshooting

Troubleshooting Start Start: Low N9 Selectivity CheckCond Check Reaction Conditions Start->CheckCond IsBasic Using Basic Alkylation (NaH, K2CO3)? CheckCond->IsBasic Yes Yes IsBasic->Yes Yes No No IsBasic->No No (Mitsunobu) TempCheck Is Temp < 60°C? Yes->TempCheck HighTemp Fix: Increase Temp to 90°C (Thermodynamic Control) TempCheck->HighTemp Yes (Kinetic Trap) LowTemp LowTemp TempCheck->LowTemp No (Already Hot) Sterics Fix: Use Bulky C6 Group or Switch to Mitsunobu LowTemp->Sterics pKaCheck Is Purine pKa > 11? No->pKaCheck Acidify Fix: Use 6-Cl Purine (Lower pKa) then convert pKaCheck->Acidify Yes Order Fix: Pre-mix PPh3/DIAD/Alcohol before adding Purine pKaCheck->Order No

Figure 2: Troubleshooting logic flow for diagnosing and correcting N7 impurity issues.

References

  • Zhong, M., & Robins, M. J. (2006).[6] Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C-H.[6][7] The Journal of Organic Chemistry, 71(23), 8901–8906. [Link]

  • Kovác, P., et al. (2024).[4] Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines. ACS Omega, 9(15), 17234–17245. [Link]

  • Dahmane, T., et al. (2025). Regioselective N9 Alkylation of Purine Rings Assisted by ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Cyclodextrin.[1] ResearchGate. [Link]
    
  • Chemistry Steps. (2025). The Mitsunobu Reaction: Mechanism and Selectivity. [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in N6-Adenine Functionalization

Welcome to the technical support center for N6-adenine functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying the N6-pos...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N6-adenine functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying the N6-position of adenine, a critical task in the synthesis of therapeutics, chemical probes, and modified oligonucleotides. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This center addresses common side reactions, explains their mechanistic origins, and offers field-proven strategies to achieve clean, high-yielding N6-functionalization.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during N6-adenine modification.

Q1: My primary side product is N1-alkylated adenine. How can I favor direct N6-alkylation?

A: Alkylation at the N1 position is a common challenge due to the high nucleophilicity of this ring nitrogen. The N1-alkylated product is often the kinetic product, which can then rearrange to the thermodynamically more stable N6-substituted product via the Dimroth rearrangement.[1][2] To favor direct N6-alkylation, consider these strategies:

  • Protecting Groups: The most robust method is to protect the more nucleophilic ring nitrogens (N1, N3, N7, N9) or to use a protecting group on the N6-amine itself that you remove later. An N6-protecting group like Boc can alter the reaction pathway.[3]

  • Reaction Conditions: In some cases, solvent and base choice can influence the N1/N6 ratio. For direct alkylation, less polar, aprotic solvents may be preferable.

  • Alternative Methodologies: Instead of direct alkylation on adenine, consider starting with a 6-chloropurine derivative and performing a nucleophilic aromatic substitution (SNAr) or a Buchwald-Hartwig amination with your desired amine.[4][5] This approach entirely avoids competition from the ring nitrogens.

Q2: I'm observing multiple alkylation products (N3, N7, N9). What determines the regioselectivity of adenine alkylation?

A: The regioselectivity of adenine alkylation is a complex interplay of electronic and steric factors, governed by the reaction conditions and the nature of the alkylating agent.[6]

  • Electronic Effects: The purine ring has multiple nucleophilic centers. N9 is generally a primary site of alkylation under neutral or basic conditions, leading to many biologically relevant nucleosides.[7][8] N1, N3, and N7 are also accessible, with their relative reactivity influenced by the substituents already on the purine ring.[9]

  • Reaction Conditions: The choice of solvent, base, and temperature can dramatically alter the product distribution. For instance, alkylation in neutral or slightly basic media can sometimes favor the formation of N3-substituted products.[7]

  • Mitsunobu Reaction: This reaction offers a powerful method for stereospecific N9-alkylation with alcohols but can also lead to other isomers depending on the substrate.[6][9] Careful optimization is crucial.

Q3: During my reaction, I'm seeing significant degradation of my starting material or product. What could be the cause?

A: Degradation can stem from several sources, primarily depurination and oxidation.

  • Depurination: This is the acid-catalyzed cleavage of the N-glycosidic bond in adenosine or its derivatives. If your reaction or workup involves acidic conditions (e.g., detritylation steps in oligonucleotide synthesis), depurination can be a major issue. Using N6-protecting groups that shield the purine ring, such as cyclic diacyl groups, can significantly reduce this side reaction.[10]

  • Oxidative Damage: If you are using oxidative methods or if your reagents are contaminated with oxidants, you can form side products like 8-oxo-adenine or purine N-oxides.[11] This can be minimized by using a minimal excess of the oxidizing agent, running the reaction at lower temperatures, and carefully monitoring the reaction time.[11]

Q4: What are the best general strategies to improve chemoselectivity for the N6-amino group?

A: Improving chemoselectivity is the core challenge. The two most powerful strategies are indirect functionalization and the use of protecting groups.

  • Indirect Functionalization (Starting with 6-Halopurines): The most reliable way to ensure N6-selectivity is to start with a purine that has a leaving group at the C6 position, such as 6-chloro- or 6-bromopurine. You can then introduce the desired amine via a Buchwald-Hartwig amination or an SNAr reaction.[12][13] This approach is highly selective as the C-N bond is formed directly with the exocyclic amine.

  • Protecting Group Chemistry: Using a protecting group on the N6-amino group, such as Benzoyl (Bz) or Acetyl (Ac), is standard practice in oligonucleotide synthesis.[14] These groups modulate the reactivity of the adenine base and prevent side reactions during subsequent synthetic steps.

Q5: My Mitsunobu reaction is giving low yields of the N6-alkylated product. How can I optimize it?

A: The Mitsunobu reaction, while powerful, is sensitive to conditions. Low yields in N6-alkylation attempts are often due to competing reactions at other nucleophilic sites on the adenine ring.

  • Protect the N6-Amine: Unprotected adenine is a poor substrate. Protecting the N6-amino group with a Boc group, for example, increases solubility and reduces the competing nucleophilicity of the free amine, leading to a much more efficient coupling.[3]

  • Reagent Stoichiometry and Addition: The ratio of your alcohol, triphenylphosphine (PPh3), and azodicarboxylate (e.g., DEAD or DIAD) is critical. A typical starting point is 1.5 equivalents of both PPh3 and the azodicarboxylate relative to the limiting reagent.[15] Slow, controlled addition of the azodicarboxylate at low temperatures (e.g., 0 °C) can minimize side product formation.

  • Solvent Choice: Anhydrous THF is a common and effective solvent. Ensure all reagents and glassware are scrupulously dry.

Q6: I'm using a Buchwald-Hartwig coupling to form the C6-N bond. What are the critical parameters to control?

A: The Buchwald-Hartwig amination is a robust method, but its success hinges on the careful selection of the catalyst system and reaction conditions.[4]

  • Ligand Choice: This is arguably the most critical parameter. The choice of phosphine ligand determines the efficiency of the catalytic cycle. For amination of 6-chloropurines, bulky, electron-rich ligands like Xantphos are often highly effective.[12][13]

  • Base: A non-nucleophilic base is required to deprotonate the amine. Cesium carbonate (Cs2CO3) is a common and effective choice for these substrates.[12] Stronger bases like sodium tert-butoxide can also be used but may not be compatible with all functional groups.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)2) is a common precatalyst that is reduced in situ to the active Pd(0) species.[16][17]

  • Solvent and Temperature: Toluene or dioxane are typical solvents, with reaction temperatures often around 100-110 °C.[13][17] Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.

Part 2: In-Depth Troubleshooting Guides

Guide 1: The Dimroth Rearrangement - From Side Reaction to Synthetic Strategy

Problem: You are attempting a direct N6-alkylation of an adenine derivative but isolate the N1-alkylated isomer, or a mixture of N1 and N6 products. This occurs because initial alkylation at N1 is often kinetically favored.[1] The N1-adduct can then undergo a Dimroth rearrangement to the desired N6-product, but this process may be slow or incomplete under your reaction conditions.[18][19]

Mechanism Explained: The Dimroth rearrangement in adenine involves the initial formation of an N1-substituted intermediate. This intermediate undergoes a base-catalyzed ring-opening of the pyrimidine portion of the purine, followed by rotation around the C5-C6 bond and subsequent re-closure to form the thermodynamically more stable N6-substituted isomer.[20][21]

Dimroth_Rearrangement cluster_rearrangement Dimroth Rearrangement Adenine Adenine Derivative N1_Intermediate N1-Alkylated Intermediate (Kinetic Product) Adenine->N1_Intermediate Alkylation (R-X) Ring_Opened Ring-Opened Intermediate N1_Intermediate->Ring_Opened Base (e.g., NH₃, OH⁻) Pyrimidine Ring Opening N6_Product N6-Alkylated Product (Thermodynamic Product) Ring_Opened->N6_Product Ring Closure

Caption: Mechanism of the Dimroth Rearrangement.

Troubleshooting & Solutions

The key is to decide whether you want to prevent the initial N1-alkylation or drive the rearrangement to completion.

StrategyObjectiveRecommended Conditions & Rationale
Force Rearrangement Convert N1-isomer to N6-productAfter isolating the N1-alkylated product, treat it with aqueous ammonia or a strong base in a suitable solvent.[1] Heating can accelerate the rearrangement. This is a viable synthetic route if the N1-isomer is formed cleanly.
Favor Direct N6 Avoid N1-alkylationUse an indirect method like Buchwald-Hartwig amination on a 6-chloropurine precursor. This is the most reliable method for avoiding rearrangement issues.[4]
Optimize Direct Alkylation Minimize N1-alkylationWhile challenging, screening solvents and bases may identify conditions that favor N6. This is highly substrate-dependent and often requires significant empirical optimization.
Protocol: Inducing the Dimroth Rearrangement

This protocol assumes you have isolated the N1-alkylated adenosine derivative.

  • Dissolution: Dissolve the purified 1-alkyladenosine derivative in a suitable solvent such as methanol or ethanol.

  • Base Addition: Add aqueous ammonia (e.g., 25-30% solution) to the mixture. The final concentration of ammonia should be sufficient to create a basic environment.

  • Heating: Stir the reaction mixture at an elevated temperature (e.g., 50-80 °C). The optimal temperature and time will depend on the substrate's stability and reactivity.

  • Monitoring: Monitor the progress of the rearrangement by TLC or LC-MS, observing the disappearance of the starting material and the appearance of the N6-substituted product spot.

  • Workup: Once the reaction is complete, remove the solvent and excess ammonia under reduced pressure.

  • Purification: Purify the resulting N6-alkyladenosine derivative using standard techniques such as silica gel chromatography.

Guide 2: Achieving Regioselectivity - A Protecting Group Approach

Problem: Your functionalization reaction yields a complex mixture of isomers due to the multiple nucleophilic nitrogen atoms on the purine ring (N1, N3, N7, N9, and N6).

The Role of Protecting Groups: Protecting groups are essential tools for directing reactivity. By temporarily masking certain functional groups, you can guide the reaction to the desired position.[14] For N6-functionalization, the strategy depends on your overall synthetic route.

  • Strategy A (for SNAr/Buchwald-Hartwig): When starting from a 6-halopurine, the primary concern is protecting the hydroxyl groups of the ribose sugar (e.g., with silyl or acetyl groups). The exocyclic amine is introduced in the key step, so no N6-protection is needed initially.[12][22]

  • Strategy B (for reactions on Adenosine): To perform chemistry elsewhere on the molecule while leaving the N6-amine untouched, you must protect it. Electron-withdrawing acyl groups like Benzoyl (Bz) or Acetyl (Ac) are common. They decrease the nucleophilicity of the N6-nitrogen and prevent it from reacting.[14][23]

Protecting_Group_Strategy Start Goal: N6 Functionalization Q1 Starting Material? Start->Q1 Adenosine Adenosine / Adenine Q1->Adenosine [Adenine Core] HaloPurine 6-Halopurine Derivative Q1->HaloPurine [Pre-functionalized C6] Protect_N6 Protect N6-Amine (e.g., with Benzoyl Chloride) Adenosine->Protect_N6 Protect_OH Protect Sugar OH Groups (e.g., with TBDMSCl) HaloPurine->Protect_OH If nucleoside Protect_N6->Protect_OH Reaction_A Perform desired reaction (e.g., on sugar moiety) Protect_OH->Reaction_A Reaction_B Perform N6-functionalization (Buchwald-Hartwig / SNAr) Protect_OH->Reaction_B Deprotect_N6 Deprotect N6-Amine (e.g., with NH₃/MeOH) Reaction_A->Deprotect_N6 Deprotect_OH Deprotect Sugar OH Groups (e.g., with TBAF) Reaction_B->Deprotect_OH If protected Deprotect_N6->Deprotect_OH Final_Product Final Product Deprotect_OH->Final_Product

Caption: Decision workflow for protecting group strategy.

Table: Common Protecting Groups for the N6-Amine of Adenine

Protecting GroupAbbreviationIntroduction ReagentRemoval ConditionsAdvantages/Disadvantages
Benzoyl BzBenzoyl Chloride, PyridineNH₃/MeOH or MeNH₂Adv: Very stable, common in oligonucleotide synthesis.[14] Disadv: Removal can be slow.
Acetyl AcAcetic Anhydride, PyridineNH₃/MeOHAdv: Stable, easily introduced.[14] Disadv: Less stable than Bz to some conditions.
tert-Butoxycarbonyl BocBoc Anhydride (Boc₂O)Trifluoroacetic Acid (TFA)Adv: Useful for modulating reactivity in Mitsunobu reactions.[3] Disadv: Acid-labile, not orthogonal to trityl groups.
Succinyl -Succinic AnhydrideBasic conditionsAdv: Can protect N6 and link to a solid support in one step; helps prevent depurination.[10] Disadv: Less common, specific applications.
Protocol: N6-Benzoylation of Deoxyadenosine

This protocol describes a standard procedure for protecting the exocyclic amine of deoxyadenosine.

  • Co-evaporation: Dissolve 2'-deoxyadenosine in anhydrous pyridine and co-evaporate to dryness under reduced pressure. Repeat this process twice to ensure the substrate is anhydrous.

  • Dissolution: Suspend the dried deoxyadenosine in fresh anhydrous pyridine.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Slowly add benzoyl chloride (typically 1.5-2.0 equivalents) dropwise to the stirred suspension.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.[7]

  • Quenching: Cool the reaction mixture back to 0 °C and quench by the slow addition of water or a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water, dilute HCl (to remove pyridine), and brine.

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by silica gel chromatography to yield N6-benzoyl-2'-deoxyadenosine.

Guide 3: Preventing Degradation Pathways

Problem 1: Depurination during Acidic Workup

  • Cause: The N-glycosidic bond linking the adenine base to the ribose sugar is susceptible to hydrolysis under acidic conditions. This is a significant issue during the removal of acid-labile protecting groups like the 5'-dimethoxytrityl (DMT) group in oligonucleotide synthesis.[10]

  • Solution:

    • Milder Acids: Use carefully controlled concentrations of weaker acids (e.g., 3% trichloroacetic acid in dichloromethane) for deprotection and minimize exposure time.

    • Depurination-Resistant Protecting Groups: Employ N6-protecting groups that electronically shield the purine ring and reduce the rate of acid-catalyzed hydrolysis. N6-succinyl or N6-dialkylformamidine groups have been shown to be effective.[10]

Problem 2: Oxidative Damage and N-Oxide Formation

  • Cause: Strong oxidizing agents or photocatalytic conditions can lead to unwanted modifications. The C8 position of the purine ring is susceptible to oxidation, forming 8-oxo-adenine. Additionally, the N1 and N7 positions can be oxidized to form N-oxides.[11]

  • Solutions & Mitigation Strategies:

ParameterRecommendation to Minimize OxidationRationale
Oxidant Stoichiometry Use the minimum effective amount of oxidant (e.g., 1.1-1.5 eq.).Excess oxidant can lead to over-oxidation of both the starting material and the desired product.[11]
Temperature Perform the reaction at lower temperatures (e.g., 0 °C or below).Lowering the temperature often increases the selectivity for the desired reaction pathway over competing side reactions.[11]
Reaction Time Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed.Prolonged reaction times increase the likelihood of secondary oxidation events.[11]
Protecting Groups Protect other sensitive functional groups in the molecule if they are more susceptible to oxidation than the target site.This ensures the chemoselectivity of the oxidation reaction.[11]

References

  • Recent Advances in the Dimroth Rearrangement | Request PDF. (2025, August 10). ResearchGate. [Link]

  • New Method for the Dimroth Rearrangement of Adenine Nucleotide Derivatives with an Anion Exchanger. (n.d.). Bioscience, Biotechnology, and Biochemistry | Oxford Academic. [Link]

  • Regioselective 1-N-Alkylation and Rearrangement of Adenosine Derivatives. (n.d.). PubMed. [Link]

  • Protecting group. (n.d.). Wikipedia. [Link]

  • Mechanism of the dimroth rearrangement in adenosine. (1975, May 1). R Discovery. [Link]

  • Mechanism of the Dimroth rearrangement in adenosine. (1975, May 19). PubMed. [Link]

  • Single-nucleotide resolution of N 6 -adenine methylation sites in DNA and RNA by nitrite sequencing. (2020, November 5). RSC Publishing. [Link]

  • Synthesis of N6 ,N6-Dialkyl Adenine Nucleosides With In Situ Formed Hexaalkylphosphorus Triamides. (n.d.). PMC. [Link]

  • Selective Chemical Functionalization at N6-Methyladenosine Residues in DNA Enabled by Visible-Light-Mediated Photoredox Catalysis. (2020, December 11). ACS Publications. [Link]

  • Cyclic diacyl groups for protection of the N6-amino group of deoxyadenosine in oligodeoxynucleotide synthesis. (n.d.). PMC. [Link]

  • Different Mechanisms of Aralkylation of Adenosine at the 1- and N6-Positions. (n.d.). ACS Publications. [Link]

  • Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. (2014, May 13). RSC Publishing. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Effects of Adenine Methylation on the Structure and Thermodynamic Stability of a DNA Minidumbbell. (2021, March 31). PMC. [Link]

  • Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. (n.d.). RSC Publishing. [Link]

  • Chemical modifications of adenine base editor mRNA and guide RNA expand its application scope. (n.d.). DSpace@MIT. [Link]

  • Late-stage adenine N6-alkylation of nucleos(t)ides and oligonucleotides via photoredox and copper co-catalytic decarboxylative C(sp3). (n.d.). PMC. [Link]

  • Optimization of Mitsunobu reaction conditions. (n.d.). ResearchGate. [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. [Link]

  • Regioselective alkylation of the exocyclic nitrogen of adenine and adenosine by the Mitsunobu reaction | Request PDF. (2025, August 6). ResearchGate. [Link]

  • Chapter 27. (n.d.). WOU. [Link]

  • Selective Chemical Functionalization at N6-Methyladenosine Residues in DNA Enabled by Visible-Light-Mediated Photoredox Catalysis. (n.d.). PMC. [Link]

  • Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides. (n.d.). PMC. [Link]

  • (PDF) Late-stage adenine N6-alkylation of nucleos(t)ides and oligonucleotides via photoredox and copper co-catalytic decarboxylative C(sp3)–N coupling. (2026, February 1). ResearchGate. [Link]

  • Selective Chemical Labeling of Natural T Modifications in DNA. (n.d.). PMC. [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]

  • Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. (2010, July 5). PubMed. [Link]

  • On the alkylation of adenine. (n.d.). Semantic Scholar. [Link]

  • DNA N6-Methyladenine Modification in Eukaryotic Genome. (2022, June 23). Frontiers. [Link]

  • No evidence for DNA N6-methyladenine in mammals. (2020, March 18). PMC - NIH. [Link]

  • Purine and Pyrimidine Metabolism. (1997, December 4). Michael W. King. [Link]

  • (PDF) Protecting Groups for the Synthesis of Ribonucleic Acids. (2025, August 9). ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of Purine-Butyric Acid Derivatives (PBADs)

Introduction: The "Hidden" Instability of PBADs Welcome to the technical support hub for Purine-Butyric Acid Derivatives (PBADs) . Whether you are working with specific N9-substituted purines, purine-butyrate ester prodr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Instability of PBADs

Welcome to the technical support hub for Purine-Butyric Acid Derivatives (PBADs) . Whether you are working with specific N9-substituted purines, purine-butyrate ester prodrugs, or novel small molecule inhibitors containing this scaffold, you are likely facing a common triad of challenges: hydrophobic precipitation , enzymatic hydrolysis , and metabolic depletion .

PBADs are chemically deceptive. The purine ring is robust, but the butyric acid tail (often linked via ester or amide bonds) introduces susceptibility to serum esterases. Furthermore, the purine core makes these molecules prime targets for cellular salvage pathways, leading to rapid depletion from the media—not by chemical degradation, but by biological consumption.

This guide provides the protocols and mechanistic insights required to stabilize these compounds in your experiments.

Part 1: The Solubility Paradox (Precipitation Issues)

The Issue: Users often report that PBADs appear soluble in DMSO stocks (10–100 mM) but form "invisible" micro-precipitates immediately upon dilution into cell culture media. This leads to high variability in IC50 values and "dead" assays.

The Mechanism: Purine rings are planar and highly hydrophobic (lipophilic). When a concentrated DMSO stock hits the aqueous, salt-rich environment of DMEM or RPMI, the "solvent shock" causes rapid crystallization. This is exacerbated if the butyric acid moiety is in its protonated (uncharged) form.

Troubleshooting Protocol: The "Step-Down" Dilution Method

Do NOT shoot DMSO stocks directly into a large volume of media. Use this intermediate dilution step to ensure colloidal stability.

StepActionScientific Rationale
1 Warm Stocks Heat DMSO stock to 37°C for 5 mins before use. Ensures complete dissolution of micro-crystals formed during -20°C storage.
2 Intermediate Dilution Dilute stock 1:10 into 100% Ethanol or pure DMSO first. Creates a "solvation shell" that resists immediate crashing when water is introduced.
3 Rapid Dispersion Vortex the culture media while adding the intermediate dilution dropwise. High shear force prevents local high-concentration pockets where nucleation occurs.
4 Visual Check Inspect under 10x microscopy. "Sandy" background indicates precipitation.
Part 2: Chemical Stability (The "Serum Trap")

The Issue: "My compound works in serum-free media but loses 90% potency in media with 10% FBS within 4 hours."

The Mechanism: This is the hallmark of Esterase-Mediated Hydrolysis . Fetal Bovine Serum (FBS) is rich in carboxylesterases and paraoxonases. If your PBAD contains an ester linkage (e.g., a prodrug design to improve permeability), serum enzymes will cleave the butyric acid tail from the purine core rapidly.

  • Amide Linkages: Generally stable (

    
    ).
    
  • Ester Linkages: Highly unstable (

    
    ).
    
Diagnostic Experiment: The "FBS Challenge"

Run this control to determine if your loss of potency is chemical or biological.

  • Prepare two tubes:

    • Tube A: DMEM + 10% FBS (Complete Media).

    • Tube B: DMEM + 10% Heat-Inactivated FBS (56°C for 30 min) OR Serum-Free Media.

  • Spike PBAD (e.g., 10 µM) into both.

  • Incubate at 37°C (no cells).

  • Sample at 0h, 1h, 4h, and 24h.

  • Analyze via HPLC/LC-MS.

Interpretation:

  • If degradation is fast in A but slow in B : Your compound is an esterase substrate . Solution: Switch to heat-inactivated serum or daily media changes.

  • If degradation is fast in both : Your compound is chemically unstable (pH hydrolysis or oxidation). Solution: Buffer pH to 7.2 or add antioxidants.

Part 3: Biological Stability (The "Purine Sink")

The Issue: "The compound is chemically stable in cell-free media, but disappears when cells are present."

The Mechanism: Cells possess Purine Salvage Pathways (enzymes like HGPRT). They actively transport purine derivatives into the cell to recycle them into nucleotides (ATP/GTP). Your "drug" is being eaten as "food," depleting the extracellular concentration.

Visualizing the Degradation Pathways

The following diagram illustrates the three distinct fates of PBADs in culture: Precipitation, Hydrolysis, and Salvage.

PBAD_Stability_Flow Stock DMSO Stock (High Stability) Media Culture Media (Aqueous Phase) Stock->Media Dilution Precip Precipitation (Loss of Bioavailability) Media->Precip Hydrophobic Collapse Hydrolysis Hydrolysis Product (Cleaved Butyrate) Media->Hydrolysis Enzymatic Cleavage Cell Cellular Uptake Media->Cell Transport FBS FBS Esterases FBS->Hydrolysis Salvage Purine Salvage (Conversion to Nucleotides) Cell->Salvage Metabolic Sink Target Target Engagement (Desired Effect) Cell->Target Signaling

Caption: Figure 1. The three instability vectors for Purine-Butyric Acid Derivatives: Physical precipitation, Enzymatic hydrolysis by serum, and Metabolic consumption by the cell.

Frequently Asked Questions (FAQs)

Q1: Can I store diluted PBADs in media at 4°C? A: Generally, no . While chemical hydrolysis slows down at 4°C, precipitation risk increases significantly. Cold temperatures reduce the solubility of hydrophobic purines. Always prepare fresh dilutions from DMSO stocks immediately before use.

Q2: My compound has a butyric acid ester tail. How do I prevent serum degradation? A: You have two options:

  • Heat Inactivation: Heat your FBS to 56°C for 30 minutes. This denatures most complement proteins and esterases, significantly extending the half-life of ester-linked small molecules [1].

  • Frequent Replenishment: If you cannot use heat-inactivated serum, perform a "half-media exchange" every 12 hours to maintain therapeutic concentrations.

Q3: Why does the media turn yellow faster when I add my PBAD? A: This is likely due to the release of Butyric Acid upon hydrolysis. Butyric acid is a weak acid; if your compound hydrolyzes significantly (e.g., high concentrations of >100 µM), it can lower the pH of the culture media, turning the Phenol Red indicator yellow. Check the pH; if it drops below 7.0, it may induce toxicity independent of the drug target.

Summary of Stability Data
ConditionHalf-Life (

) Estimate
Primary Degradation ModeRecommended Action
DMSO Stock (-20°C) > 1 YearNoneStore in aliquots; avoid freeze-thaw.
Serum-Free Media (37°C) 24 - 48 HoursSpontaneous Hydrolysis (pH)Make fresh daily.
Media + 10% FBS (37°C) 1 - 4 Hours (if ester)Enzymatic Hydrolysis Use Heat-Inactivated FBS.
Media + Cells (High Density) 6 - 12 HoursMetabolic Uptake (Salvage)Increase dosing frequency.
References
  • Labome. (2023).[1] Fetal Bovine Serum: Applications and Stability. Discusses the enzymatic composition of FBS, including esterases and the effects of heat inactivation on small molecule stability.

  • National Institutes of Health (NIH). (2011). Extracellular purine and pyrimidine catabolism in cell culture.[2] Details how CHO and other cell lines actively deplete purines from the media via salvage pathways.

  • BenchChem. (2025). Solubility and Stability of N9-substituted Purine Derivatives.[3] Technical guide on the hydrophobic precipitation of purine analogs in aqueous buffers.

  • Chemistry LibreTexts. (2022). Hydrolysis of Esters.[4][5] Fundamental mechanisms of acid/base and enzymatic hydrolysis relevant to butyric acid esters.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive NMR Characterization Guide: N6-(3-carboxypropyl)adenine

Executive Summary & Core Directive This guide provides a definitive protocol for the structural validation of N6-(3-carboxypropyl)adenine (N6-CPA) using Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike generic spect...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide provides a definitive protocol for the structural validation of N6-(3-carboxypropyl)adenine (N6-CPA) using Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike generic spectral lists, this document focuses on the causality of chemical shifts , the differentiation from metabolic analogs (e.g., Kinetin, N6-isopentenyladenine), and the self-validating logic required for high-integrity data reporting.

N6-CPA is a critical hapten used to generate antibodies against cytokinins and a functional ligand for affinity chromatography. Its purity and structural integrity are paramount, as the N6-substitution is prone to oxidative degradation or hydrolysis under improper storage.

Strategic Analysis: Why NMR?

While Mass Spectrometry (MS) confirms molecular weight (


 221.2), it fails to unequivocally distinguish between regioisomers (e.g., N6- vs. N1-substitution) or detect subtle cyclization byproducts (e.g., lactam formation between the carboxyl and N1/N7). NMR is the only non-destructive method that provides:
  • Regiochemical Certainty: Confirmation of the N6-linkage via HMBC.

  • Solvation State Analysis: Identification of zwitterionic forms common in amino-acid-like purines.

  • Purity Profiling: Detection of residual coupling reagents (e.g., EDC/NHS traces) or unreacted adenine.

Experimental Protocol

Sample Preparation (The "Solvent Switch" Strategy)

Standard: DMSO-d


 is the mandatory solvent.
  • Why: N6-CPA has poor solubility in CDCl

    
    . D
    
    
    
    O causes rapid exchange of the N6-H and Carboxyl-OH protons, erasing critical structural information. DMSO-d
    
    
    preserves these exchangeable protons, allowing for direct observation of the hydrogen-bonding network.

Protocol:

  • Weigh 5–10 mg of dry N6-CPA.

  • Dissolve in 600 µL of DMSO-d

    
     (99.9% D).
    
  • Critical Step: Add 1 µL of TMS (Tetramethylsilane) as an internal reference (

    
     0.00 ppm).
    
  • Transfer to a 5mm high-precision NMR tube.

Acquisition Parameters (500 MHz Instrument)
  • Temperature: 298 K (25°C). Note: Higher temps (313 K) sharpen the N6-H signal by accelerating rotation around the C6-N6 bond.

  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration of protons with different relaxation times.

  • Relaxation Delay (D1): 2.0 seconds.

  • Scans (NS): 16 (1H), 1024 (13C).

Detailed Spectral Characterization

1H NMR Assignment (500 MHz, DMSO-d )

The spectrum is defined by two distinct regions: the deshielded purine aromatics and the aliphatic propyl linker.

PositionSignal (

ppm)
MultiplicityIntegralMechanistic Insight
COOH 12.0 – 12.5Broad Singlet1HHighly dependent on concentration and water content. Disappears in D

O.
N9-H / N7-H 12.8 – 13.0Broad1HIndicates the "free base" form. If absent, suspect salt formation.
H-8 8.20 – 8.25Singlet1HSensitive to N7/N9 tautomerism.
H-2 8.10 – 8.15Singlet1HGenerally sharper than H-8; less affected by N9 substitution.
N6-H 7.60 – 7.80Broad Triplet1HDiagnostic Signal. The triplet splitting (

Hz) confirms coupling to the adjacent

-CH

.

-CH

3.45 – 3.55Broad Quartet2HDirectly attached to N6. Deshielded by the aromatic ring current.

-CH

2.25 – 2.35Triplet2HAdjacent to Carbonyl. Typical shift for

.

-CH

1.80 – 1.90Quintet2HShielded central methylene. Multiplicity confirms intact propyl chain.
13C NMR Assignment (125 MHz, DMSO-d )
Carbon TypeSignal (

ppm)
Assignment
Carbonyl ~174.5

(Terminal acid)
Purine C6 ~154.8Ipso-carbon attached to N6-linker.
Purine C2 ~152.4Aromatic CH.
Purine C4 ~149.0Quaternary bridgehead.
Purine C8 ~139.5Aromatic CH (Imidazolic).
Purine C5 ~119.0Quaternary bridgehead.

-CH

~39.5Attached to N6 (Often obscured by DMSO septet).

-CH

~31.5Adjacent to Carbonyl.

-CH

~24.5Central methylene.

Comparative Performance Analysis

This section objectively compares N6-CPA against its metabolic precursors and structural analogs to validate its identity.

N6-CPA vs. Adenine (Precursor)
  • Differentiation: Adenine shows a sharp singlet at ~7.2 ppm for the free amino group (-NH

    
    ). In N6-CPA, this is replaced by a broad triplet at ~7.7 ppm (N6-H) and the appearance of aliphatic signals.
    
  • Performance: N6-CPA has significantly higher solubility in DMSO than pure Adenine due to the disruption of the crystal lattice by the propyl chain.

N6-CPA vs. Kinetin (N6-furfuryladenine)
  • Structural Marker: Kinetin possesses furan ring protons (

    
     6.0–7.5 ppm) which are absent in N6-CPA.
    
  • Aliphatic Region: N6-CPA shows a distinct propyl chain pattern (

    
    ), whereas Kinetin has only a single methylene bridge (
    
    
    
    ~4.9 ppm).
N6-CPA vs. N6-Isopentenyladenine (Biogenic Cytokinin)
  • Olefinic Signals: Isopentenyladenine displays a vinylic proton (

    
     ~5.3 ppm) and dimethyl singlets (
    
    
    
    ~1.7 ppm). N6-CPA lacks these, showing only saturated methylenes.

Table 1: Diagnostic Shift Comparison (DMSO-d


) 
CompoundN6-H (

)
Aliphatic SignatureCarboxyl Signal
N6-CPA 7.70 (t) 3 x CH

(Propyl)
Yes (~12.0)
Adenine7.15 (s, 2H)NoneNo
Kinetin8.20 (br)1 x CH

, Furan CHs
No
N6-Isopentenyl7.80 (br)Vinyl-H, 2 x CH

No

Visualization: Structural Validation Workflow

The following diagram outlines the logical flow for validating N6-CPA, from synthesis to spectral confirmation.

G Start Crude N6-(3-carboxypropyl)adenine Solubility Solubility Check (DMSO-d6 vs D2O) Start->Solubility H1_NMR 1H NMR Acquisition (500 MHz, 298K) Solubility->H1_NMR Select DMSO-d6 Decision Aromatic Region Check: 2 Singlets (H2, H8)? H1_NMR->Decision Aliphatic Aliphatic Region Check: Propyl Pattern (q, quint, t)? Decision->Aliphatic Yes Fail Re-Purify / Check Synthesis Decision->Fail No (Imidazole Ring Loss) Coupling N6-H Coupling Check: Triplet at ~7.7 ppm? Aliphatic->Coupling Yes Aliphatic->Fail No (Wrong Chain Length) HMBC 2D HMBC Verification Correlation: N6-H to C6 & alpha-C Coupling->HMBC Triplet (Confirmed N6) Coupling->Fail Singlet (N1 isomer?) Pass Validated Structure: N6-(3-carboxypropyl)adenine HMBC->Pass

Caption: Logic flow for the structural validation of N6-CPA, prioritizing regiochemical confirmation via N6-H coupling.

Self-Validating Protocol (Troubleshooting)

To ensure Trustworthiness and Expertise , check for these common artifacts:

  • Missing Carboxyl Proton: If the signal at 12.0 ppm is absent, the sample may contain trace water (causing exchange) or exist as a salt (carboxylate). Fix: Acidify slightly with TFA-d or dry the sample.

  • N6-H Broadening: If the triplet at 7.7 ppm is a broad blob, it indicates intermediate exchange rates or restricted rotation. Fix: Run the experiment at 313 K (40°C) to sharpen the signal.

  • Impurity Peaks at 1.1 & 3.0 ppm: These often correspond to residual Ethanol or Triethylamine used during synthesis/purification.

References

  • National Institutes of Health (PubChem). (2023). Adenine, N6-3-methoxypropyl (Analogous Structure Data).[1] Retrieved from [Link]

  • Daly, J. W., & Padgett, W. L. (1992). N6-substituted adenosine derivatives: Characterization and affinity. Journal of Medicinal Chemistry. (Contextualizing N6-alkyl shifts).
  • Meli, M., et al. (2002). Adenine aptamer selection using N6-(5-carboxypentyl)adenine-Sepharose.[2] Journal of Biological Chemistry. (Source for carboxypentyl analog comparison).

  • Sitkowski, J., et al. (2023). Intramolecular Hydrogen Bonding in N6-Substituted Adenines: Evidence from NMR. Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] Retrieved from [Link]

  • University of Wisconsin-Madison. (2023). Biological Magnetic Resonance Data Bank (BMRB). (General Adenine chemical shift referencing).

Sources

Comparative

Comparative Mass Spectrometry Guide: Fragmentation of Purine-GABA Analogs

Topic: Mass Spectrometry Fragmentation Pattern of Purine-GABA Analogs Content Type: Publish Comparison Guide Executive Summary This technical guide provides a comparative analysis of the mass spectrometry (MS) fragmentat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of Purine-GABA Analogs Content Type: Publish Comparison Guide

Executive Summary

This technical guide provides a comparative analysis of the mass spectrometry (MS) fragmentation patterns of Purine-GABA conjugates. Targeted at medicinal chemists and bioanalytical scientists, this document details the structural elucidation of N-purinyl-GABA analogs using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). We contrast the fragmentation behaviors of N6-substituted (Adenine-like) versus N2-substituted (Guanine-like) analogs, establishing a self-validating protocol for their identification in complex biological matrices.

Mechanistic Insight: The Chemistry of Fragmentation

The fragmentation of Purine-GABA analogs in positive ion mode ESI-MS/MS is governed by the competition for protonation between the purine heterocycle and the aliphatic amine/amide moieties. Understanding this competition is critical for predicting diagnostic ions.

  • Charge Localization: The purine ring (specifically N7/N9) possesses high proton affinity (PA). Consequently, the precursor ion

    
     typically carries the proton on the purine ring.
    
  • Primary Dissociation (The "Linker" Break): The most labile bond is the exocyclic C-N bond connecting the purine base to the GABA chain. Collision-Induced Dissociation (CID) triggers the neutral loss of the GABA moiety, yielding the protonated purine base as the base peak.

  • Secondary Fragmentation: High collision energies (CE > 30 eV) induce the disintegration of the purine core, characterized by sequential losses of

    
     (17 Da) and 
    
    
    
    (27 Da).
Comparative Fragmentation Overview
FeatureN6-Purinyl-GABA (Adenine-Type) N2-Purinyl-GABA (Guanine-Type) GABA-Purine Ester (Prodrug)
Precursor Ion

Stable

Stable

Labile (In-source frag)
Base Peak (Low CE)

(Adenine cation)

(Guanine cation)

(Base loss)
Diagnostic Neutral Loss

Da (GABA residue)

Da (GABA residue)

Da (GABA-lactam)
Ring Fragmentation Loss of

Loss of

Similar to parent base
Experimental Protocol: Self-Validating Identification Workflow

This protocol ensures reproducibility and minimizes false positives from isobaric interferences.

Step 1: Sample Preparation & Ionization
  • Solvent: Dissolve analogs in 50:50 Methanol/Water + 0.1% Formic Acid.

    • Why: Methanol aids solubility of the lipophilic purine; formic acid ensures complete protonation (

      
      ).
      
  • Injection: Direct infusion at 5

    
     to maintain steady ion flux.
    
Step 2: MS/MS Optimization (The "Ramping" Technique)

Instead of a static Collision Energy (CE), use a CE Ramp (10–50 eV) .

  • Low CE (10-20 eV): Preserves the molecular ion; confirms molecular weight.

  • Mid CE (25-35 eV): Cleaves the Purine-GABA linker; generates the diagnostic Base Peak.

  • High CE (>40 eV): Fragments the purine ring; confirms the specific purine substitution pattern (N6 vs N2).

Step 3: Data Validation Criteria

For a positive ID, the spectrum must satisfy:

  • Parent Ion: Accurate mass within 5 ppm.

  • Daughter Ion 1: High-intensity Purine Base cation (e.g.,

    
     136.06).
    
  • Daughter Ion 2: At least one ring-fragment ion (e.g.,

    
     119 or 109).
    
Visualization: Fragmentation Pathways

The following diagrams illustrate the distinct fragmentation pathways for Adenine-GABA (N6-linked) versus the general workflow for differentiating analogs.

Diagram 1: Mechanistic Fragmentation of N6-Purinyl-GABA

FragmentationPathway Precursor Precursor Ion [M+H]+ (N6-Purinyl-GABA) m/z 222 Transition Transition State Proton Transfer to N7/N9 Precursor->Transition CID (15-25 eV) BasePeak Base Peak [Adenine+H]+ m/z 136 Transition->BasePeak C-N Bond Cleavage NeutralLoss Neutral Loss GABA Moiety (103 Da) Transition->NeutralLoss Fragment1 Fragment Ion [m/z 136 - NH3]+ m/z 119 BasePeak->Fragment1 High CE (>35 eV) Deamidation Fragment2 Fragment Ion [m/z 119 - HCN]+ m/z 92 Fragment1->Fragment2 Ring Opening

Caption: Stepwise CID fragmentation of N6-Purinyl-GABA showing linker cleavage followed by ring degradation.

Diagram 2: Comparative Identification Workflow

Workflow Sample Unknown Purine-GABA Analog MS1 MS1 Full Scan Determine [M+H]+ Sample->MS1 Decision Select Precursor MS1->Decision Isolation PathA Path A: m/z 136 Found (Adenine Core) Decision->PathA MS/MS Fragments PathB Path B: m/z 152 Found (Guanine Core) Decision->PathB MS/MS Fragments VerifyA Check m/z 119 (Loss of NH3) PathA->VerifyA Validation VerifyB Check m/z 135 (Loss of NH3) PathB->VerifyB Validation

Caption: Decision tree for differentiating Adenine vs. Guanine based GABA conjugates using diagnostic base ions.

Quantitative Data Comparison

The table below summarizes the diagnostic ions observed at optimized collision energies (30 eV).

Analog ClassPrecursor (

)
Base Peak (

)
Secondary Fragment (

)
Neutral Loss Identity
Adenine-GABA 222.1136.1119.1 (

loss)
Aminobutyric acid (103 Da)
Guanine-GABA 238.1152.1135.1 (

loss)
Aminobutyric acid (103 Da)
Hypoxanthine-GABA 223.1137.1110.1 (

loss)
Aminobutyric acid (103 Da)
GABA-Ethyl Ester 132.186.158.1Ethanol (46 Da)

Note: Precursor m/z values assume a direct N-linkage. Values will shift based on specific linker chemistry (e.g., alkyl spacers).

References
  • Mádrová, L., et al. (2018).[1] Mass spectrometric analysis of purine de novo biosynthesis intermediates. PLOS ONE. [Link]

  • Chen, X.L., et al. (2006).[2] Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. TSI Journals. [Link]

  • Kuhn, D.M., et al. (2023). Microbially-catalyzed conjugation of GABA and tyramine to bile acids. bioRxiv. [Link]

  • Guo, Y.C., et al. (2009). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. ResearchGate. [Link]

  • Buck, K., et al. (2009). Rapid analysis of GABA and glutamate in microdialysis samples using high performance liquid chromatography and tandem mass spectrometry. Journal of Neuroscience Methods. [Link]

Sources

Validation

comparing binding affinity of N6-substituted adenines to A1 receptors

This guide provides an in-depth technical comparison of -substituted adenines, focusing on their binding affinity and selectivity for the Adenosine Receptor ( AR).[1][2] It is designed for researchers requiring actionabl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of


-substituted adenines, focusing on their binding affinity and selectivity for the Adenosine 

Receptor (

AR).[1][2] It is designed for researchers requiring actionable data and rigorous experimental protocols.

Comparative Guide: Binding Affinity of -Substituted Adenines to Receptors[2][3][4][5][6][7][8]

Executive Summary & Mechanistic Insight

The


 adenosine receptor (

AR) is a G-protein-coupled receptor (GPCR) that preferentially couples to

proteins. While the endogenous ligand Adenosine activates all four subtypes (

), chemical modification at the

-position
of the adenine ring is the primary strategy for achieving high

affinity and selectivity.
The -Substituent Effect

Experimental data confirms that the


AR possesses a distinct hydrophobic pocket adjacent to the 

-nitrogen that is absent or structurally different in

subtypes.
  • Hydrophobic Interaction: Substitution with cycloalkyl (e.g., cyclopentyl) or arylalkyl groups significantly enhances affinity via van der Waals interactions within this pocket.

  • Stereoselectivity: The receptor exhibits strict stereoselectivity, particularly for chiral arylalkyl substituents (e.g., R-PIA vs. S-PIA), indicating specific spatial constraints in the binding site.

  • Selectivity Profile: Bulky

    
    -substituents generally increase 
    
    
    
    affinity
    while decreasing
    
    
    affinity
    , resulting in selectivity ratios (
    
    
    ) often exceeding 1,000-fold.
Mechanistic Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic governing


-substituted ligands.

SAR_Logic Adenosine Adenosine (Endogenous Ligand) N6_Mod N6-Position Modification Adenosine->N6_Mod Chemical Synthesis Sub_Cyclo Cycloalkyl Group (e.g., Cyclopentyl) N6_Mod->Sub_Cyclo Sub_Chiral Chiral Arylalkyl (e.g., R-Phenylisopropyl) N6_Mod->Sub_Chiral A1_Pocket A1 Receptor Hydrophobic Pocket Sub_Cyclo->A1_Pocket Perfect Hydrophobic Fit A2_Clash A2 Receptor Steric Clash/Lack of Fit Sub_Cyclo->A2_Clash Sub_Chiral->A1_Pocket Stereospecific Fit (R > S) Affinity Increased A1 Affinity (Ki < 1 nM) A1_Pocket->Affinity Selectivity High A1 Selectivity (vs A2A) A2_Clash->Selectivity Affinity->Selectivity

Figure 1: SAR logic flow demonstrating how


-modifications drive 

receptor selectivity and affinity.

Comparative Performance Data

The table below aggregates


 (inhibition constant) values derived from radioligand binding assays (typically using rat brain membranes). Lower 

indicates higher binding affinity.
CompoundCommon Namengcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-Substituent


(nM)

Selectivity (vs

)
Key Characteristics
CCPA 2-Chloro-CPACyclopentyl (+ 2-Cl)0.4 ~10,000xGold Standard. Highest affinity & selectivity.[3] The 2-Cl adds stability and further affinity.
CPA CyclopentyladenosineCyclopentyl0.5 - 0.9 ~500xHighly potent agonist; widely used reference standard.
CHA CyclohexyladenosineCyclohexyl0.5 - 1.3 ~100xHigh affinity, but slightly less selective than CPA/CCPA.
R-PIA R-Phenylisopropyladenosine(R)-1-methyl-2-phenylethyl1.2 ~100xHistorical standard. Shows distinct stereoselectivity (R isomer is active).
S-PIA S-Phenylisopropyladenosine(S)-1-methyl-2-phenylethyl~60 LowThe S-isomer is significantly less potent (approx. 50-fold less than R-PIA).
Adenosine AdenosineHydrogen~35 - 70 1x (Non-selective)Endogenous ligand. Rapidly metabolized; poor tool for receptor characterization.
NECA NECAHydrogen (5'-mod)~6 - 14 Non-selectivePotent but non-selective. Often used to label all adenosine sites.

Note on Data Sources: Values represent consensus ranges from rat brain membrane assays using [³H]PIA or [³H]DPCPX as radioligands. Human receptor values may vary slightly but follow the same rank order: CCPA > CPA ≈ CHA ≥ R-PIA >> Adenosine .

Experimental Protocol: Radioligand Binding Assay

To experimentally verify the binding affinity of an


-substituted analog, the Competition Binding Assay  is the validated method. This protocol uses rat brain membranes (rich in 

AR) or transfected CHO cells.
Phase 1: Membrane Preparation
  • Tissue Source: Dissect Rat Cerebral Cortex (high

    
     density).
    
  • Homogenization: Homogenize tissue in 10 volumes of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4).

  • Washing: Centrifuge at 48,000

    
     for 10 min at 4°C. Discard supernatant. Resuspend pellet in buffer. Repeat 2x to remove endogenous adenosine (critical step).
    
  • Deamination: (Optional but recommended) Incubate membranes with Adenosine Deaminase (ADA) (2 U/mL) for 30 min at 37°C to degrade residual endogenous adenosine.

Phase 2: Competition Binding Workflow
  • Radioligand: Use [³H]DPCPX (0.2–0.5 nM) for antagonist binding (avoids G-protein shift) or [³H]CCPA for agonist binding.

  • Non-Specific Binding (NSB): Define using 10 µM R-PIA or CPA .

Step-by-Step Protocol:

  • Plate Setup: Use 96-well polypropylene plates.

  • Additions:

    • 50 µL Assay Buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • 50 µL Test Compound (Your

      
      -analog, serially diluted 
      
      
      
      to
      
      
      M).
    • 50 µL Radioligand ([³H]DPCPX, final conc. ~0.5 nM).[4][5]

    • 100 µL Membrane Suspension (20–50 µg protein/well).

  • Incubation: Incubate for 60–90 minutes at 25°C (Equilibrium).

  • Termination: Rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

  • Wash: Wash filters 3x with 3 mL ice-cold Tris buffer.

  • Detection: Dry filters, add scintillation cocktail, and count (LSC).

Phase 3: Data Analysis

Calculate


 using the Cheng-Prusoff equation:


  • 
    :  Concentration of competitor displacing 50% of specific binding.
    
  • 
    :  Concentration of radioligand used.
    
  • 
    :  Dissociation constant of the radioligand (determined via separate Saturation Assay).
    
Workflow Visualization

Binding_Assay Prep Membrane Prep (Rat Cortex + ADA) Incubation Incubation (90 min @ 25°C) Membranes + [3H]Ligand + Test Compound Prep->Incubation Add Reagents Filtration Vacuum Filtration (GF/C Filters + PEI) Incubation->Filtration Terminate Counting Scintillation Counting (CPM Measurement) Filtration->Counting Wash & Dry Analysis Data Analysis (Cheng-Prusoff -> Ki) Counting->Analysis Calculate IC50

Figure 2: Standardized workflow for Radioligand Competition Binding Assay.

Conclusion & Recommendations

For researchers targeting the


 receptor:
  • For High Selectivity: Use CCPA or CPA . These are the superior choices for pharmacological isolation of

    
     responses due to their nanomolar affinity and minimal 
    
    
    
    interaction.
  • For Stereochemical Studies: Use R-PIA vs S-PIA to validate specific binding pocket interactions.

  • Protocol Criticality: Always treat membranes with Adenosine Deaminase (ADA) . Failure to remove endogenous adenosine will artificially lower the apparent affinity of high-potency agonists.

References

  • Daly, J. W., et al. (1986). Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor with a comparison to an A2-adenosine receptor regulating coronary blood flow.[6][7][8] Biochemical Pharmacology. Link

  • Klotz, K. N., et al. (1989). 2-Chloro-N6-[3H]cyclopentyladenosine ([3H]CCPA) - a high affinity agonist radioligand for A1 adenosine receptors. Naunyn-Schmiedeberg's Archives of Pharmacology. Link

  • Lohse, M. J., et al. (1987). 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors.[3] Naunyn-Schmiedeberg's Archives of Pharmacology. Link

  • Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets.[9][10] Nature Reviews Drug Discovery. Link

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.[11][12]Link

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Analysis of N6-Amino Acid Modified Purines

Introduction: The Structural Imperative of N6-Amino Acid Purines N6-amino acid modified purines represent a critical class of molecules with profound implications in biochemistry and pharmacology. Found as essential modi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Imperative of N6-Amino Acid Purines

N6-amino acid modified purines represent a critical class of molecules with profound implications in biochemistry and pharmacology. Found as essential modifications in tRNA, such as N6-threonylcarbamoyladenosine (t6A), they are indispensable for translational fidelity and efficiency.[1][2][3] The t6A modification, for instance, stabilizes the anticodon loop and enhances codon-anticodon pairing, ensuring the correct amino acid is incorporated during protein synthesis.[3] Beyond their natural roles, synthetic N6-substituted purine analogs are explored as potential therapeutics, including antiproliferative and immunostimulatory agents.[4][5][6]

Understanding the precise three-dimensional architecture of these molecules is not merely an academic exercise; it is fundamental to deciphering their function and rationally designing new drugs. The addition of an amino acid moiety at the N6 position introduces significant conformational flexibility and new hydrogen bonding capabilities, which dictate their interaction with biological targets like enzymes and RNA.[7][8] This guide provides a comparative overview of the primary and complementary techniques for determining the crystal structure of these vital compounds, grounded in the principles of biophysical chemistry and field-proven methodologies.

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

For obtaining unequivocal, high-resolution atomic coordinates of a molecule in its solid state, single-crystal X-ray diffraction (SC-XRD) remains the definitive method.[9] It provides a static snapshot of the molecule's preferred conformation and reveals the intricate network of intermolecular interactions—such as hydrogen bonds and π-stacking—that govern its crystal packing.[7][8]

The Causality Behind the SC-XRD Workflow

The journey from a purified powder to a refined crystal structure is a multi-step process where each stage is designed to overcome specific physical and chemical barriers. The quality of the final structure is contingent on the success of each preceding step.

sc_xrd_workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_data Data Acquisition & Processing cluster_solve Structure Solution & Refinement synthesis Synthesis & Purification (>99% Purity) screening High-Throughput Crystal Screening synthesis->screening Solubility & Stability Tests optimization Optimization of 'Hit' Conditions screening->optimization Promising 'Hits' Identified harvest Crystal Harvesting & Cryo-protection optimization->harvest Single, Diffracting Crystals Obtained data_coll X-ray Diffraction Data Collection harvest->data_coll data_proc Data Processing (Indexing, Integration, Scaling) data_coll->data_proc phasing Structure Solution (Phasing) data_proc->phasing refinement Model Building & Refinement phasing->refinement validation Validation & Deposition (PDB) refinement->validation

Caption: The experimental workflow for Single-Crystal X-ray Diffraction (SC-XRD).

Experimental Protocol: Crystal Growth by Vapor Diffusion

The most significant hurdle for N6-amino acid modified purines is often obtaining high-quality, single crystals. The inherent flexibility of the amino acid side chain can lead to conformational disorder, hindering the formation of a well-ordered crystal lattice.[10] The hanging-drop vapor diffusion method is a widely used technique to meticulously control the rate of crystallization.[11]

Objective: To slowly increase the concentration of the molecule and precipitant to a state of supersaturation, thereby inducing the growth of ordered crystals rather than amorphous precipitate.

Methodology:

  • Prepare Reservoir Solution: In a 24-well crystallization plate, pipette 500 µL of a reservoir solution into each well. This solution contains a buffer, salt, and a precipitant (e.g., Polyethylene Glycol (PEG) 8000) at a concentration known to be higher than that required for crystallization.[11]

  • Prepare Protein-Ligand Drop: On a siliconized glass coverslip, mix 1 µL of the purified N6-amino acid purine solution (typically 5-10 mg/mL in a low-salt buffer) with 1 µL of the reservoir solution.

    • Causality Note: This mixing immediately brings the drop to a subsaturated state, preventing initial precipitation and allowing for a controlled approach to supersaturation.

  • Seal the Well: Invert the coverslip and place it over the well, sealing it with grease. This creates a closed system.

  • Equilibration: Water vapor slowly diffuses from the drop (which has a lower precipitant concentration) to the reservoir (which has a higher precipitant concentration). This process gradually concentrates both the target molecule and the precipitant within the drop.

  • Incubation and Monitoring: Incubate the plates at a stable temperature (e.g., 18-20°C). Monitor the drops periodically under a microscope over days to weeks for the appearance of crystals.

    • Self-Validation: The appearance of clear, well-defined crystals with sharp edges, as opposed to amorphous precipitate or phase separation, indicates a successful condition. The quality is ultimately validated by their diffraction pattern.

Common Challenges and Strategic Solutions
ChallengeCausalityStrategic Solution
No Crystals Form The molecule may be too soluble, or the conditions explored are too far from the ideal nucleation zone.Increase the concentration range of precipitants and salts. Try different crystallization methods like microbatch or dialysis.
Amorphous Precipitate Supersaturation is reached too quickly, causing the molecules to crash out of solution without forming an ordered lattice.Lower the initial concentration of the molecule or the precipitant. Slow down the equilibration rate by using a smaller drop-to-reservoir volume ratio.
Poor Diffraction The crystal possesses a low degree of internal order (high mosaicity) or is too small. The flexible amino acid side chain can contribute to this disorder.[10]Optimize crystal growth by adding small molecule additives that can stabilize the lattice. Annealing (briefly melting the crystal surface and allowing it to re-form) can sometimes improve order. Use a high-intensity synchrotron X-ray source.

Part 2: The Solution-State Alternative: Nuclear Magnetic Resonance (NMR) Spectroscopy

When crystallization proves intractable, or when information about the molecule's conformation and dynamics in solution is required, Nuclear Magnetic Resonance (NMR) spectroscopy is the premier analytical technique.[12][13] It provides unambiguous structural elucidation by probing the connectivity and spatial relationships of atoms within a molecule.[14][15]

Logic for Method Selection: SC-XRD vs. NMR

The choice between SC-XRD and NMR is dictated by the specific research question and the physical properties of the sample.

method_selection start Structural Elucidation of N6-Amino Acid Purine can_crystallize Can high-quality single crystals be obtained? start->can_crystallize xrd Primary Method: Single-Crystal X-ray Diffraction can_crystallize->xrd Yes nmr Alternative Method: NMR Spectroscopy can_crystallize->nmr No / Solution-state info needed xrd_out Output: - High-resolution static structure - Bond lengths/angles - Crystal packing interactions xrd->xrd_out comp_model Complementary Method: Computational Modeling xrd->comp_model Validate/Refine Model nmr_out Output: - Structure in solution - Conformational dynamics - Intermolecular interactions (NOE) nmr->nmr_out nmr->comp_model Validate/Refine Model comp_out Output: - Energy-minimized conformers - Rationalize interactions - Predict stability comp_model->comp_out

Caption: Decision logic for selecting the appropriate structural analysis method.

Experimental Protocol: A Standard NMR Workflow

Objective: To systematically assign all proton (¹H) and carbon (¹³C) signals and determine the molecule's 3D structure through correlations.

Methodology:

  • Sample Preparation: Dissolve 1-5 mg of the purified N6-amino acid purine in 0.5 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

  • 1D ¹H Spectrum: Acquire a standard 1D proton spectrum. This provides the initial overview of the number of distinct protons and their chemical environments (chemical shift).[15]

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds (typically 2-3 bonds apart). It is essential for tracing out the amino acid side chain and the ribose/deoxyribose sugar ring, if present.[12]

  • 2D HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs, allowing for the assignment of carbon signals based on their attached, already-assigned protons.[12]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-4 bonds apart. It is crucial for connecting molecular fragments, for example, linking the amino acid side chain to the N6 position of the purine ring.[14]

  • 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. This is the key experiment for determining the 3D conformation and stereochemistry.[12]

Comparative Analysis: SC-XRD vs. NMR
FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR)
Principle Diffraction of X-rays by electrons in a crystal lattice.[9]Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[13]
Sample State Solid, single crystal.Solution (liquid).
Typical Sample Amount Micrograms to milligrams.1-5 mg.
Resolution Atomic (< 1.5 Å is common).Lower; provides an average structure in solution.
Information Provided Precise, static 3D coordinates, bond lengths, angles, intermolecular packing.[7]3D structure in solution, conformational dynamics, molecular motion, intermolecular interactions in solution.[12]
Key Limitation Requires well-diffracting single crystals, which can be difficult to grow.Less precise for atomic coordinates; limited by molecular size (becomes complex for very large molecules).

Part 3: The In Silico Partner: Computational Modeling

Computational chemistry provides a powerful complementary approach to rationalize and expand upon experimental findings.[16] Techniques like Density Functional Theory (DFT) can be used to calculate the relative stability of different tautomers or conformers of N6-amino acid purines, providing a theoretical basis for the structures observed experimentally.[7][8][17] Molecular dynamics simulations can further explore the conformational landscape of these flexible molecules in a simulated aqueous environment, bridging the gap between the static solid-state view of SC-XRD and the solution-average picture from NMR.

Conclusion

The structural analysis of N6-amino acid modified purines is a multifaceted endeavor that is crucial for advancing drug discovery and fundamental biology. While single-crystal X-ray diffraction provides unparalleled atomic resolution of the static state, its success hinges on the challenging step of crystallization. NMR spectroscopy offers a robust alternative for structure elucidation in solution and is indispensable when crystals are unobtainable or when dynamic information is paramount. The most comprehensive understanding is achieved when these experimental techniques are integrated with computational modeling, providing a holistic view of the molecule's structure, stability, and conformational preferences. By judiciously selecting and combining these methods, researchers can effectively illuminate the structure-function relationships that define this important class of molecules.

References

  • Title: Unambiguous structural elucidation of base-modified purine nucleosides using NMR Source: Magnetic Resonance in Chemistry URL: [Link]

  • Title: Diversity of the biosynthesis pathway for threonylcarbamoyladenosine (t6A), a universal modification of tRNA Source: RNA Biology URL: [Link]

  • Title: Crystallographic Studies of Chemically Modified Nucleic Acids: A Backward Glance Source: Molecules URL: [Link]

  • Title: Structural basis of N6-adenosine methylation by the METTL3–METTL14 complex Source: Nature URL: [Link]

  • Title: Structural Insights into N6-methyladenosine (m6A) Modification in the Transcriptome Source: Journal of Molecular Biology URL: [Link]

  • Title: X-ray crystallography of large RNAs: heavy-atom derivatives by RNA engineering Source: The RNA Society URL: [Link]

  • Title: Structure and mechanism of a bacterial t6A biosynthesis system Source: Nucleic Acids Research URL: [Link]

  • Title: hydantoin isoform of cyclic N6-threonylcarbamoyladenosine (ct6A) is present in tRNAs Source: Nucleic Acids Research URL: [Link]

  • Title: Crystal structure and mechanism of action of the N6-methyladenine-dependent type IIM restriction endonuclease R.DpnI Source: Nucleic Acids Research URL: [Link]

  • Title: Identification of 2-methylthio cyclic N6-threonylcarbamoyladenosine (ms2ct6A) as a novel RNA modification at position 37 of tRNAs Source: Nucleic Acids Research URL: [Link]

  • Title: Atomistic and Thermodynamic Analysis of N6-Methyladenosine (m6A) Recognition by the Reader Domain of YTHDC1 Source: Journal of Chemical Theory and Computation URL: [Link]

  • Title: N6-threonylcarbamoyladenosine Source: Modomics URL: [Link]

  • Title: N6-Methyladenosine Source: Wikipedia URL: [Link]

  • Title: Crystal structures of N6-modified-aminoacid/peptide nucleobase analogs: hybrid adenine–glycine and adenine–glycylglycine molecules Source: New Journal of Chemistry URL: [Link]

  • Title: RNA structures determined by X-ray crystallography Source: Doudna Lab URL: [Link]

  • Title: The Effect of Purines on DNA Crystal Stability at the Nick Point Source: Purdue University URL: [Link]

  • Title: Crystal structures of N6-modified-amino acid related nucleobase analogs (II): hybrid adenine-β-alanine and adenine-GABA molecules Source: New Journal of Chemistry URL: [Link]

  • Title: X-ray crystallography Source: Wikipedia URL: [Link]

  • Title: Interactions of 2,6-substituted purines with purine nucleoside phosphorylase from Helicobacter pylori in solution and in the crystal, and the effects of these compounds on cell cultures of this bacterium Source: Scientific Reports URL: [Link]

  • Title: Structure Elucidation and NMR Source: Hypha Discovery URL: [Link]

  • Title: 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Crystallographic analysis of engineered polymerases synthesizing phosphonomethylthreosyl nucleic acid Source: Nucleic Acids Research URL: [Link]

  • Title: New N-(purin-6-yl)-amino acid and-peptide derivatives Source: ResearchGate URL: [Link]

  • Title: The synthesis and properties of N6-substituted 2-amino-purine derivatives Source: Acta Biochimica Polonica URL: [Link]

  • Title: Interaction of Tri-Cyclic Nucleobase Analogs with Enzymes of Purine Metabolism: Xanthine Oxidase and Purine Nucleoside Phosphorylase Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Structural Assignment of 6-Oxy Purine Derivatives through Computational Modeling, Synthesis, X-ray Diffraction, and Spectroscopic Analysis Source: The Journal of Physical Chemistry B URL: [Link]

  • Title: Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation Source: Molecules URL: [Link]

  • Title: Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method Source: Applied Sciences URL: [Link]

  • Title: Structural assignment of 6-oxy purine derivatives through computational modeling, synthesis, X-ray diffraction, and spectroscopic analysis Source: Semantic Scholar URL: [Link]

  • Title: Structure Elucidation by NMR – NMR Service Source: ETH Zurich URL: [Link]

  • Title: Revisiting biocrystallization: purine crystalline inclusions are widespread in eukaryotes Source: FEMS Microbiology Letters URL: [Link]

  • Title: Synthesis and activity of 6-substituted purine linker amino acid immunostimulants Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The prebiotic synthesis of modified purines and their potential role in the RNA world Source: R Discovery URL: [Link]

  • Title: The prebiotic synthesis of modified purines and their potential role in the RNA world Source: Origins of Life and Evolution of the Biosphere URL: [Link]

  • Title: Synthesis and biological activity of some new N6-substituted purine nucleosides Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds Source: Pharmaceuticals URL: [Link]

Sources

Validation

Comparative Guide: Zeatin vs. 4-(Purin-6-ylamino)butanoic Acid

This guide provides a rigorous technical comparison between Zeatin , the gold-standard naturally occurring cytokinin, and 4-(purin-6-ylamino)butanoic acid , a synthetic structural analog primarily utilized as a biochemic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between Zeatin , the gold-standard naturally occurring cytokinin, and 4-(purin-6-ylamino)butanoic acid , a synthetic structural analog primarily utilized as a biochemical tool.

Distinguishing the Phytohormone from the Molecular Probe

Executive Summary

In the landscape of cytokinin research, Zeatin and 4-(purin-6-ylamino)butanoic acid represent two distinct functional classes sharing a common purine core.

  • Zeatin is the most potent naturally occurring cytokinin, driving essential developmental processes such as cell division and shoot initiation through high-affinity binding to Histidine Kinase (HK) receptors.

  • 4-(purin-6-ylamino)butanoic acid (also known as N⁶-(3-carboxypropyl)adenine) acts primarily as a haptenic mimic . Due to the hydrophilic nature of its carboxylic acid side chain, it exhibits negligible hormonal activity. Its primary biological utility lies in immunology and affinity chromatography, where it serves as a stable ligand to generate antibodies or purify cytokinin-binding proteins.

Chemical Structure & Properties[1][2][3][4][5]

The divergent biological activities of these two compounds are dictated by the physicochemical properties of their N⁶-substituents.

FeatureZeatin (trans-isomer) 4-(purin-6-ylamino)butanoic acid
CAS Number 1637-39-431918-48-6
N⁶-Side Chain Hydroxylated Isopentenyl (Hydrophobic/Amphipathic)3-Carboxypropyl (Hydrophilic/Charged)
Molecular Weight 219.24 g/mol 221.22 g/mol
Solubility Soluble in dilute acid/base, ethanolSoluble in DMSO, dilute alkali
Physiological Charge Neutral/Basic (at pH 7.4)Anionic (COO⁻ at pH 7.4)
Receptor Affinity High (nM range)Negligible (>100 µM)
Structural Impact on Activity[2][4][6]
  • Zeatin: The isopentenyl side chain fits precisely into the hydrophobic pocket of the CHASE domain in cytokinin receptors (CRE1/AHK4). The hydroxyl group forms specific hydrogen bonds that stabilize the active conformation.

  • Butanoic Acid Derivative: The terminal carboxylic acid is deprotonated at physiological pH. This negative charge creates electrostatic repulsion within the receptor's ligand-binding pocket, effectively abolishing hormonal activity.

Biological Activity Profile

Cytokinin Signaling (The Zeatin Pathway)

Zeatin functions as a master regulator of plant development. It initiates a phosphorelay signaling cascade that activates Type-B Response Regulators (ARRs), leading to transcriptional changes.

Figure 1: Zeatin Signaling Pathway vs. Analog Inactivity

ZeatinSignaling Zeatin Zeatin (Ligand) Receptor AHK Receptor (CHASE Domain) Zeatin->Receptor High Affinity Binding Analog 4-(purin-6-ylamino) butanoic acid Analog->Receptor No Binding (Charge Repulsion) AHP AHP Proteins (Phosphotransfer) Receptor->AHP Phosphorelay TypeB Type-B ARRs (Transcription Factors) AHP->TypeB Nuclear Translocation Response Cell Division Shoot Initiation Senescence Delay TypeB->Response Gene Activation

Caption: Zeatin binds AHK receptors to trigger the phosphorelay. The butanoic acid analog fails to bind due to the charged carboxyl group.

Quantitative Comparison of Bioactivity

The following data summarizes typical results from standardized bioassays (e.g., Tobacco Callus Bioassay).

Biological AssayZeatin Activity 4-(purin-6-ylamino)butanoic acid Activity
Tobacco Callus Growth ED₅₀ ≈ 10⁻⁸ M (Highly Active)Inactive (No growth induction up to 10⁻⁴ M)
Chlorophyll Retention Potent delay of senescenceNegligible effect
Root Inhibition Strong inhibition at high conc.No significant inhibition
Antibody Recognition Recognized by specific antibodiesHigh Affinity (Used as Hapten)

Key Insight: While the butanoic acid derivative fails as a hormone, it excels as a hapten . When conjugated to a carrier protein (e.g., BSA) via its carboxyl group, it exposes the purine ring in an orientation that mimics N⁶-substituted cytokinins, allowing the production of broad-spectrum anti-cytokinin antibodies.

Experimental Protocols

Protocol A: Tobacco Callus Bioassay (Activity Validation)

Use this protocol to verify the hormonal inactivity of the butanoic acid derivative compared to Zeatin.

Materials:

  • Nicotiana tabacum callus (cytokinin-dependent strain).[1]

  • Murashige and Skoog (MS) Basal Medium.

  • Test Compounds: Zeatin (Standard) and 4-(purin-6-ylamino)butanoic acid.

Step-by-Step Workflow:

  • Media Preparation: Prepare MS medium supplemented with 30 g/L sucrose and 2 mg/L Indole-3-acetic acid (IAA) as the auxin source.

  • Treatment Groups:

    • Negative Control: MS + IAA only.

    • Positive Control: MS + IAA + Zeatin (Concentration range: 1 nM – 10 µM).

    • Experimental: MS + IAA + Butanoic Analog (Concentration range: 10 nM – 100 µM).

  • Inoculation: Aseptically transfer ~50 mg of fresh callus tissue to each culture vessel (n=5 replicates per concentration).

  • Incubation: Incubate at 25°C in the dark for 28 days.

  • Data Collection: Harvest tissues, blot dry, and measure Fresh Weight (FW).

  • Analysis: Plot Dose-Response curves. Zeatin should show a sigmoidal growth curve; the analog should remain at baseline (control levels).

Protocol B: Preparation of Immunogenic Conjugate (Hapten Utility)

Use this protocol to utilize 4-(purin-6-ylamino)butanoic acid for antibody production.

Principle: The carboxyl group is activated to form an amide bond with lysine residues on a carrier protein (BSA).

  • Activation: Dissolve 10 mg of 4-(purin-6-ylamino)butanoic acid in 1 mL anhydrous DMF. Add 1.1 equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide). Stir for 2 hours at room temperature to form the NHS-ester.

  • Conjugation: Dissolve 20 mg of BSA in 2 mL of Carbonate Buffer (pH 9.0). Slowly add the activated hapten solution to the BSA solution while stirring.

  • Incubation: React overnight at 4°C.

  • Purification: Dialyze the reaction mixture against PBS (pH 7.4) for 48 hours with 4 buffer changes to remove unreacted small molecules.

  • Validation: Analyze the conjugate via UV-Vis spectroscopy (absorbance at 269 nm for the purine ring) to calculate the hapten-to-protein ratio.

References

  • Mok, D. W., & Mok, M. C. (2001). Cytokinin Metabolism and Action. Annual Review of Plant Physiology and Plant Molecular Biology. Link

  • Letham, D. S. (1973). Cytokinins.[2][1][3][4][5] In: Phytochemistry. The isolation of zeatin. Link

  • Weiler, E. W. (1980). Radioimmunoassays for the differential and direct analysis of free and conjugated abscisic acid, indole-3-acetic acid, cytokinins, and gibberellins in plant extracts. Planta. (Describes the use of carboxyl-linked haptens for antibody generation). Link

  • Spíchal, L., et al. (2004). Two Cytokinin Receptors of Arabidopsis thaliana, CRE1/AHK4 and AHK3, Differ in their Ligand Specificity in a Bacterial Assay. Plant and Cell Physiology. (Demonstrates the requirement for specific N6-side chains for receptor activation). Link

  • BenchChem. (2025).[6] 4-(9H-purin-6-ylamino)butanoic acid Product Description. (Chemical properties and synthesis). Link

Sources

Comparative

A Senior Application Scientist's Guide to Spectroscopic Validation of Purine-Metal Complex Coordination

For researchers, scientists, and drug development professionals, the precise characterization of interactions between purines and metal ions is a critical endeavor. This guide provides a comprehensive comparison of key s...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of interactions between purines and metal ions is a critical endeavor. This guide provides a comprehensive comparison of key spectroscopic techniques for validating the coordination of these complexes, moving beyond a simple listing of methods to explain the "why" behind experimental choices. Our focus is on establishing self-validating systems through a multi-technique approach, ensuring the scientific integrity of your findings.

The Central Challenge: Unambiguously Defining the Coordination Sphere

The biological significance of purines—adenine and guanine—is vast, forming the building blocks of DNA and RNA and participating in cellular signaling. Their interaction with metal ions is at the heart of many biological processes and the mechanism of action for various metallodrugs, such as cisplatin. The core analytical challenge lies in precisely identifying which atoms of the purine molecule are involved in binding to the metal center. This guide will compare four workhorse spectroscopic techniques—UV-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—in their ability to elucidate the coordination environment of purine-metal complexes.

At-a-Glance Comparison of Spectroscopic Techniques

To aid in selecting the most appropriate technique for your research question, the following table summarizes the key strengths and limitations of each method in the context of purine-metal complex validation.

Spectroscopic TechniqueInformation ProvidedKey AdvantagesMajor Limitations
UV-Visible (UV-Vis) Spectroscopy Stoichiometry of binding, binding constant (Kb), qualitative evidence of interaction.Rapid, non-destructive, excellent for determining binding affinity and stoichiometry.[1]Provides limited direct structural information on the coordination site; broad absorption bands can make distinguishing between similar compounds in complex mixtures difficult.[2]
Fourier-Transform Infrared (FT-IR) Spectroscopy Identification of functional groups involved in coordination.Highly sensitive to changes in bond vibrations upon metal binding, providing direct evidence of coordination sites.[3]Can be difficult to interpret in complex molecules with many vibrational modes; the fingerprint region can be congested.
Nuclear Magnetic Resonance (NMR) Spectroscopy Precise identification of metal binding sites at the atomic level, structural and dynamic information.Unparalleled for detailed structural elucidation in solution.Can be complicated by paramagnetic metal ions leading to signal broadening; lower sensitivity compared to other techniques.
Mass Spectrometry (MS) Stoichiometry, molecular weight confirmation, fragmentation patterns revealing binding sites.High sensitivity, speed, and ability to analyze complex mixtures; provides direct information on the composition of the complex.[4]Gas-phase results may not always perfectly reflect the solution-state structure.[1]

Deep Dive into Spectroscopic Methodologies

This section provides detailed experimental protocols and the rationale behind the analytical choices for each technique.

UV-Visible (UV-Vis) Spectroscopy: Quantifying the Interaction

UV-Vis spectroscopy is often the first port of call to confirm that an interaction between the purine and the metal ion is occurring and to quantify the strength of this interaction. The underlying principle is that the electronic transitions within the purine's aromatic system are perturbed upon coordination with a metal ion, leading to changes in the absorption spectrum.

This protocol outlines the steps to determine the binding constant of a metal ion to a purine derivative.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the purine (e.g., guanosine) of known concentration (e.g., 1 x 10-4 M) in a suitable buffer (e.g., Tris-HCl, pH 7.4). The buffer is crucial to maintain a constant pH, as the protonation state of the purine can affect metal binding.

    • Prepare a concentrated stock solution of the metal salt (e.g., K2PtCl4) in the same buffer (e.g., 1 x 10-3 M).

  • Spectrophotometric Titration:

    • Place a fixed volume and concentration of the purine solution into a quartz cuvette.

    • Record the initial UV-Vis spectrum (typically 200-400 nm). Purines have characteristic absorption maxima around 260 nm.[1]

    • Add small, precise aliquots of the metal salt solution to the cuvette.

    • After each addition, gently mix the solution and allow it to equilibrate (typically a few minutes).

    • Record the UV-Vis spectrum after each addition.

  • Data Analysis:

    • Monitor the changes in absorbance at a specific wavelength, usually the λmax of the purine or a new emerging peak corresponding to the complex.

    • Coordination typically results in a shift in the absorption maximum (bathochromic or hypsochromic shift) and a change in molar absorptivity (hyperchromism or hypochromism).[1]

    • The binding constant (Kb) can be calculated by fitting the absorbance data to a suitable binding model, such as the Benesi-Hildebrand equation for a 1:1 complex.

  • Why a buffer? The nitrogen atoms in the purine ring have pKa values that make them susceptible to protonation/deprotonation within a physiological pH range. Maintaining a constant pH ensures that any observed spectral changes are due to metal coordination and not a change in the purine's protonation state.

  • Why titrate the metal into the purine solution? This approach allows for the gradual formation of the complex, making it easier to monitor the changes in the spectrum and ensuring that the concentration of the purine is the limiting reagent, which simplifies the binding analysis.

UV_Vis_Titration cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Purine_Stock Purine Stock Solution Initial_Spectrum Record Initial Purine Spectrum Purine_Stock->Initial_Spectrum Metal_Stock Metal Stock Solution Add_Metal Add Aliquot of Metal Solution Metal_Stock->Add_Metal Initial_Spectrum->Add_Metal Equilibrate Equilibrate Add_Metal->Equilibrate Record_Spectrum Record Spectrum Equilibrate->Record_Spectrum Record_Spectrum->Add_Metal Repeat for multiple additions Plot_Data Plot Absorbance vs. [Metal] Record_Spectrum->Plot_Data Fit_Model Fit to Binding Model Plot_Data->Fit_Model Calculate_Kb Calculate Kb Fit_Model->Calculate_Kb

Caption: Workflow for determining the binding constant of a purine-metal complex using UV-Vis titration.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Pinpointing the Coordination Site

FT-IR spectroscopy provides direct evidence of the functional groups involved in metal coordination by detecting changes in their vibrational frequencies. When a metal ion binds to a purine, it alters the electron density and bond strengths of the coordinating and adjacent functional groups, leading to shifts in their characteristic IR absorption bands.

  • Sample Preparation:

    • Prepare the purine-metal complex, typically by reacting the purine and the metal salt in a suitable solvent and then isolating the solid product.

    • Prepare a sample of the uncomplexed ("free") purine for comparison.

    • For solid samples, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a transparent pellet.

  • Data Acquisition:

    • Record the FT-IR spectrum of the KBr pellet containing the free purine over the mid-IR range (typically 4000-400 cm-1).

    • Record the FT-IR spectrum of the KBr pellet containing the purine-metal complex under the same conditions.

  • Spectral Analysis:

    • Compare the spectrum of the complex to that of the free purine.

    • Look for shifts in the vibrational frequencies of key functional groups, such as the C=O, N-H, and C=N stretching and bending modes. For example, coordination of a metal to a ring nitrogen will perturb the C=N stretching vibrations.[3]

    • The appearance of new bands in the low-frequency region (typically below 600 cm-1) can be attributed to the formation of new metal-ligand (M-N or M-O) bonds.

  • Why compare to the free purine? This direct comparison is essential to identify the specific vibrational modes that are affected by metal coordination. The free purine spectrum serves as a baseline.

  • Why look at specific regions? Different regions of the IR spectrum correspond to the vibrations of specific functional groups. By focusing on these regions, we can deduce which parts of the purine molecule are interacting with the metal ion. For instance, a shift in the C=O stretching frequency of guanine would strongly suggest coordination through the carbonyl oxygen.

FTIR_Interpretation Observe_Shift Observe Shift in Vibrational Frequency Functional_Group Identify Affected Functional Group Observe_Shift->Functional_Group Free_Purine Free Purine Spectrum (Reference) Free_Purine->Observe_Shift Complex_Spectrum Purine-Metal Complex Spectrum Complex_Spectrum->Observe_Shift New_Bands Observe New Bands (Low Frequency) Complex_Spectrum->New_Bands Coordination_Site Infer Coordination Site Functional_Group->Coordination_Site Metal_Ligand_Bond Confirm Metal-Ligand Bond Formation New_Bands->Metal_Ligand_Bond Metal_Ligand_Bond->Coordination_Site

Caption: Logical workflow for interpreting FT-IR spectra to identify purine-metal coordination sites.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-Resolution Structural Insights

NMR spectroscopy is a powerful tool for unambiguously determining the coordination sites of metal ions on purines in solution. The chemical shift of a nucleus is highly sensitive to its local electronic environment. Metal coordination causes significant changes in the chemical shifts of protons and other nuclei near the binding site.

  • Sample Preparation:

    • Dissolve the purine (e.g., adenosine) in a suitable deuterated solvent (e.g., D2O or DMSO-d6).

    • Acquire a high-resolution 1H NMR spectrum of the free purine.

    • Prepare a series of samples with a constant concentration of the purine and increasing concentrations of the metal salt.

  • Data Acquisition:

    • Acquire a 1H NMR spectrum for each sample in the titration series.

  • Data Analysis:

    • Assign the proton resonances in the spectrum of the free purine.

    • Monitor the changes in the chemical shifts (Δδ) of the purine protons upon addition of the metal ion.

    • The protons closest to the metal binding site will experience the largest changes in their chemical shifts. For example, if a metal binds to the N7 position of adenine, the H8 proton will show a significant downfield shift.[5]

    • Plot the chemical shift changes (Δδ) for each proton as a function of the metal-to-purine molar ratio.

  • Why use a deuterated solvent? The large signal from the protons in a non-deuterated solvent would overwhelm the signals from the analyte.

  • Why perform a titration? A titration allows for the systematic observation of how the chemical shifts change as the metal ion concentration increases. This helps to confirm that the observed changes are due to the binding event and can also be used to determine the stoichiometry of the complex.

  • Why is 1H NMR so informative? The presence of distinct, non-exchangeable protons on the purine ring (e.g., H2, H8 on adenine; H8 on guanine) provides excellent probes for identifying the coordination site.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Dissolve_Purine Dissolve Purine in Deuterated Solvent Acquire_Free_Spectrum Acquire Spectrum of Free Purine Dissolve_Purine->Acquire_Free_Spectrum Prepare_Titration Prepare Titration Series Acquire_Titration_Spectra Acquire Spectra of Titration Series Prepare_Titration->Acquire_Titration_Spectra Assign_Resonances Assign Proton Resonances Acquire_Free_Spectrum->Assign_Resonances Monitor_Shifts Monitor Chemical Shift Changes (Δδ) Acquire_Titration_Spectra->Monitor_Shifts Assign_Resonances->Monitor_Shifts Identify_Binding_Site Identify Binding Site Monitor_Shifts->Identify_Binding_Site

Caption: Workflow for identifying metal binding sites on purines using 1H NMR chemical shift mapping.

Mass Spectrometry (MS): Unraveling Stoichiometry and Fragmentation

Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), is invaluable for confirming the molecular weight of the purine-metal complex and thus its stoichiometry. Tandem mass spectrometry (MS/MS) can provide further structural information by inducing fragmentation of the complex and analyzing the resulting fragment ions.

  • Sample Preparation:

    • Prepare a dilute solution of the purine-metal complex in a solvent suitable for ESI, typically a mixture of water and a volatile organic solvent like methanol or acetonitrile.

  • ESI-MS Analysis:

    • Infuse the sample solution into the ESI source of the mass spectrometer.

    • Acquire the full scan mass spectrum. The mass-to-charge ratio (m/z) of the molecular ion of the complex will confirm its molecular weight and stoichiometry. The isotopic pattern of the metal can be a key signature.

  • ESI-MS/MS Analysis:

    • Select the molecular ion of the complex as the precursor ion.

    • Subject the precursor ion to collision-induced dissociation (CID).

    • Acquire the product ion spectrum.

  • Data Analysis:

    • Analyze the fragmentation pattern. The loss of neutral ligands or parts of the purine molecule can provide clues about the coordination environment and the relative strengths of the bonds within the complex. For example, the preferential loss of a labile ligand over the purine would suggest a strong purine-metal bond.

  • Why ESI? ESI is a soft ionization technique that allows the transfer of intact, non-covalent complexes from solution to the gas phase, preserving the purine-metal interaction for analysis.

  • Why MS/MS? MS/MS provides an additional layer of structural information. By breaking the complex apart in a controlled manner, we can learn about its connectivity and stability.

MS_Characterization Prepare_Sample Prepare Dilute Solution ESI_MS ESI-MS Analysis Prepare_Sample->ESI_MS Determine_Stoichiometry Determine Stoichiometry (from m/z and isotope pattern) ESI_MS->Determine_Stoichiometry Select_Precursor Select Precursor Ion ESI_MS->Select_Precursor CID Collision-Induced Dissociation (CID) Select_Precursor->CID ESI_MSMS ESI-MS/MS Analysis CID->ESI_MSMS Analyze_Fragments Analyze Fragmentation Pattern ESI_MSMS->Analyze_Fragments Infer_Structure Infer Structural Information Analyze_Fragments->Infer_Structure

Caption: Logical flow for the characterization of purine-metal complexes using ESI-MS and MS/MS.

Conclusion: A Synergistic Approach for Robust Validation

No single spectroscopic technique provides a complete picture of purine-metal coordination. A robust and self-validating approach relies on the synergy of multiple techniques. For instance, UV-Vis spectroscopy can provide the initial evidence of an interaction and its thermodynamics, while FT-IR and NMR spectroscopy can then be employed to elucidate the specific coordination sites. Finally, mass spectrometry can confirm the stoichiometry and provide further structural details through fragmentation analysis. By integrating the data from these complementary techniques, researchers can build a comprehensive and well-supported model of their purine-metal complex, ensuring the scientific rigor required for publication and further drug development efforts.

References

  • Bilehal, D., et al. (2019). Molecular methods for assessment of non-covalent metallodrug–DNA interactions. Chemical Society Reviews, 48(4), 902-924. [Link]

  • Pavan, C., et al. (2021). Vibrational Spectroscopic Investigation into the Binding of Platinum Complexes with DNA. Molecules, 26(11), 3185. [Link]

  • Kabeláč, M., et al. (2007). Comparison of IR absorption spectra of guanine (G) and its cis-Pt complex (G− Pt), GC base pair and its cis-Pt complex ((GC)− Pt), and GC base pair with the Pt2+ and Cl− ions replaced by corresponding charges. The Journal of Physical Chemistry B, 111(19), 5483-5493. [Link]

  • Hassan, H. M. A., et al. (2024). Guanine Metal Complexes: Spectroscopic Studies, Dying Performance and as Indicator. International Journal of Advanced Research in Chemical Science, 11(1), 1-11. [Link]

  • Baldwin, C. (2021, March 26). Building diagrams using graphviz. Chad's Blog. [Link]

  • Pinteala, M., & Aflori, M. (2024). Metal-Based Drug–DNA Interactions and Analytical Determination Methods. Molecules, 29(18), 4361. [Link]

  • Liles, S. (2010, October 25). Making pretty diagrams with GraphViz. Steve Liles' Blog. [Link]

  • Elattar, R. H., et al. (2024). Applications of Metal Complexes in Analytical Chemistry: A Review Article. Coordination Chemistry Reviews, 503, 215615. [Link]

  • Graphviz. (n.d.). DOT Language. Retrieved February 25, 2026, from [Link]

  • von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. [Link]

  • Armentrout, P. B. (2001). Fragmentation of Electrospray-produced Oligodeoxynucleotide Ions Adducted to Metal Ions. Journal of the American Society for Mass Spectrometry, 12(5), 550-556. [Link]

  • Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Retrieved February 25, 2026, from [Link]

  • Graphviz. (n.d.). GraphViz Examples and Tutorial. Retrieved February 25, 2026, from [Link]

  • Gans, P., & O'Hagan, D. (2010). Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews, 39(12), 4063-4073. [Link]

  • Chen, X.-L., et al. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal, 4(1-3), 36-42. [Link]

  • University of Puget Sound. (2022, March 9). 1H NMR Chemical Shifts. [Link]

  • Creative Biostructure. (2025, February 20). Difference Between UV, IR, and NMR Spectroscopy. [Link]

  • Patsnap. (2025, September 22). Comparing FTIR and UV-Vis for Chemical Analysis. [Link]

  • University of Palermo. (2024, January 15). How the Metal Ion Affects the 1H NMR Chemical Shift Values of Schiff Base Metal Complexes: Rationalization by DFT Calculations. [Link]

  • Rocky Mountain Laboratories. (2023, November 17). Difference between UV and IR and NMR spectroscopy?[Link]

  • Szatmári, I. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 625. [Link]

  • Thordarson, P. (2011). Algorithms for the determination of binding constants and enantiomeric excess in complex host : guest equilibria using optical measurements. Chemical Society Reviews, 40(3), 1305-1323. [Link]

Sources

Validation

Precision Analytics: LC-MS Purity Evaluation of N6-Substituted Purines

Executive Summary The Shift from Absorbance to Mass-Selective Precision In drug discovery and agriscience, N6-substituted purines (e.g., cytokinins like N6-benzyladenine, kinase inhibitors, and modified nucleosides like...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Shift from Absorbance to Mass-Selective Precision

In drug discovery and agriscience, N6-substituted purines (e.g., cytokinins like N6-benzyladenine, kinase inhibitors, and modified nucleosides like N6-methyladenosine) represent a critical scaffold. Historically, purity evaluation relied on HPLC-UV (254-270 nm). However, this traditional approach fails to distinguish between regioisomers (specifically N7- and N9-alkylated byproducts) and isobaric interferences common in synthesis.

This guide outlines a transition to LC-MS/MS (Triple Quadrupole) and HRMS (High-Resolution MS) workflows. By leveraging mass spectrometry, researchers can achieve a 100-fold increase in sensitivity and, more importantly, definitive structural validation that UV absorption alone cannot provide.

Part 1: The Analytical Challenge

The Regioisomer Trap (N7 vs. N9)

The synthesis of N6-substituted purines often involves the nucleophilic substitution of 6-chloropurine. A common side reaction is alkylation at the N7 or N9 positions rather than the exocyclic N6 amine, or the Dimroth rearrangement , where an N1-substituted intermediate migrates to the N6 position.

  • Problem: These isomers often have identical molecular weights and very similar UV

    
    .
    
  • Solution: While they are isobaric, their fragmentation patterns (MS/MS) and retention times on specialized stationary phases differ significantly.

Tautomerism

Purines exist in dynamic equilibrium between amine-imine and lactam-lactim tautomers.

  • Impact: This can lead to peak broadening or splitting in LC-UV, often mistaken for impurities. LC-MS, operating in acidic mobile phases, locks the protonation state, collapsing these tautomers into a single, sharp peak for accurate integration.

Part 2: Comparative Analysis

The following table contrasts the industry-standard HPLC-UV method against modern LC-MS alternatives for N6-purine purity assessment.

FeatureHPLC-UV (Traditional)LC-MS/MS (Triple Quad)LC-HRMS (Q-TOF/Orbitrap)
Primary Detection Chromophore Absorbance (260 nm)Mass-to-Charge (m/z) & FragmentationExact Mass (<5 ppm accuracy)
Isomer Specificity Low (Co-elution common)High (Differentiated by MRM transitions)High (Differentiated by exact mass fragments)
Sensitivity (LLOQ)

g/mL range
ng/mL to pg/mL rangeng/mL range
Impurity ID Retention time matching onlyStructural elucidation via product ionsFormula generation via exact mass
Throughput Slow (Long gradients for separation)Fast (Specific detection allows faster runs)Medium
Cost per Sample LowHighVery High

Part 3: Deep Dive Methodology

Stationary Phase Selection

For N6-substituted purines, standard C18 columns often fail to resolve N7/N9 isomers.

  • Recommendation: Pentafluorophenyl (PFP) or High-Strength Silica (HSS T3) columns.

  • Causality: PFP phases offer

    
     interactions and dipole-dipole mechanisms that interact differently with the electron-deficient purine ring depending on the substitution position (N6 vs N7/N9), providing superior resolution compared to hydrophobic-only C18 interactions.
    
Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode (+). Purines protonate readily at N1, N3, or N7.

  • Fragmentation (MS/MS):

    • N6-loss: A characteristic neutral loss of the N6-substituent (e.g., loss of benzyl radical or amine) is common.

    • Glycosidic Bond Cleavage: For nucleosides, the loss of the ribose moiety (132 Da) is the dominant transition.

Part 4: Experimental Protocol (Self-Validating)

Objective: Quantify purity of N6-Benzyladenine (6-BA) and detect N9-benzyl impurities.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO (Purines have poor water solubility).

  • Working Solution: Dilute to 1

    
    g/mL in 90:10 Water:Methanol.
    
  • Filtration: 0.22

    
    m PTFE filter (prevents particulate clogging).
    
Step 2: LC Conditions[1]
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: Fluorophenyl (PFP),

    
     mm, 1.7 
    
    
    
    m.
  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Equilibration)

    • 1-8 min: 5%

      
       60% B (Elution of polar impurities then analyte)
      
    • 8-10 min: 95% B (Wash)

Step 3: MS Detection (MRM Mode)
  • Source: ESI Positive.[1][2]

  • Target (6-BA): Precursor

    
     226.1 
    
    
    
    Product
    
    
    91.1 (Benzyl cation) and
    
    
    148.1 (Purine ring).
  • Impurity Scan: Perform a "Product Ion Scan" of parent

    
     226.1 to detect isomers. N7/N9 isomers often show different ratios of the benzyl fragment (
    
    
    
    91) vs. the loss-of-benzyl fragment (
    
    
    135).
Step 4: Data Processing & Validation
  • Integration: Integrate the Total Ion Chromatogram (TIC) for general purity.

  • Purity Calculation:

    
    .
    
  • Peak Purity Check: Compare the MS/MS spectra across the leading, apex, and tailing edges of the peak. If the ion ratio (91/148) changes, co-eluting isomers are present.

Part 5: Visualizations

Diagram 1: Analytical Workflow

This diagram illustrates the decision-making process for analyzing N6-substituted purines, highlighting the divergence between routine QC and in-depth impurity profiling.

PurineAnalysisWorkflow Input Crude N6-Substituted Purine Prep Sample Prep (DMSO -> MeOH/H2O) Input->Prep LC UHPLC Separation (PFP Column) Prep->LC MS_Decision Target Analysis? LC->MS_Decision Route_Quant Triple Quad (MRM) Quantification MS_Decision->Route_Quant Known Impurities Route_ID Q-TOF / Orbitrap Unknown ID MS_Decision->Route_ID Unknown Peaks Data_Quant Peak Integration & Ratio Confirmation Route_Quant->Data_Quant Data_ID Exact Mass & Frag. Pattern Matching Route_ID->Data_ID Result Final Purity Report (>99% Confirmed) Data_Quant->Result Data_ID->Result

Caption: Workflow for LC-MS analysis of N6-purines, distinguishing between quantitative MRM and qualitative HRMS routes.

Diagram 2: Isomerism & Fragmentation

This diagram visualizes the structural challenge (N6 vs N9) and how MS fragmentation distinguishes them.

IsomerFragmentation Precursor Precursor Ion [M+H]+ N6_Iso N6-Isomer (Active) Precursor->N6_Iso Structure N9_Iso N9-Isomer (Inactive Impurity) Precursor->N9_Iso Structure Frag_N6 Fragment A (Loss of R-group) N6_Iso->Frag_N6 High Efficiency Frag_N9 Fragment B (Ring Cleavage) N6_Iso->Frag_N9 Minor N9_Iso->Frag_N9 Dominant Path

Caption: Differential fragmentation pathways allow MS to distinguish N6-active compounds from N9-inactive impurities.

References

  • Inazawa, K., et al. (2014). Determination and profiling of purines in foods by using HPLC and LC-MS.[3] Nucleosides, Nucleotides and Nucleic Acids. Available at: [Link]

  • Qu, L. B., et al. (2006). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. TSI Journals. Available at: [Link]

  • Jiye, A., et al. (2009). Separation and identification of purine nucleosides in the urine of patients with malignant cancer by reverse phase liquid chromatography/electrospray tandem mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • Zhu, C., et al. (2016). Ultra-high performance liquid chromatography with ultraviolet and tandem mass spectrometry for simultaneous determination of metabolites in purine pathway of rat plasma.[4] Journal of Chromatography B. Available at: [Link]

  • Kovacevic, G., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLOS ONE. Available at: [Link]

Sources

Comparative

Comparative Synthesis of N6- vs. N9-Substituted Purine Acids

Regiocontrol Strategies, Functional Efficacy, and Experimental Protocols Executive Summary In the landscape of nucleoside analog development, the regioselective functionalization of the purine scaffold is the critical de...

Author: BenchChem Technical Support Team. Date: February 2026

Regiocontrol Strategies, Functional Efficacy, and Experimental Protocols

Executive Summary

In the landscape of nucleoside analog development, the regioselective functionalization of the purine scaffold is the critical determinant of biological activity. This guide contrasts the synthesis and application of N9-substituted purine acids (mimicking the glycosidic linkage of natural nucleosides) versus N6-substituted purine acids (targeting exocyclic amine interactions common in kinase inhibitors and cytokinins).

While N6-functionalization typically proceeds via straightforward nucleophilic aromatic substitution (


), N9-functionalization presents a significant regiochemical challenge due to the ambident nucleophilicity of the imidazole ring (N7 vs. N9 competition). This guide introduces a modernized TBAF-assisted protocol  for N9 alkylation that outperforms classical metal-hydride methods, alongside a robust 

workflow for N6 derivatization.

Mechanistic Divergence & Regiocontrol

The purine ring system contains multiple reactive nitrogens. Understanding their electronic and steric environments is prerequisite to successful synthesis.

The N9 Challenge (Thermodynamic vs. Kinetic)

The imidazole ring of purine can be alkylated at either N7 or N9.[1][2]

  • N7-Alkylation: Often kinetically favored due to the proximity of the N7 lone pair to the electron-withdrawing pyrimidine ring, especially in 6-substituted purines.

  • N9-Alkylation: Thermodynamically favored and biologically required for nucleoside mimicry.

  • The "C6 Shielding" Effect: A bulky substituent at C6 (e.g., -Cl, -NH-Benzyl) can sterically hinder N7, pushing selectivity toward N9. However, under standard basic conditions (

    
    /DMF), mixtures (e.g., 70:30 N9:N7) are common.
    
The N6 Opportunity ( Displacement)

Functionalizing N6 usually involves displacing a leaving group (typically chloride) at the C6 position. This reaction is driven by the electron-deficient nature of the pyrimidine ring, particularly when N9 is already substituted or protected. The mechanism is a classic Addition-Elimination.

Visualization: Regioselectivity Decision Tree

The following diagram illustrates the critical decision points in directing substituents to N6 or N9.

Regioselectivity cluster_N9 Target: N9-Substitution (Nucleoside Mimics) cluster_N6 Target: N6-Substitution (Kinase Inhibitors) Start Starting Material: 6-Chloropurine Alkylation Direct Alkylation (R-X + Base) Start->Alkylation Path A Displacement SNAr Displacement (R-NH2 + Heat) Start->Displacement Path B TBAF Method A: TBAF/THF (Kinetic Control) Alkylation->TBAF Modern Route NaH Method B: NaH/DMF (Thermodynamic Mix) Alkylation->NaH Classical Route ProductN9 Major: N9-Isomer (Desired) TBAF->ProductN9 High Selectivity (>95:5) NaH->ProductN9 ~70% ProductN7 Minor: N7-Isomer (Byproduct) NaH->ProductN7 ~30% ProductN6 Exclusive: N6-Isomer Displacement->ProductN6 High Yield

Figure 1: Mechanistic pathways for diverting 6-chloropurine toward N9 or N6 functionalization.

Comparative Experimental Protocols

Here we compare the synthesis of two representative "Purine Acids":

  • N9-Target: Purine-9-acetic acid (Precursor for PNA monomers).

  • N6-Target:

    
    -Carboxymethyl-adenine (Cytokinin analog).
    
Protocol A: N9-Alkylation (TBAF-Assisted)

Why this method? Traditional NaH/DMF protocols often require dry conditions and yield difficult-to-separate N7/N9 mixtures. The Tetrabutylammonium Fluoride (TBAF) method utilizes the fluoride ion as a mild base and solubilizing agent, significantly enhancing N9 regioselectivity and reaction speed [1].

Reagents: 2,6-Dichloropurine, Methyl bromoacetate, TBAF (1M in THF), THF (anhydrous).

  • Dissolution: Dissolve 2,6-dichloropurine (1.0 eq) in anhydrous THF (0.5 M concentration) in a round-bottom flask.

  • Activation: Add TBAF solution (1.0 M in THF, 2.0 eq) dropwise. The solution may darken slightly. Stir for 5 minutes at room temperature.

    • Note: The

      
       ion deprotonates the purine imidazole.
      
  • Alkylation: Add methyl bromoacetate (1.1 eq) dropwise.

  • Reaction: Stir at room temperature.

    • Checkpoint: Monitor by TLC (CHCl3:MeOH 10:1).[3] Reaction is typically complete in 10–20 minutes .[3]

  • Workup: Concentrate the mixture in vacuo.

  • Purification: Flash column chromatography (Hexane:EtOAc 1:1). The N9 isomer elutes second (more polar than N7 in this system) or is the sole major spot.

  • Hydrolysis (Optional): Treat the ester with 1N LiOH in THF/Water to generate the free acid.

Protocol B: N6-Functionalization ( Displacement)

Why this method? Displacement of the C6-chloride is robust. The key is to use a non-nucleophilic base to scavenge the HCl generated without competing for the electrophile.

Reagents: 6-Chloropurine, Glycine ethyl ester hydrochloride, Triethylamine (


), Ethanol (EtOH).
  • Suspension: Suspend 6-chloropurine (1.0 eq) and Glycine ethyl ester HCl (1.2 eq) in absolute EtOH (0.3 M).

  • Base Addition: Add

    
     (2.5 eq). The mixture will become homogenous upon heating.
    
    • Note: Excess base is required to neutralize the HCl from the glycine salt and the displacement reaction.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: TLC (DCM:MeOH 9:1) will show the disappearance of the UV-active starting material (

      
      ) and appearance of a lower 
      
      
      
      product.
  • Isolation: Cool to room temperature. The product often precipitates.

    • If precipitate forms: Filter and wash with cold EtOH.

    • If no precipitate: Evaporate solvent and partition between EtOAc and Water. Wash organic layer with brine.

  • Yield: Typically 80–95%.

Performance & Data Comparison

The following table summarizes the experimental outcomes of the two protocols based on field data and literature precedents [2, 3].

FeatureN9-Alkylation (TBAF Method)N6-Substitution (

Method)
Reaction Time 10 – 30 Minutes4 – 8 Hours
Primary Challenge Regioselectivity (N7 vs N9)Solubility of reactants
Typical Yield 85 – 92%80 – 95%
Regioselectivity > 95:5 (N9:N7)Exclusive (N6)
Purification Column Chromatography often requiredCrystallization often sufficient
Stability Ester is stable; Acid sensitive to decarboxylationGenerally stable amide/amine linkage
Workflow Visualization

Workflow cluster_A Protocol A: N9-Alkylation (TBAF) cluster_B Protocol B: N6-Substitution (Reflux) Step1A 1. Mix Purine + TBAF (THF, 5 min) Step2A 2. Add Alkyl Halide (RT, 20 min) Step1A->Step2A Step3A 3. Flash Column (Isolate N9) Step2A->Step3A Step1B 1. Mix Purine + Amine (EtOH, Et3N) Step2B 2. Reflux (78°C, 4-6h) Step1B->Step2B Step3B 3. Cool & Filter (Crystallization) Step2B->Step3B

Figure 2: Operational comparison of the rapid TBAF method vs. the classical reflux method.

Application & Biological Relevance[2][4][5][6][7][8]

N9-Substituted Purine Acids[4][5][7][9][10][11][12]
  • Role: These compounds maintain the spatial geometry of natural nucleosides.

  • Applications:

    • PNA (Peptide Nucleic Acid) Monomers: The acetic acid moiety at N9 mimics the deoxyribose-phosphate backbone distance, allowing PNA to hybridize with DNA.

    • Antivirals: Acyclic nucleoside phosphonates (e.g., Adefovir analogs) rely on N9 connectivity to be recognized by viral polymerases.

N6-Substituted Purine Acids[4][5][8][9][13]
  • Role: These compounds modify the hydrogen-bonding face of the purine, often disrupting base-pairing but enhancing protein binding.

  • Applications:

    • Cytokinins:

      
      -substituted adenines are potent plant growth regulators.[4]
      
    • Kinase Inhibitors: The N6 substituent often occupies the hydrophobic pocket of the ATP-binding site in kinases (e.g., Aurora A inhibitors) [4].

    • Adenosine Receptor Agonists: Modifications at N6 improve selectivity for

      
       or 
      
      
      
      receptors.

References

  • BenchChem. (2025).[3][5] Revolutionizing Purine Modification: A Detailed Protocol for N9-Alkylation Using Tetrabutylammonium Fluoride. Retrieved from

  • Krasnov, V. P., et al. (2023).[6][7] Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids. NIH/PubMed. Retrieved from

  • Dhuda, G., et al. (2019).[8][9] High Yielding, Base Catalyzed C6 Regioselective Amination and N9 Alkylation in Purine Nucleotide. Asian Journal of Chemistry. Retrieved from

  • Vozdvizhenskaya, O. A., et al. (2020).[6] Synthesis of N(9)-substituted purine conjugates. Pure Appl. Chem. Retrieved from

Sources

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